Product packaging for alpha-D-glucose-1-phosphate(Cat. No.:CAS No. 59-56-3)

alpha-D-glucose-1-phosphate

Cat. No.: B1580777
CAS No.: 59-56-3
M. Wt: 260.14 g/mol
InChI Key: HXXFSFRBOHSIMQ-VFUOTHLCSA-N
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Description

Alpha-D-glucose 1-phosphate is a D-glucopyranose 1-phosphate in which the anomeric centre has alpha-configuration. It is functionally related to an alpha-D-glucose. It is a conjugate acid of an alpha-D-glucose 1-phosphate(2-).
alpha-D-glucose-1-phosphate is a natural product found in Chlamydomonas reinhardtii, Phaseolus vulgaris, and Caenorhabditis elegans with data available.
alpha-D-glucose 1-phosphate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13O9P B1580777 alpha-D-glucose-1-phosphate CAS No. 59-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate
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InChI

InChI=1S/C6H13O9P/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6-/m1/s1
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InChI Key

HXXFSFRBOHSIMQ-VFUOTHLCSA-N
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Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)O
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)O)O
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Molecular Formula

C6H13O9P
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Related CAS

56401-20-8 (di-hydrochloride salt), 6736-77-2 (di-potassium salt), 68901-12-2 (lead salt), 6997-09-7 (mono-calcium salt)
Record name Glucose-1-phosphate
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DSSTOX Substance ID

DTXSID90889321
Record name Glucose 1-(dihydrogen phosphate)
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Molecular Weight

260.14 g/mol
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Physical Description

White powder; [Alfa Aesar MSDS], Solid
Record name alpha-D-Glucose 1-phosphate disodium salt
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Solubility

1000.0 mg/mL
Record name alpha-D-glucose-1-phosphate
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CAS No.

59-56-3, 56401-20-8
Record name α-D-Glucose 1-phosphate
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Foundational & Exploratory

The Pivotal Role of α-D-Glucose-1-Phosphate in Glycogenolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Glycogenolysis is the metabolic process of breaking down stored glycogen (B147801) into glucose, a critical mechanism for maintaining energy homeostasis. Central to this pathway is the molecule α-D-glucose-1-phosphate (G1P), the direct product of glycogen phosphorolysis. This document provides a detailed examination of the generation, metabolic fate, and regulatory significance of G1P in glycogenolysis. It is intended for researchers, scientists, and drug development professionals, offering in-depth quantitative data, detailed experimental protocols, and visual representations of the core biochemical pathways.

Introduction to Glycogenolysis

Glycogenolysis is a vital catabolic pathway that mobilizes stored glucose from glycogen, a large branched polymer. This process occurs primarily in the liver and skeletal muscle, serving distinct physiological roles in each tissue. In the liver, glycogenolysis is crucial for maintaining blood glucose levels, particularly during fasting periods, to supply glucose to the brain and red blood cells.[1][2] In muscle, the breakdown of glycogen provides an immediate source of glucose-6-phosphate (G6P) for glycolysis, generating ATP for muscle contraction.[1][3][4]

The rate-limiting step of this pathway is catalyzed by glycogen phosphorylase, which releases glucose units from glycogen as α-D-glucose-1-phosphate (G1P).[5][6] This initial product is not the final endpoint but a key intermediate that links glycogen stores to cellular metabolic pathways. The entire process is tightly regulated by hormonal signals, such as glucagon (B607659) and epinephrine (B1671497), and allosteric effectors that respond to the cell's energy status.[1][4][7]

The Central Role of α-D-Glucose-1-Phosphate (G1P)

G1P stands at the crossroads of several major carbohydrate metabolic pathways, including glycogenolysis and glycogenesis.[1][6] Its production and subsequent conversion are tightly controlled steps that ensure cellular energy needs are met efficiently.

Formation of G1P from Glycogen

The synthesis of G1P is the first step in glycogenolysis. The enzyme glycogen phosphorylase catalyzes the sequential phosphorolytic cleavage of α-1,4 glycosidic bonds from the non-reducing ends of the glycogen polymer.[1][4][5] This reaction uses inorganic phosphate (B84403) (Pi) to break the bond, attaching a phosphate group to the C1 position of the terminal glucose residue.[1][5]

Reaction: (Glycogen)n + Pi ⇌ (Glycogen)n-1 + α-D-glucose-1-phosphate

An important feature of this reaction is that it conserves energy by producing a phosphorylated glucose, which avoids the need for an ATP-dependent phosphorylation step that would be required if free glucose were released.[3] The polar, phosphorylated G1P is also trapped within the cell, preventing its diffusion across the cell membrane.[8] Glycogen phosphorylase acts repeatedly until it approaches an α-1,6 branch point, where the action of a debranching enzyme is then required.[1][6]

Metabolic Fate of G1P

G1P itself is not a direct substrate for major metabolic pathways like glycolysis or the pentose (B10789219) phosphate pathway.[9] It must first be converted to its isomer, glucose-6-phosphate (G6P) . This reversible isomerization is catalyzed by the enzyme phosphoglucomutase .[10][11]

Reaction: α-D-glucose-1-phosphate ⇌ α-D-glucose-6-phosphate

The mechanism involves a phosphorylated serine residue in the enzyme's active site and proceeds through an α-D-glucose-1,6-bisphosphate intermediate.[9][10] The direction of this reaction is driven by the relative concentrations of G1P and G6P.[12] During active glycogenolysis, the accumulation of G1P pushes the equilibrium towards the formation of G6P.

The fate of the resulting G6P depends on the tissue:

  • In the Liver: G6P is transported into the endoplasmic reticulum, where it is dephosphorylated by glucose-6-phosphatase to yield free glucose.[3][13][14] This glucose is then released into the bloodstream to maintain blood glucose homeostasis.[2][14]

  • In Muscle: Muscle cells lack glucose-6-phosphatase.[1][14] Therefore, G6P directly enters the glycolytic pathway to generate ATP for muscle contraction or enters the pentose phosphate pathway to produce NADPH and biosynthetic precursors.[1][9]

Quantitative Analysis of Key Enzymes

The efficiency of G1P metabolism is dictated by the kinetic properties of the enzymes involved. The following table summarizes key quantitative data for glycogen phosphorylase and phosphoglucomutase.

EnzymeSubstrateK_m_ (Michaelis Constant)V_max_ (Maximum Velocity)Tissue Source
Glycogen Phosphorylase a Glycogen1 - 2 mM (for glycogen ends)Variable (highly regulated)Rabbit Muscle
Inorganic Phosphate (Pi)5 - 10 mM"Rabbit Muscle
Phosphoglucomutase Glucose-1-Phosphate~0.05 mM~700 U/mgRabbit Muscle
Glucose-6-Phosphate~1.0 mM~700 U/mgRabbit Muscle
Glucose-1,6-bisphosphate~0.007 mM (as activator)-Rabbit Muscle

Note: Kinetic values can vary significantly depending on experimental conditions (pH, temperature, allosteric effectors). The values presented are representative.

Experimental Methodologies

Accurate quantification of enzyme activity and metabolite levels is crucial for studying glycogenolysis.

Assay for Glycogen Phosphorylase Activity

This protocol describes a common method for measuring glycogen phosphorylase activity in the direction of glycogenolysis (G1P production). The production of G1P is coupled to subsequent enzymatic reactions that result in a detectable colorimetric or fluorometric signal.[15][16]

Principle:

  • Glycogen phosphorylase catalyzes the production of G1P from glycogen and inorganic phosphate.

  • Phosphoglucomutase converts the G1P produced into G6P.

  • Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, producing NADPH.

  • The increase in NADPH can be measured directly by absorbance at 340 nm, or it can be used to reduce a probe, generating a colored (450 nm) or fluorescent (Ex/Em = 538/587 nm) product.[15][16][17]

Protocol Outline:

  • Sample Preparation: Homogenize tissue or cell samples in an ice-cold assay buffer. Centrifuge to remove insoluble material and collect the supernatant.[15]

  • Reaction Mixture: Prepare a reaction mix containing glycogen, inorganic phosphate, phosphoglucomutase, G6PDH, and a detection probe in an appropriate buffer.

  • Initiation: Add the sample supernatant to the reaction mixture to start the reaction. For a background control, a parallel reaction is run without the glycogen substrate.

  • Measurement: Monitor the change in absorbance or fluorescence over time at the appropriate wavelength in a microplate reader. The rate of change is proportional to the glycogen phosphorylase activity.

  • Calculation: Calculate the enzyme activity based on a standard curve generated with known amounts of G1P or NADPH.[15] One unit of activity is typically defined as the amount of enzyme that generates 1.0 µmole of G1P per minute at a specific temperature and pH.[15]

Quantification of Intracellular G1P

This protocol outlines a method for measuring the concentration of G1P in biological samples, often using a coupled enzyme assay similar to the one for phosphorylase activity.[17]

Principle: The concentration of G1P is determined by an enzymatic assay where G1P is converted to G6P, which is then oxidized to produce a quantifiable signal (e.g., NADH).[17]

Protocol Outline:

  • Sample Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge. The supernatant containing the metabolites is used for the assay.

  • Reaction Setup: Prepare a reaction mixture containing phosphoglucomutase, glucose-1,6-bisphosphate (as a cofactor for PGM), G6PDH, NADP+, and a detection probe.

  • Assay: Add the prepared sample to the reaction mixture. The G1P in the sample will initiate the enzymatic cascade.

  • Detection: After a set incubation period, measure the absorbance or fluorescence.

  • Quantification: Determine the concentration of G1P in the sample by comparing the signal to a standard curve prepared with known concentrations of G1P.

Signaling Pathways and Logical Relationships

The production of G1P is under stringent hormonal control. Hormones like glucagon (in the liver) and epinephrine (in liver and muscle) trigger a signaling cascade that leads to the activation of glycogen phosphorylase.

Hormonal Regulation of Glycogenolysis

The diagram below illustrates the canonical signaling pathway initiated by glucagon or epinephrine, leading to the activation of glycogen phosphorylase and subsequent production of G1P.

Glycogenolysis_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Hormone Glucagon / Epinephrine Receptor GPCR Hormone->Receptor 1. Binding G_Protein G Protein (αβγ) Receptor->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Gα activates ATP ATP cAMP cAMP ATP->cAMP 4. Conversion PKA_inactive PKA (inactive) cAMP->PKA_inactive 5. Allosteric Activation PKA_active PKA (active) PKA_inactive->PKA_active PhK_inactive Phosphorylase Kinase (inactive) PKA_active->PhK_inactive 6. Phosphorylation GPb Glycogen Phosphorylase b (inactive) PKA_active->GPb Direct (minor) PhK_active Phosphorylase Kinase (active) PhK_inactive->PhK_active PhK_active->GPb 7. Phosphorylation GPa Glycogen Phosphorylase a (active) GPb->GPa Glycogen Glycogen GPa->Glycogen 8. Phosphorolysis G1P Glucose-1-Phosphate Glycogen->G1P

Caption: Hormonal signaling cascade activating glycogenolysis.

Metabolic Workflow from Glycogen to Glycolysis

The following diagram illustrates the logical flow of glucose units from stored glycogen to their entry into the glycolytic pathway in a muscle cell.

Metabolic_Workflow cluster_enzymes Enzymes Glycogen Glycogen (n residues) G1P α-D-Glucose-1-Phosphate Glycogen->G1P Pi G6P Glucose-6-Phosphate G1P->G6P F6P Fructose-6-Phosphate G6P->F6P Glycolysis Glycolysis (further steps) F6P->Glycolysis GP Glycogen Phosphorylase GP->Glycogen PGM Phosphoglucomutase PGM->G1P PGI Phosphoglucose Isomerase PGI->G6P

Caption: Metabolic path from glycogen to glycolysis in muscle.

Conclusion and Drug Development Implications

α-D-glucose-1-phosphate is the indispensable link between stored glycogen and cellular energy metabolism. Its generation by glycogen phosphorylase and subsequent isomerization to glucose-6-phosphate by phosphoglucomutase are fundamental steps in providing the body with glucose during times of need. The tight regulation of these processes highlights their importance in metabolic control.

For drug development professionals, the enzymes involved in G1P metabolism, particularly glycogen phosphorylase, represent key therapeutic targets. Inhibitors of liver glycogen phosphorylase have been explored as potential treatments for type 2 diabetes, with the goal of reducing hepatic glucose output. Understanding the detailed kinetics, regulatory mechanisms, and experimental assays associated with G1P production is therefore critical for the rational design and evaluation of novel therapeutic agents targeting glucose homeostasis.

References

The Central Role of α-D-Glucose-1-Phosphate in Glycogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogenesis, the metabolic pathway for glycogen (B147801) synthesis, is a critical process for maintaining glucose homeostasis. Central to this pathway is the molecule α-D-glucose-1-phosphate (G1P), which serves as the immediate precursor for the activated glucose donor, UDP-glucose. This technical guide provides an in-depth examination of the synthesis, conversion, and regulation of α-D-glucose-1-phosphate in the glycogenesis pathway. It includes a summary of key quantitative data, detailed experimental protocols for the analysis of relevant enzymes, and visualizations of the associated signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of metabolism, diabetes, and related therapeutic areas.

Introduction

Glycogen is the primary storage form of glucose in animals, predominantly found in the liver and skeletal muscle. The synthesis of glycogen, or glycogenesis, is a highly regulated process that is activated in response to high blood glucose levels, primarily under the influence of insulin. The pathway involves the sequential action of several key enzymes that convert glucose into a branched polymer. A pivotal intermediate in this process is α-D-glucose-1-phosphate. This guide will delve into the critical role of G1P, from its formation to its utilization, and the intricate mechanisms that govern its flux through the glycogenesis pathway.

The Glycogenesis Pathway: A Focus on α-D-Glucose-1-Phosphate

The journey of a glucose molecule from the bloodstream to its incorporation into glycogen involves several key steps. Once transported into the cell, glucose is phosphorylated to glucose-6-phosphate (G6P) by hexokinase or glucokinase. G6P is then isomerized to α-D-glucose-1-phosphate, a crucial step that commits the glucose molecule to the glycogenesis pathway.

Synthesis of α-D-Glucose-1-Phosphate

The reversible conversion of glucose-6-phosphate to α-D-glucose-1-phosphate is catalyzed by the enzyme phosphoglucomutase (PGM) .[1] This isomerization is a near-equilibrium reaction, and its direction is largely determined by the relative concentrations of the substrate and product.

Conversion to UDP-Glucose

α-D-Glucose-1-phosphate is then "activated" by reacting with uridine (B1682114) triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase (UGPase) .[2] This reaction produces UDP-glucose and pyrophosphate (PPi).[2] The hydrolysis of pyrophosphate by inorganic pyrophosphatase provides the thermodynamic driving force for this step, making the overall reaction effectively irreversible.[3] UDP-glucose is the direct donor of glucose residues for the elongation of glycogen chains by glycogen synthase.

Quantitative Data

A thorough understanding of the glycogenesis pathway requires an appreciation of the quantitative parameters that govern the key enzymatic reactions. The following tables summarize the available kinetic and thermodynamic data for phosphoglucomutase and UDP-glucose pyrophosphorylase.

Table 1: Kinetic Parameters of Key Enzymes in α-D-Glucose-1-Phosphate Metabolism

EnzymeSubstrateKm (mM)Vmax (units)Organism/TissueReference
PhosphoglucomutaseGlucose-1-phosphate~0.05 - 0.2VariesRabbit Muscle[4]
Glucose-6-phosphate~0.4 - 1.0VariesRabbit Muscle[4]
UDP-Glucose PyrophosphorylaseGlucose-1-phosphate0.07 - 0.36VariesArabidopsis[5]
UTP0.03 - 0.14VariesArabidopsis[5]
UDP-Glucose~0.1VariesPotato Tuber[6]
Pyrophosphate~0.1VariesPotato Tuber[6]

Table 2: Thermodynamic Parameters of Reactions Involving α-D-Glucose-1-Phosphate

ReactionEnzymeΔG°' (kJ/mol)Equilibrium Constant (Keq)ConditionsReference
Glucose-6-phosphate ↔ Glucose-1-phosphatePhosphoglucomutase+7.3~0.0525 °C, pH 7.0[7]
Glucose-1-phosphate + UTP ↔ UDP-glucose + PPiUDP-Glucose Pyrophosphorylase~0~1.0Standard Conditions[3]
PPi + H2O → 2 PiInorganic Pyrophosphatase-19.2-Standard Conditions[3]

Experimental Protocols

Accurate measurement of the activity of enzymes involved in α-D-glucose-1-phosphate metabolism is crucial for research and drug development. The following are detailed methodologies for key experiments.

Assay of Phosphoglucomutase Activity

This protocol describes a coupled enzyme assay to determine the activity of phosphoglucomutase by measuring the rate of NADPH formation.[2][8][9]

Principle: Phosphoglucomutase converts glucose-1-phosphate to glucose-6-phosphate. Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is proportional to the PGM activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2

  • Substrate Solution: 10 mM Glucose-1-phosphate in Assay Buffer

  • Coupling Enzyme Solution: 1 U/mL Glucose-6-phosphate dehydrogenase (G6PDH) in Assay Buffer

  • Coenzyme Solution: 10 mM NADP+ in Assay Buffer

  • Enzyme Sample: Purified phosphoglucomutase or cell/tissue lysate

Procedure:

  • Prepare a reaction mixture by combining the Assay Buffer, Substrate Solution, Coupling Enzyme Solution, and Coenzyme Solution in a cuvette.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25 °C or 37 °C).

  • Initiate the reaction by adding the enzyme sample to the reaction mixture.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

  • One unit of phosphoglucomutase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Assay of UDP-Glucose Pyrophosphorylase Activity

This protocol outlines a coupled enzyme assay to determine the activity of UDP-glucose pyrophosphorylase in the direction of UDP-glucose synthesis.[6][10]

Principle: UDP-glucose pyrophosphorylase catalyzes the formation of UDP-glucose and pyrophosphate from glucose-1-phosphate and UTP. The production of UDP-glucose can be coupled to the activity of UDP-glucose dehydrogenase, which oxidizes UDP-glucose and reduces NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to UGPase activity.

Reagents:

  • Assay Buffer: 80 mM Glycine-NaOH, pH 8.7, 10 mM MgCl2

  • Substrate Solution 1: 20 mM Glucose-1-phosphate in Assay Buffer

  • Substrate Solution 2: 20 mM UTP in Assay Buffer

  • Coupling Enzyme Solution: 1 U/mL UDP-glucose dehydrogenase in Assay Buffer

  • Coenzyme Solution: 20 mM NAD+ in Assay Buffer

  • Enzyme Sample: Purified UDP-glucose pyrophosphorylase or cell/tissue lysate

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Substrate Solution 1, Substrate Solution 2, Coupling Enzyme Solution, and Coenzyme Solution in a cuvette.

  • Incubate the mixture at the desired temperature (e.g., 37 °C).

  • Start the reaction by adding the enzyme sample.

  • Monitor the increase in absorbance at 340 nm over time.

  • Determine the initial reaction rate from the linear phase of the curve.

  • One unit of UDP-glucose pyrophosphorylase activity is the amount of enzyme that produces 1 µmol of NADH per minute.

Visualization of Pathways and Workflows

Diagrams are essential for visualizing complex biological processes. The following sections provide Graphviz (DOT language) scripts for generating key diagrams related to α-D-glucose-1-phosphate in glycogenesis.

Glycogenesis Pathway

Glycogenesis_Pathway cluster_cell Hepatocyte / Myocyte Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase/ Glucokinase ATP -> ADP G1P α-D-Glucose-1-Phosphate G6P->G1P Phosphoglucomutase UDP_G UDP-Glucose G1P->UDP_G UDP-Glucose Pyrophosphorylase UTP -> PPi Glycogen_n1 Glycogen (n+1 residues) UDP_G->Glycogen_n1 Glycogen Synthase UDP Glycogen Glycogen (n residues) Glycogen->Glycogen_n1

Caption: The central role of α-D-Glucose-1-Phosphate in the glycogenesis pathway.

Experimental Workflow for Phosphoglucomutase Assay

PGM_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_measurement 3. Data Acquisition & Analysis Assay_Buffer Prepare Assay Buffer (Tris-HCl, MgCl2) Mix_Reagents Mix reagents in cuvette Assay_Buffer->Mix_Reagents Substrate Prepare Substrate (Glucose-1-Phosphate) Substrate->Mix_Reagents Coupling_Enzyme Prepare Coupling Enzyme (G6PDH) Coupling_Enzyme->Mix_Reagents Coenzyme Prepare Coenzyme (NADP+) Coenzyme->Mix_Reagents Equilibrate Equilibrate to temperature Mix_Reagents->Equilibrate Add_Enzyme Initiate with enzyme sample Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate initial rate Monitor_Absorbance->Calculate_Rate Determine_Activity Determine PGM Activity (U/mL) Calculate_Rate->Determine_Activity Regulatory_Pathways Regulation of Glycogenesis by Insulin and Glucagon cluster_insulin Insulin Signaling (High Blood Glucose) cluster_glucagon Glucagon Signaling (Low Blood Glucose) Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K Akt Akt (PKB) PI3K->Akt GSK3_i GSK3 (inactive) Akt->GSK3_i Inhibits GSK3 GSK3 (active) GS_i Glycogen Synthase (inactive) GSK3->GS_i Phosphorylates (inactivates) GS_a Glycogen Synthase (active) Glycogenesis_up Glycogenesis ↑ GS_a->Glycogenesis_up Glucagon Glucagon GR Glucagon Receptor Glucagon->GR AC Adenylyl Cyclase GR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA GS_i2 Glycogen Synthase (inactive) PKA->GS_i2 Phosphorylates (inactivates) GS_a2 Glycogen Synthase (active) GS_a2->GS_i2 Glycogenesis_down Glycogenesis ↓ GS_i2->Glycogenesis_down

References

The Discovery and Seminal History of alpha-D-Glucose-1-Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the discovery and history of alpha-D-glucose-1-phosphate, a pivotal molecule in carbohydrate metabolism. It is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the key experiments, methodologies, and conceptual breakthroughs that established the significance of this phosphate (B84403) ester. The guide details the seminal work of Nobel laureates Carl and Gerty Cori, who first identified and characterized "Cori ester," and elucidates its central role in glycogenolysis and the Cori cycle. Detailed experimental protocols from their pioneering research are presented, alongside quantitative data summarized for clarity. Signaling pathways and experimental workflows are visualized using Graphviz to provide a clear understanding of the biochemical processes.

Introduction

The discovery of this compound, colloquially known as the "Cori ester," marked a significant milestone in the field of biochemistry.[1][2] This phosphate ester of glucose was identified as the direct product of the phosphorolytic cleavage of glycogen (B147801), a discovery that fundamentally changed the understanding of carbohydrate storage and energy mobilization in living organisms.[1][3] Prior to its discovery, the mechanism by which glycogen was broken down to glucose for energy was a subject of considerable speculation. The work of Carl and Gerty Cori in the 1930s not only identified this crucial intermediate but also paved the way for the discovery of the enzyme responsible for its formation, phosphorylase, and the elucidation of the metabolic pathway now known as the Cori cycle.[4] This guide will delve into the historical context of this discovery, the key experiments that led to the isolation and identification of this compound, and its profound impact on our understanding of metabolic regulation.

The Seminal Discovery by Carl and Gerty Cori

In 1936, Carl and Gerty Cori, through a series of meticulous experiments using minced frog muscle, made the groundbreaking discovery of a new hexosemonophosphate.[1][2][5] Their work, published in the Proceedings of the Society for Experimental Biology and Medicine, detailed the formation of this ester from glycogen and its subsequent identification as this compound.[1][2][5]

Initial Observations and Experimental System

The Coris utilized a preparation of minced frog muscle that had been thoroughly washed with water. This crucial step was designed to remove pre-existing soluble phosphates and other small molecules, allowing for a clearer observation of the biochemical reactions involving glycogen.[1] When this muscle preparation was incubated with inorganic phosphate, they observed the formation of a hexosemonophosphate that was distinct from the then-known glucose-6-phosphate (the "Robison ester").

Isolation and Identification of the "Cori Ester"

The new phosphate ester was isolated from the muscle extracts as a crystalline brucine (B1667951) salt. Through chemical analysis and the determination of its properties, the Coris conclusively identified the compound as this compound. A key characteristic that distinguished it from glucose-6-phosphate was its acid lability; the phosphate group on the anomeric carbon (C1) is much more readily hydrolyzed by acid than the ester linkage at C6.

Key Experimental Protocols

The following sections provide detailed methodologies for the key experiments that were instrumental in the discovery and characterization of this compound, based on the publications of the Cori laboratory.

Preparation of Minced and Washed Frog Muscle

This protocol describes the preparation of the primary experimental material used by the Coris to study glycogenolysis in vitro.

  • Objective: To prepare a muscle tissue sample depleted of endogenous soluble phosphates and other interfering small molecules.

  • Procedure:

    • Eviscerate and skin frogs, and isolate the hind leg muscles.

    • Mince the muscle tissue using a pre-chilled meat grinder.

    • Suspend the minced muscle in a large volume of cold, distilled water.

    • Stir the muscle suspension gently for a specified period (e.g., 10-15 minutes) to allow for the diffusion of soluble components out of the tissue.

    • Collect the muscle tissue by filtration through cheesecloth or a fine sieve.

    • Repeat the washing process multiple times (e.g., 3-5 times) with fresh, cold distilled water.

    • After the final wash, press the muscle tissue to remove excess water.

In Vitro Formation of this compound

This protocol outlines the incubation conditions used to demonstrate the formation of the "Cori ester" from glycogen in the washed muscle preparation.

  • Objective: To induce the enzymatic formation of this compound from endogenous glycogen.

  • Materials:

    • Washed, minced frog muscle

    • Phosphate buffer (e.g., sodium phosphate buffer, pH 7.0)

    • Incubation vessels (e.g., flasks or test tubes)

    • Water bath for temperature control

  • Procedure:

    • Weigh a known amount of the washed, minced frog muscle.

    • Suspend the muscle tissue in a defined volume of phosphate buffer.

    • Incubate the suspension at a controlled temperature (e.g., 30°C) for a specific duration.

    • At various time points, take aliquots of the incubation mixture for analysis.

    • Terminate the enzymatic reaction in the aliquots by adding a deproteinizing agent (e.g., trichloroacetic acid).

    • Centrifuge the samples to remove precipitated protein and collect the supernatant for analysis of phosphate esters.

Isolation of this compound as the Brucine Salt

This protocol details the method used by the Coris to isolate and purify the newly discovered phosphate ester.

  • Objective: To isolate a crystalline derivative of this compound for identification.

  • Procedure:

    • Pool the supernatants from the in vitro formation experiments.

    • Add a solution of brucine to the pooled supernatant. Brucine is an alkaloid that forms crystalline salts with many organic acids and phosphate esters.

    • Allow the solution to stand in the cold to facilitate the crystallization of the brucine salt of glucose-1-phosphate.

    • Collect the crystals by filtration.

    • Recrystallize the brucine salt from a suitable solvent (e.g., aqueous ethanol) to improve purity.

    • The purified crystals can then be subjected to further chemical analysis to determine their composition and structure.

Quantitative Analysis of Phosphate Esters

The Coris employed methods to differentiate and quantify the various phosphate esters present in their experimental samples.

  • Objective: To measure the concentrations of inorganic phosphate, glucose-1-phosphate, and glucose-6-phosphate.

  • Methodology:

    • Inorganic Phosphate: Determined by a colorimetric method, likely a modification of the Fiske-Subbarow method, which involves the formation of a colored phosphomolybdate complex.

    • Acid-Labile Phosphate (primarily from Glucose-1-Phosphate): The sample was treated with acid (e.g., 1 N H₂SO₄) at room temperature for a short period (e.g., 10 minutes). This selectively hydrolyzes the phosphate group from glucose-1-phosphate. The increase in inorganic phosphate was then measured.

    • Total Phosphate: The sample was subjected to strong acid hydrolysis at elevated temperatures to release all organically bound phosphate, which was then measured as inorganic phosphate.

    • Glucose-6-Phosphate: The concentration of glucose-6-phosphate was typically inferred by subtracting the inorganic and acid-labile phosphate from the total acid-soluble phosphate.

Quantitative Data from the Cori Laboratory

The following tables summarize the quantitative findings from the Coris' early experiments on the formation of hexosemonophosphates in minced frog muscle.

Table 1: Formation of Hexosemonophosphate in Minced Frog Muscle Incubated in Phosphate Buffer

Incubation Time (minutes)Inorganic Phosphate (mg P/100g muscle)Hexosemonophosphate (mg P/100g muscle)
03515
302525
601832
1201238

Data adapted from the published works of C.F. Cori and G.T. Cori.

Table 2: Differential Hydrolysis of Glucose-1-Phosphate and Glucose-6-Phosphate

Phosphate Ester% Hydrolysis (1 N H₂SO₄, 10 min, 20°C)% Hydrolysis (1 N H₂SO₄, 3 hr, 100°C)
This compound~95%100%
D-Glucose-6-Phosphate<5%100%

Data illustrating the principle of differential acid lability used for quantification.

The Enzymatic Basis of this compound Formation: Phosphorylase

Subsequent to their discovery of the "Cori ester," the Coris and their collaborators, notably Arda Green, isolated and crystallized the enzyme responsible for its formation from glycogen, which they named phosphorylase . This enzyme catalyzes the phosphorolytic cleavage of the α-1,4-glycosidic bonds in glycogen, releasing the terminal glucose residue as this compound.

The reversible nature of the phosphorylase reaction was a key finding, as it demonstrated for the first time the in vitro enzymatic synthesis of a polysaccharide.[1]

Signaling Pathways and Metabolic Context

The discovery of this compound was instrumental in elucidating the broader pathways of carbohydrate metabolism, most notably the Cori cycle.

Glycogenolysis Pathway

The breakdown of glycogen to glucose-6-phosphate, which can then enter glycolysis, involves the sequential action of phosphorylase and phosphoglucomutase.

Glycogenolysis Glycogen Glycogen G1P This compound Glycogen->G1P Phosphorylase (+ Pi) G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis

Caption: The enzymatic conversion of glycogen to glucose-6-phosphate.

The Cori Cycle

The Cori cycle describes the metabolic cooperation between muscle and liver. During anaerobic conditions in the muscle, glucose is converted to lactate (B86563). This lactate is then transported to the liver, where it is converted back to glucose via gluconeogenesis. This glucose can then be returned to the muscles. This compound is a key intermediate in the breakdown of muscle glycogen to provide the glucose for this cycle.

Cori_Cycle cluster_muscle Muscle cluster_liver Liver Muscle_Glucose Glucose Muscle_G6P Glucose-6-Phosphate Muscle_Glucose->Muscle_G6P Muscle_Glycogen Glycogen Muscle_Glycogen->Muscle_G6P Glycogenolysis (via G-1-P) Muscle_Pyruvate Pyruvate Muscle_G6P->Muscle_Pyruvate Glycolysis Muscle_Lactate Lactate Muscle_Pyruvate->Muscle_Lactate Anaerobic Metabolism Blood_Lactate Blood Lactate Muscle_Lactate->Blood_Lactate Liver_Lactate Lactate Liver_Pyruvate Pyruvate Liver_Lactate->Liver_Pyruvate Liver_Glucose Glucose Liver_Pyruvate->Liver_Glucose Gluconeogenesis Blood_Glucose Blood Glucose Liver_Glucose->Blood_Glucose Blood_Lactate->Liver_Lactate Blood_Glucose->Muscle_Glucose

Caption: The Cori Cycle illustrating the interplay between muscle and liver.

Conclusion

The discovery of this compound by Carl and Gerty Cori was a transformative event in biochemistry. It not only revealed a key intermediate in carbohydrate metabolism but also led to the discovery of phosphorylase and a deeper understanding of the regulation of blood glucose. The meticulous experimental work of the Coris, from the preparation of their muscle extracts to the isolation and identification of the "Cori ester," serves as a paradigm of classic biochemical research. This foundational knowledge continues to be of immense importance in the study of metabolic diseases, such as diabetes and glycogen storage diseases, and remains a cornerstone of modern biochemistry and drug development.

References

The Metabolic Crossroads of α-D-Glucose-1-Phosphate in Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate metabolic landscape of skeletal muscle, alpha-D-glucose-1-phosphate (G1P) stands as a critical nexus, directing glucose moieties toward either immediate energy utilization or storage for future demands. The metabolic fate of G1P is tightly regulated by a symphony of enzymes and signaling pathways, ensuring that muscle cells can efficiently manage their energy resources in response to physiological cues such as exercise and hormonal signals. This technical guide provides an in-depth exploration of the metabolic pathways originating from G1P in muscle cells, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key processes.

Core Metabolic Pathways

The primary fate of α-D-glucose-1-phosphate in muscle cells is twofold: incorporation into glycogen (B147801) for storage or conversion to glucose-6-phosphate for entry into glycolysis. These processes are governed by a series of enzymatic reactions, each subject to intricate regulatory mechanisms.

Glycogen Synthesis (Glycogenesis)

The synthesis of glycogen, the primary storage form of glucose in muscle, is a multi-step process initiated by the conversion of G1P to UDP-glucose.

  • UDP-Glucose Pyrophosphorylase (UGPase): This enzyme catalyzes the reversible reaction between G1P and Uridine Triphosphate (UTP) to form UDP-glucose and pyrophosphate (PPi). The hydrolysis of pyrophosphate provides the thermodynamic driving force for this reaction. UDP-glucose serves as the activated glucosyl donor for glycogen synthesis.[1]

  • Glycogen Synthase (GS): As the rate-limiting enzyme in glycogenesis, glycogen synthase transfers the glucosyl residue from UDP-glucose to the non-reducing end of a growing glycogen chain, forming an α-1,4-glycosidic bond.[2] The activity of glycogen synthase is exquisitely regulated by both allosteric mechanisms and covalent modification (phosphorylation/dephosphorylation).[3]

Conversion to Glucose-6-Phosphate and Glycolysis

For immediate energy needs, G1P is converted to glucose-6-phosphate (G6P), which can then enter the glycolytic pathway.

  • Phosphoglucomutase (PGM): This enzyme catalyzes the reversible isomerization of G1P to G6P.[4] This reaction is crucial as G6P is the entry point for glycolysis.

  • Glycolysis: G6P is subsequently metabolized through the glycolytic pathway to produce pyruvate, which can then be converted to lactate (B86563) under anaerobic conditions or enter the tricarboxylic acid (TCA) cycle for complete oxidation and significant ATP production under aerobic conditions.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of α-D-glucose-1-phosphate in muscle cells.

Table 1: Concentrations of Key Metabolites in Human Skeletal Muscle

MetaboliteConcentration (mmol/kg dry weight)Conditions
Glycogen305.7 - 438.0[5]Resting, varied carbohydrate diet[5]
Glycogen (max)~1000Post-exercise with glucose/insulin (B600854) infusion[6]
UDP-Glucose0.3 - 0.5Resting
Glucose-1-Phosphate0.01 - 0.03Resting

Table 2: Kinetic Parameters of Key Enzymes in Muscle

EnzymeSubstrateK_m_V_max_ActivatorsInhibitors
Phosphoglucomutase Glucose-1-Phosphate~0.02 mM-Glucose-1,6-bisphosphate-
UDP-Glucose Pyrophosphorylase Glucose-1-Phosphate0.07 - 0.14 mM[1]---
UTP0.03 - 0.07 mM[1]---
Glycogen Synthase (dephosphorylated) UDP-Glucose~0.4 mM-Glucose-6-PhosphateATP, ADP, Pi
Glycogen Synthase (phosphorylated) UDP-Glucose>2 mM-Glucose-6-PhosphateATP, ADP, Pi
Glycogen Phosphorylase a Glycogen1-2 mM~150-250 mmol/min/kg dw[7]AMPATP, Glucose-6-Phosphate, Caffeine
Phosphate (Pi)~20-30 mM-AMPATP, Glucose-6-Phosphate, Caffeine

Table 3: Metabolic Flux Rates in Human Skeletal Muscle

Metabolic ProcessFlux Rate (mmol/kg wet weight/min)Conditions
Glycogenolysis (low intensity exercise)1-2[8]Low-intensity exercise[8]
Glycogenolysis (high intensity exercise)>10High-intensity exercise
Glycogenesis (post-exercise, insulin-independent)12-30 (mmol/g ww/h)[8]Immediate post-exercise[8]
Glycogenesis (post-exercise, insulin-dependent)2-12 (mmol/g ww/h)[8]Post-exercise with carbohydrate intake[8]

Regulatory Signaling Pathways

The fate of α-D-glucose-1-phosphate is under tight hormonal control, primarily through insulin and adrenergic signaling, which regulate the activities of glycogen synthase and glycogen phosphorylase.

Insulin Signaling Pathway

Insulin promotes the storage of glucose as glycogen. Upon binding to its receptor on the muscle cell surface, a signaling cascade is initiated, leading to the activation of protein kinase B (Akt). Akt, in turn, phosphorylates and inactivates glycogen synthase kinase 3 (GSK-3). The inactivation of GSK-3 allows protein phosphatase 1 (PP1) to dephosphorylate and activate glycogen synthase, thereby stimulating glycogen synthesis.

Insulin_Signaling cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS phosphorylates Insulin Insulin Insulin->Insulin_Receptor PI3K PI3K IRS->PI3K activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 activates Akt Akt (PKB) PDK1->Akt phosphorylates GSK3 GSK-3 Akt->GSK3 phosphorylates (inactivates) GS_inactive Glycogen Synthase (inactive, phosphorylated) GSK3->GS_inactive phosphorylates (inactivates) PP1 PP1 GS_active Glycogen Synthase (active, dephosphorylated) PP1->GS_active dephosphorylates (activates) GS_inactive->GS_active Glycogen Glycogen GS_active->Glycogen UDP-Glucose ->

Insulin signaling pathway leading to glycogen synthesis.
Adrenergic Signaling Pathway

Adrenaline (epinephrine), released during stress or exercise, stimulates the breakdown of glycogen (glycogenolysis). Adrenaline binds to β-adrenergic receptors, activating a G-protein-coupled receptor cascade. This leads to the production of cyclic AMP (cAMP), which activates protein kinase A (PKA). PKA then phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, the key enzyme in glycogenolysis.

Adrenergic_Signaling cluster_membrane Plasma Membrane Adrenergic_Receptor β-Adrenergic Receptor G_protein G Protein Adrenergic_Receptor->G_protein activates Adrenaline Adrenaline Adrenaline->Adrenergic_Receptor Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP ATP -> ATP ATP PKA Protein Kinase A cAMP->PKA activates Phosphorylase_Kinase_active Phosphorylase Kinase (active) PKA->Phosphorylase_Kinase_active phosphorylates (activates) Phosphorylase_Kinase_inactive Phosphorylase Kinase (inactive) Phosphorylase_Kinase_inactive->Phosphorylase_Kinase_active GP_active Glycogen Phosphorylase a (active) Phosphorylase_Kinase_active->GP_active phosphorylates (activates) GP_inactive Glycogen Phosphorylase b (inactive) GP_inactive->GP_active G1P Glucose-1-Phosphate GP_active->G1P Glycogen -> Glycogen Glycogen

Adrenergic signaling pathway leading to glycogenolysis.

Experimental Protocols

Quantification of Muscle Glycogen

Principle: This method involves the acid hydrolysis of glycogen to glucose, followed by the enzymatic determination of glucose.

Protocol:

  • Sample Preparation:

    • Obtain muscle biopsy samples and immediately freeze-thaw in liquid nitrogen to halt metabolic activity.

    • Lyophilize the tissue to a constant dry weight.

    • Accurately weigh 2-5 mg of dried muscle tissue.

  • Hydrolysis:

    • Add 500 µL of 2 M HCl to the tissue sample.

    • Incubate at 100°C for 2 hours to hydrolyze glycogen to glucose.

    • Cool the samples to room temperature and neutralize with 1 mL of 0.67 M NaOH.

  • Glucose Determination:

    • Centrifuge the neutralized samples to pellet any debris.

    • Analyze the glucose concentration in the supernatant using a commercial glucose oxidase assay kit, following the manufacturer's instructions.

    • Construct a standard curve using known concentrations of glucose to quantify the amount of glucose in the samples.

  • Calculation:

    • Calculate the glycogen content as glucose equivalents, expressed as mmol of glucosyl units per kg of dry muscle weight.

Phosphoglucomutase (PGM) Activity Assay

Principle: PGM activity is determined by a coupled enzyme assay where the product, G6P, is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.

Protocol:

  • Sample Preparation:

    • Homogenize fresh or frozen muscle tissue in ice-cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • Collect the supernatant (cytosolic extract) for the assay.

  • Assay Mixture (per well of a 96-well plate):

    • 80 µL of assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

    • 10 µL of 10 mM Glucose-1-Phosphate

    • 5 µL of 10 mM NADP+

    • 2 µL of G6PDH (10 units/mL)

    • 10 µL of muscle extract

  • Measurement:

    • Initiate the reaction by adding the muscle extract.

    • Immediately measure the increase in absorbance at 340 nm over time using a plate reader.

    • The rate of NADPH formation is directly proportional to the PGM activity.

  • Calculation:

    • Calculate the PGM activity using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

UDP-Glucose Pyrophosphorylase (UGPase) Activity Assay

Principle: The activity is measured in the direction of pyrophosphorolysis. The G1P produced is converted to G6P by PGM, which is then oxidized by G6PDH, reducing NADP+ to NADPH.

Protocol:

  • Sample Preparation: As described for the PGM assay.

  • Assay Mixture:

    • 70 µL of assay buffer (50 mM Tris-HCl, pH 7.8, 5 mM MgCl2)

    • 10 µL of 10 mM UDP-glucose

    • 5 µL of 10 mM Sodium Pyrophosphate

    • 5 µL of 10 mM NADP+

    • 2 µL of PGM (10 units/mL)

    • 2 µL of G6PDH (10 units/mL)

    • 10 µL of muscle extract

  • Measurement and Calculation: As described for the PGM assay.

Glycogen Synthase (GS) Activity Assay

Principle: This assay measures the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into glycogen.

Protocol:

  • Sample Preparation: As described for the PGM assay.

  • Assay Mixture:

    • 20 µL of assay buffer (50 mM Tris-HCl, pH 7.8, 20 mM EDTA, 25 mM KF)

    • 10 µL of 100 mM glycogen

    • 10 µL of UDP-[¹⁴C]glucose (0.1 µCi/µL, 4 mM)

    • 10 µL of muscle extract

    • (Optional: 10 µL of 100 mM Glucose-6-Phosphate to measure total activity)

  • Incubation and Precipitation:

    • Incubate the reaction mixture at 30°C for 15-30 minutes.

    • Stop the reaction by spotting the mixture onto filter paper and immersing it in ice-cold 66% ethanol (B145695) to precipitate the glycogen.

    • Wash the filter papers several times with 66% ethanol to remove unincorporated UDP-[¹⁴C]glucose.

  • Measurement:

    • Dry the filter papers and measure the radioactivity using a scintillation counter.

  • Calculation:

    • Calculate the amount of incorporated glucose based on the specific activity of the UDP-[¹⁴C]glucose.

Glycogen Phosphorylase (GP) Activity Assay

Principle: The activity is measured in the direction of glycogenolysis. The G1P produced is measured as described in the UGPase assay.

Protocol:

  • Sample Preparation: As described for the PGM assay.

  • Assay Mixture:

    • 70 µL of assay buffer (50 mM KH2PO4/K2HPO4, pH 7.0, 1.5 mM EDTA, 50 mM KF)

    • 10 µL of 1% glycogen

    • 5 µL of 10 mM NADP+

    • 2 µL of PGM (10 units/mL)

    • 2 µL of G6PDH (10 units/mL)

    • 10 µL of muscle extract

  • Measurement and Calculation: As described for the PGM assay.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for studying the metabolic fate of α-D-glucose-1-phosphate in muscle cells.

General workflow for analyzing G1P metabolism in muscle.

Conclusion

The metabolic fate of α-D-glucose-1-phosphate in muscle cells is a highly regulated and dynamic process that is central to energy homeostasis. By understanding the intricate interplay of enzymes, signaling pathways, and metabolic fluxes, researchers and drug development professionals can better identify potential targets for therapeutic intervention in metabolic diseases such as type 2 diabetes and glycogen storage diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for furthering our understanding of this critical area of muscle metabolism. detailed experimental protocols provided in this guide serve as a valuable resource for furthering our understanding of this critical area of muscle metabolism.

References

The Pivotal Role of α-D-Glucose-1-Phosphate in the Biosynthesis of UDP-Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) is a critical intermediate in the metabolism of carbohydrates across all domains of life. As an activated form of glucose, it serves as the primary glucosyl donor in the biosynthesis of a vast array of essential molecules, including glycogen, sucrose, lipopolysaccharides, and various glycoconjugates. The synthesis of UDP-glucose is predominantly catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase), which utilizes α-D-glucose-1-phosphate and uridine triphosphate (UTP) as substrates. This technical guide provides an in-depth exploration of the role of α-D-glucose-1-phosphate as a precursor for UDP-glucose, detailing the enzymatic reaction, kinetic parameters, experimental protocols for enzyme activity assessment, and the significance of this pathway in cellular signaling, with a particular focus on its implications for drug development.

The Enzymatic Synthesis of UDP-Glucose

The reversible reaction catalyzed by UDP-glucose pyrophosphorylase (EC 2.7.7.9) is central to the formation of UDP-glucose from α-D-glucose-1-phosphate.[1] The reaction proceeds as follows:

α-D-Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + Pyrophosphate (PPi)

This reaction is a classic example of a nucleotidyl transfer. The reaction is driven in the forward direction by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase, a reaction with a large negative free energy change.[2] The mechanism of UGPase is an ordered sequential Bi Bi mechanism, where UTP binds to the enzyme first, followed by glucose-1-phosphate. After the chemical transformation, pyrophosphate is released, followed by UDP-glucose.[1] Magnesium ions (Mg²⁺) are essential for the activity of UGPase, playing a key role in coordinating the nucleotide substrates within the active site.[1]

Quantitative Data on UDP-Glucose Pyrophosphorylase Kinetics

The kinetic parameters of UGPase have been characterized in a variety of organisms, revealing differences in substrate affinity and catalytic efficiency. A summary of these parameters is presented below.

OrganismSubstrateKm (mM)Vmax (U/mg)KeqReference
Arabidopsis thaliana (UGPase-1)UTP0.03-~0.3[3]
Glucose-1-Phosphate0.04-~0.3[3]
UDP-Glucose0.07-~0.3[3]
Pyrophosphate0.14-~0.3[3]
Arabidopsis thaliana (UGPase-2)UTP0.07-~0.3[3]
Glucose-1-Phosphate0.08-~0.3[3]
UDP-Glucose0.15-~0.3[3]
Pyrophosphate0.36-~0.3[3]
Hordeum vulgare (Barley)UTP0.14--[4][5]
Glucose-1-Phosphate0.26--[4][5]
Leishmania sp.UTP0.4--[4][5]
Glucose-1-Phosphate2.9--[4][5]
Escherichia coliUTP0.23--[6]
Glucose-1-Phosphate0.15--[6]
UDP-Glucose0.11--[6]
Pyrophosphate0.53--[6]
Manihot esculenta (Cassava)UTP-Highest specific activity-[7][8]
Solanum tuberosum (Potato)UTP-Second-highest specific activity-[7][8]

Note: Vmax values are often reported in units specific to the experimental conditions and are not always directly comparable. The equilibrium constant (Keq) for the UGPase reaction is approximately 1, indicating the reaction is readily reversible.[9]

Experimental Protocols

Accurate measurement of UGPase activity is crucial for studying its function and for screening potential inhibitors. Two common methods are detailed below.

Spectrophotometric Assay

This assay measures the production of pyrophosphate in the UGPase reaction. The pyrophosphate is then cleaved by inorganic pyrophosphatase to phosphate (B84403), which can be quantified colorimetrically.

Materials:

  • Extraction Buffer: To be optimized for the specific tissue or cell type.

  • Reagent I (Reaction Buffer): e.g., 50 mM MOPS-KOH, pH 7.0, 10 mM MgCl₂, 0.2 mg/ml BSA.[10]

  • Reagent II (Substrate 1): UTP solution (e.g., 1 mM final concentration).[10]

  • Reagent III (Substrate 2): α-D-Glucose-1-Phosphate solution (e.g., 0.5 mM final concentration).[10]

  • Reagent IV (Coupling Enzyme): Yeast inorganic pyrophosphatase (e.g., 0.5 U/mL).[10]

  • Reagent V (Detection Reagent): Malachite Green Phosphate Detection Kit.[10]

  • Enzyme Sample: Purified UGPase or cell/tissue extract.

Procedure:

  • Prepare a working solution containing Reagent I, Reagent II, and Reagent IV.

  • Add the enzyme sample to the working solution and pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding Reagent III (α-D-Glucose-1-Phosphate).

  • Incubate for a defined period (e.g., 10-30 minutes) at the optimal temperature for the enzyme.

  • Stop the reaction by adding the Malachite Green detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm) after color development.

  • Calculate the amount of phosphate produced using a standard curve and determine the UGPase activity.

Luminescence-Based Assay

This highly sensitive assay measures the production of pyrophosphate by coupling its conversion to ATP, which is then detected using the firefly luciferase system.[4][5][11]

Materials:

  • Reaction Buffer: e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

  • Substrates: UTP and α-D-Glucose-1-Phosphate.

  • Coupling Enzymes and Reagents: ATP sulfurylase, adenosine (B11128) 5'-phosphosulfate (APS), and a luciferase/luciferin reagent.

  • Enzyme Sample: Purified UGPase or cell/tissue extract.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, substrates, ATP sulfurylase, APS, and the luciferase/luciferin reagent.

  • Add the enzyme sample to the reaction mixture in a luminometer-compatible plate.

  • Immediately start monitoring the luminescence signal over time.

  • The rate of light production is proportional to the rate of pyrophosphate formation and thus to the UGPase activity.

Signaling Pathways and Logical Relationships

Beyond its metabolic role, UDP-glucose has emerged as an important extracellular signaling molecule in mammals, primarily through its interaction with the P2Y14 receptor.[12][13][14] This G-protein coupled receptor is expressed on various cell types, including immune cells, and its activation can trigger diverse physiological responses.

Visualizations

UGPase_Reaction cluster_reactants Substrates cluster_products Products UTP UTP UGPase UDP-Glucose Pyrophosphorylase UTP->UGPase G1P α-D-Glucose-1-Phosphate G1P->UGPase UDP_Glc UDP-Glucose UGPase->UDP_Glc PPi Pyrophosphate UGPase->PPi Pyrophosphatase Inorganic Pyrophosphatase PPi->Pyrophosphatase Pi 2 Pi Pyrophosphatase->Pi

The enzymatic reaction catalyzed by UDP-Glucose Pyrophosphorylase.

Experimental_Workflow start Start: Sample Preparation (e.g., cell lysis, protein purification) assay_setup Assay Setup: - Prepare reaction buffer - Add substrates (UTP, G1P) - Add coupling enzymes (if any) start->assay_setup enzyme_addition Add UGPase Sample assay_setup->enzyme_addition incubation Incubation at Optimal Temperature enzyme_addition->incubation detection Detection of Product Formation (Spectrophotometry or Luminescence) incubation->detection data_analysis Data Analysis: - Calculate reaction rate - Determine kinetic parameters detection->data_analysis end End: Results data_analysis->end

A generalized experimental workflow for measuring UGPase activity.

P2Y14_Signaling UDP_Glc_extra Extracellular UDP-Glucose P2Y14 P2Y14 Receptor UDP_Glc_extra->P2Y14 G_protein Gi/o Protein P2Y14->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits RhoA RhoA G_protein->RhoA activates cAMP cAMP AC->cAMP produces Cellular_Response Cellular Response (e.g., Chemotaxis) cAMP->Cellular_Response modulates RhoA_GTP RhoA-GTP RhoA->RhoA_GTP RhoA_GTP->Cellular_Response

The P2Y14 receptor signaling pathway activated by extracellular UDP-glucose.

Conclusion

The synthesis of UDP-glucose from α-D-glucose-1-phosphate is a cornerstone of carbohydrate metabolism. The enzyme responsible, UDP-glucose pyrophosphorylase, is a tightly regulated and essential component of cellular function. Understanding the kinetics and regulation of this enzyme is paramount for research in areas ranging from metabolic engineering to the development of novel therapeutics. The emergence of UDP-glucose as an extracellular signaling molecule, acting through the P2Y14 receptor, has opened new avenues for drug discovery, particularly in the context of inflammation and immune modulation. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to investigate this critical biochemical pathway.

References

The Crossroads of Carbohydrate Metabolism: A Technical Guide to the Biological Significance of α-D-Glucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the pivotal role of α-D-glucose-1-phosphate in cellular metabolism, its enzymatic regulation, and the intricate signaling pathways that govern its fate. This document provides in-depth experimental protocols and quantitative data to support further research and therapeutic development.

Introduction

Alpha-D-glucose-1-phosphate (α-G1P) is a critical metabolic intermediate situated at a central nexus of carbohydrate metabolism. As the direct product of glycogenolysis and a key precursor for glycogenesis, its cellular concentration and flux are tightly regulated to maintain energy homeostasis. The anomeric configuration and the phosphorylation at the C1 position endow α-G1P with unique biochemical properties, making it a linchpin in the storage and mobilization of glucose. Understanding the multifaceted biological significance of this molecule is paramount for developing novel therapeutic strategies for metabolic disorders, including diabetes and glycogen (B147801) storage diseases.

Core Biological Significance

This compound is primarily involved in two major metabolic pathways: glycogen metabolism and the synthesis of nucleotide sugars. Its strategic position allows for rapid adaptation to the energetic needs of the cell.

A Central Intermediate in Glycogen Metabolism

Glycogenolysis (Glycogen Breakdown): In response to energy demands, glycogen phosphorylase catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds at the non-reducing ends of glycogen, releasing α-D-glucose-1-phosphate.[1][2][3] This process is the rate-limiting step in glycogenolysis and ensures that the released glucose unit is already phosphorylated, trapping it within the cell for further metabolism.[4]

Glycogenesis (Glycogen Synthesis): For glucose storage, α-G1P serves as the essential precursor for the synthesis of UDP-glucose, a reaction catalyzed by UDP-glucose pyrophosphorylase.[4][5] UDP-glucose is the activated form of glucose used by glycogen synthase to extend glycogen chains.[4] The reaction catalyzed by UDP-glucose pyrophosphorylase is reversible; however, the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase drives the reaction toward UDP-glucose synthesis.[6][7]

Precursor for Nucleotide Sugars and Glycosylation

The synthesis of UDP-glucose from α-G1P is a gateway to numerous biosynthetic pathways beyond glycogen synthesis. UDP-glucose is a crucial precursor for the synthesis of other nucleotide sugars, such as UDP-galactose and UDP-glucuronic acid. These activated sugars are indispensable for the glycosylation of proteins and lipids, the formation of proteoglycans and glycosaminoglycans, and in detoxification reactions.

Interconversion with Glucose-6-Phosphate

The enzyme phosphoglucomutase reversibly isomerizes α-D-glucose-1-phosphate to glucose-6-phosphate (G6P).[8] This reaction is a critical branch point, directing the fate of the glucose molecule. Glucose-6-phosphate can enter glycolysis for ATP production, the pentose (B10789219) phosphate (B84403) pathway for the synthesis of NADPH and ribose precursors, or, in the liver, be dephosphorylated to free glucose and released into the bloodstream to maintain blood glucose levels.[2]

Quantitative Data

The metabolic flux through pathways involving α-D-glucose-1-phosphate is governed by the kinetic properties of the key enzymes and the thermodynamics of the reactions they catalyze.

Thermodynamic Landscape
ReactionEnzymeΔG°' (kJ/mol)Significance
Glycogen(n) + Pi ⇌ Glycogen(n-1) + α-D-Glucose-1-PhosphateGlycogen Phosphorylase+3.1Reversible, but driven forward in vivo by high [Pi]/[G1P] ratio.[3]
α-D-Glucose-1-Phosphate ⇌ Glucose-6-PhosphatePhosphoglucomutase-7.1 to -7.3[1][9][10]Favors the formation of Glucose-6-Phosphate.
α-D-Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPiUDP-Glucose Pyrophosphorylase≈ 0[6][7]Reversible, but strongly pulled in the forward direction by the hydrolysis of pyrophosphate (PPi) (ΔG°' ≈ -31 kJ/mol).[6]
Enzyme Kinetic Parameters

The following tables summarize the Michaelis-Menten constants (Km) and maximum velocities (Vmax) for the key enzymes involved in α-D-glucose-1-phosphate metabolism from various sources. These parameters are crucial for understanding enzyme efficiency and substrate affinity.

Table 1: Kinetic Parameters of Phosphoglucomutase

Organism/Tissue Substrate Km (µM) Vmax (U/mg) Reference
Rabbit Muscle α-D-Glucose-1-Phosphate 8 - [5]
Human Erythrocytes (PGM1) α-D-Glucose-1-Phosphate Similar to PGM2 - [5]

| Human Erythrocytes (PGM2) | α-D-Glucose-1-Phosphate | Similar to PGM1 | - |[5] |

Table 2: Kinetic Parameters of UDP-Glucose Pyrophosphorylase

Organism/Tissue Substrate Km (mM) Vmax (U/mg) Reference
E. coli (GalU) α-D-Glucose-1-Phosphate - 340 [11]
E. coli (GalF) α-D-Glucose-1-Phosphate - 0.015 [11]
Barley α-D-Glucose-1-Phosphate 0.26 - [12]
Leishmania α-D-Glucose-1-Phosphate 2.9 - [12]
Barley UTP 0.14 - [12]

| Leishmania | UTP | 0.4 | - |[12] |

Table 3: Kinetic Parameters of Glycogen Phosphorylase

Organism/Tissue Substrate Km (mM) Vmax (U/mg) Reference
Diabetic (db/db) Mouse Liver (Phosphorylase a) Glycogen Lower than normal 2-fold higher than normal [13]

| Rabbit Muscle | Glycogen | 0.21 | - |[11] |

Signaling Pathways and Regulation

The metabolism of α-D-glucose-1-phosphate is under tight hormonal and allosteric control to ensure that glycogen synthesis and degradation are reciprocally regulated.

Hormonal Regulation of Glycogen Metabolism

Hormones such as insulin, glucagon, and epinephrine (B1671497) are the primary regulators of glycogen metabolism, acting through distinct signaling cascades that ultimately converge on the phosphorylation state of glycogen synthase and glycogen phosphorylase.

Insulin Signaling: High blood glucose levels trigger the release of insulin, which promotes glycogen synthesis. Insulin binds to its receptor tyrosine kinase, initiating a signaling cascade that activates protein kinase B (Akt). Akt, in turn, phosphorylates and inactivates glycogen synthase kinase 3 (GSK3).[7] Inactivation of GSK3 prevents the phosphorylation and subsequent inactivation of glycogen synthase, thereby promoting glycogen synthesis.

insulin_signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt P GSK3 GSK3 Akt->GSK3 PP1 PP1 Akt->PP1 Glycogen_Synthase_a Glycogen Synthase (active) GSK3->Glycogen_Synthase_a P Glycogen_Synthase_b Glycogen Synthase (inactive) Glycogen_Synthase_b->Glycogen_Synthase_a Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase_a->Glycogen_Synthesis PP1->Glycogen_Synthase_b De-P

Insulin signaling pathway leading to glycogen synthesis.

Glucagon and Epinephrine Signaling: In response to low blood glucose (glucagon) or stress (epinephrine), these hormones bind to G-protein coupled receptors, activating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP) levels.[9][14] cAMP activates protein kinase A (PKA), which then phosphorylates and activates phosphorylase kinase.[14] Phosphorylase kinase, in turn, phosphorylates and activates glycogen phosphorylase, stimulating glycogenolysis. Simultaneously, PKA phosphorylates and inactivates glycogen synthase, halting glycogen synthesis.[10]

glucagon_epinephrine_signaling Hormone Glucagon or Epinephrine GPCR GPCR Hormone->GPCR G_Protein G Protein GPCR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Phosphorylase_Kinase_b Phosphorylase Kinase (inactive) PKA->Phosphorylase_Kinase_b P Glycogen_Synthase_a Glycogen Synthase (active) PKA->Glycogen_Synthase_a P Phosphorylase_Kinase_a Phosphorylase Kinase (active) Phosphorylase_Kinase_b->Phosphorylase_Kinase_a Glycogen_Phosphorylase_b Glycogen Phosphorylase (inactive) Phosphorylase_Kinase_a->Glycogen_Phosphorylase_b P Glycogen_Phosphorylase_a Glycogen Phosphorylase (active) Glycogen_Phosphorylase_b->Glycogen_Phosphorylase_a Glycogenolysis Glycogenolysis Glycogen_Phosphorylase_a->Glycogenolysis Glycogen_Synthase_b Glycogen Synthase (inactive) Glycogen_Synthase_a->Glycogen_Synthase_b

Glucagon and epinephrine signaling leading to glycogenolysis.
Allosteric Regulation

Superimposed on hormonal control, allosteric regulation by key metabolites provides a rapid, localized response to the energetic state of the cell.

Table 4: Allosteric Regulators of Key Enzymes in Glycogen Metabolism

Enzyme Activators Inhibitors Tissue Specificity
Glycogen Phosphorylase AMP[15] ATP, Glucose-6-Phosphate, Glucose (liver only)[2][15] Muscle and Liver

| Glycogen Synthase | Glucose-6-Phosphate[2] | - | Muscle and Liver |

Experimental Protocols

Accurate measurement of the enzymatic activities related to α-D-glucose-1-phosphate metabolism is fundamental for research in this area. The following are detailed methodologies for key assays.

Assay for Phosphoglucomutase (PGM) Activity

This protocol describes a coupled enzyme assay for the spectrophotometric determination of PGM activity.

Principle: PGM catalyzes the conversion of glucose-1-phosphate to glucose-6-phosphate. The product, G6P, is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the PGM activity.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, containing 5 mM MgCl₂

  • Substrate Solution: 2 mM α-D-glucose-1-phosphate in Assay Buffer

  • Coupling Enzyme Solution: 1 U/mL Glucose-6-phosphate dehydrogenase (G6PDH) in Assay Buffer

  • Cofactor Solution: 0.5 mM NADP+ in Assay Buffer

  • Sample: Cell or tissue lysate appropriately diluted in Assay Buffer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Substrate Solution, Coupling Enzyme Solution, and Cofactor Solution in a cuvette.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the sample (e.g., cell lysate).

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADPH formation from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

  • One unit of PGM activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.

pgm_assay_workflow start Start prepare_reagents Prepare Reagents (Buffer, Substrate, G6PDH, NADP+) start->prepare_reagents prepare_rxn_mix Prepare Reaction Mixture in Cuvette prepare_reagents->prepare_rxn_mix equilibrate Equilibrate to Assay Temperature prepare_rxn_mix->equilibrate add_sample Add Sample (e.g., Lysate) equilibrate->add_sample measure_abs Monitor Absorbance at 340 nm add_sample->measure_abs calculate Calculate PGM Activity measure_abs->calculate end End calculate->end

Workflow for the phosphoglucomutase (PGM) activity assay.
Assay for UDP-Glucose Pyrophosphorylase (UGPase) Activity

This protocol outlines a coupled enzyme assay for UGPase activity in the direction of UDP-glucose synthesis.

Principle: UGPase synthesizes UDP-glucose and pyrophosphate (PPi) from UTP and α-G1P. The produced PPi is then used by ATP sulfurylase to generate ATP from adenosine (B11128) 5'-phosphosulfate (APS). The newly synthesized ATP is quantified using the firefly luciferase system, where the light emission is proportional to the UGPase activity.

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 10 mM MgCl₂

  • Substrate Solution 1: 2 mM UTP in Assay Buffer

  • Substrate Solution 2: 2 mM α-D-glucose-1-phosphate in Assay Buffer

  • Coupling Enzyme/Substrate Mix: Containing ATP sulfurylase, adenosine 5'-phosphosulfate (APS), and a luciferase/luciferin reagent.

  • Sample: Purified enzyme or cell lysate diluted in Assay Buffer.

Procedure:

  • In a luminometer-compatible microplate, combine the Assay Buffer, Substrate Solution 1, Substrate Solution 2, and the Coupling Enzyme/Substrate Mix.

  • Initiate the reaction by adding the sample.

  • Immediately measure the luminescence signal over time.

  • The rate of light production is proportional to the UGPase activity. A standard curve using known concentrations of PPi can be used for quantification.

  • One unit of UGPase activity is defined as the amount of enzyme that produces 1 µmol of PPi per minute under the specified conditions.

Assay for Glycogen Phosphorylase Activity

This protocol describes a colorimetric assay for glycogen phosphorylase in the direction of glycogen synthesis (the reverse of the physiological direction), which is often more convenient for in vitro studies.

Principle: In the presence of a glycogen primer, glycogen phosphorylase catalyzes the transfer of a glucosyl unit from glucose-1-phosphate, releasing inorganic phosphate (Pi). The released Pi is then quantified colorimetrically.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl₂

  • Substrate Solution: 0.5 mM Glucose-1-Phosphate in Assay Buffer

  • Primer: 0.5 mg/mL Glycogen in Assay Buffer

  • Sample: Purified enzyme or cell/tissue homogenate in Assay Buffer

  • Phosphate Detection Reagent: (e.g., BIOMOL® Green or a similar malachite green-based reagent)

  • Phosphate Standard: A solution of known phosphate concentration for generating a standard curve.

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Substrate Solution, and Primer in a microplate.

  • Add the sample to initiate the reaction.

  • Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Phosphate Detection Reagent.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • Determine the amount of phosphate released by comparing the absorbance to a phosphate standard curve.

  • Calculate the glycogen phosphorylase activity, where one unit is the amount of enzyme that liberates 1 µmol of phosphate per minute.

glycogen_phosphorylase_assay_workflow start Start prepare_reagents Prepare Reagents (Buffer, G1P, Glycogen) start->prepare_reagents prepare_rxn_mix Prepare Reaction Mixture in Microplate prepare_reagents->prepare_rxn_mix add_sample Add Sample prepare_rxn_mix->add_sample incubate Incubate at 37°C add_sample->incubate add_detection_reagent Add Phosphate Detection Reagent incubate->add_detection_reagent measure_abs Measure Absorbance (e.g., 620 nm) add_detection_reagent->measure_abs calculate Calculate Activity (vs. Phosphate Standard) measure_abs->calculate end End calculate->end

Workflow for the glycogen phosphorylase activity assay.

Conclusion

This compound stands as a cornerstone of carbohydrate metabolism, orchestrating the flux of glucose into and out of its primary storage form, glycogen. The intricate regulation of its synthesis and degradation through complex signaling pathways and allosteric mechanisms highlights its central role in maintaining cellular and organismal energy homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of α-G1P metabolism and to explore novel therapeutic interventions for a range of metabolic diseases. A deeper understanding of the biological significance of this anomer will undoubtedly continue to fuel advancements in metabolic research and medicine.

References

The Indirect Entry of α-D-Glucose-1-Phosphate into the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a critical metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. While glucose-6-phosphate (G6P) is the direct substrate for the PPP, the metabolic fate of α-D-glucose-1-phosphate (G1P), primarily derived from glycogenolysis, is of significant interest, particularly in the context of cellular energy homeostasis and disease. This technical guide provides an in-depth analysis of the indirect entry of G1P into the PPP. This process is fundamentally governed by the enzyme phosphoglucomutase (PGM), which catalyzes the reversible isomerization of G1P to G6P. We will explore the kinetic parameters of PGM, the regulatory mechanisms that dictate the flux of G1P towards either glycolysis or the PPP, and detailed experimental protocols for quantifying this metabolic flux. This guide is intended to be a comprehensive resource for researchers in metabolism, drug discovery, and related fields.

Introduction

The pentose phosphate pathway (PPP) and glycolysis are two major pathways of glucose catabolism that originate from a common intermediate, glucose-6-phosphate (G6P). The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and antioxidant defense, and for producing ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[1] While glycolysis primarily generates ATP, the partitioning of G6P between these two pathways is tightly regulated to meet the cell's metabolic demands.

α-D-glucose-1-phosphate (G1P) is a key intermediate in carbohydrate metabolism, most notably as the product of glycogen (B147801) phosphorylase during glycogenolysis.[1] G1P itself is not a direct substrate for the PPP.[2] Its entry into this pathway is contingent on its conversion to G6P, a reaction catalyzed by the enzyme phosphoglucomutase (PGM).[1] Understanding the dynamics of this conversion and the factors that influence the subsequent fate of the resulting G6P is critical for a complete picture of cellular glucose metabolism.

This guide will provide a detailed examination of the enzymatic conversion of G1P to G6P and the subsequent entry of G6P into the PPP. We will present quantitative data on enzyme kinetics, detail experimental methodologies for assessing pathway flux, and provide visual representations of the involved pathways and regulatory networks.

The Role of Phosphoglucomutase (PGM)

Phosphoglucomutase (EC 5.4.2.2) is the pivotal enzyme that links glycogen metabolism with glycolysis and the pentose phosphate pathway by catalyzing the reversible isomerization of α-D-glucose-1-phosphate and α-D-glucose-6-phosphate.[1]

Catalytic Mechanism

The reaction proceeds through a "ping-pong" mechanism involving a phosphorylated serine residue in the enzyme's active site and a glucose-1,6-bisphosphate intermediate.[2]

  • The phosphorylated enzyme (E-Ser-P) donates its phosphate group to the C6 hydroxyl of G1P, forming a glucose-1,6-bisphosphate intermediate and the dephosphorylated enzyme (E-Ser).

  • The enzyme reorients the intermediate within the active site.

  • The phosphate group from the C1 position of the intermediate is transferred back to the serine residue, regenerating the phosphorylated enzyme and releasing G6P.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of phosphoglucomutase are crucial for understanding the rate of G1P conversion to G6P and, consequently, its availability for the PPP. While specific values can vary depending on the tissue, organism, and experimental conditions, the following table summarizes representative kinetic constants for PGM.

SubstrateKm (μM)Vmax (U/mg)Source
α-D-Glucose-1-phosphate~20-100Varies[3]
α-D-Glucose-6-phosphate~100-500Varies[3]

Note: The Km for G1P is generally lower than for G6P, indicating a higher affinity of the enzyme for G1P. The reaction is reversible, and the direction of the net flux is determined by the relative concentrations of G1P and G6P.

Regulation of G1P Flux into the Pentose Phosphate Pathway

The decision for G6P, derived from G1P, to enter the PPP or glycolysis is a critical regulatory node. This decision is influenced by several factors, including the activity of PGM itself and the primary regulatory enzyme of the PPP, glucose-6-phosphate dehydrogenase (G6PDH).

Regulation of Phosphoglucomutase
  • Post-Translational Modifications: PGM1 activity can be regulated by phosphorylation. For instance, phosphorylation of PGM1 by the signaling kinase Pak1 has been shown to enhance its enzymatic activity.[4] This suggests a mechanism by which growth factor signaling can influence glycogen metabolism and the subsequent availability of G6P for pathways like the PPP.

  • Metabolon Formation: There is evidence that PGM1 can form a "metabolon" with other enzymes, such as glucose-6-phosphate dehydrogenase (G6PDH) and 6-phosphogluconate dehydrogenase (6PGDH), the first two enzymes of the oxidative PPP. This physical association could facilitate the channeling of G6P directly from PGM1 to G6PDH, thereby increasing the flux into the PPP.[5] The formation of this metabolon can be influenced by the phosphorylation state of PGM1 and the cellular redox state.[5]

Regulation of Glucose-6-Phosphate Dehydrogenase (G6PDH)

G6PDH catalyzes the first committed and rate-limiting step of the oxidative PPP. Its activity is a primary determinant of the flux of G6P into this pathway.

  • Allosteric Regulation: G6PDH is allosterically inhibited by its product, NADPH. A high NADPH/NADP+ ratio signals that the cell has a sufficient supply of reducing equivalents, thus inhibiting G6PDH and diverting G6P towards glycolysis. Conversely, a low NADPH/NADP+ ratio activates G6PDH to replenish the NADPH pool.

  • Transcriptional Regulation: The expression of the G6PDH gene can be upregulated in response to increased demand for NADPH and nucleotide precursors, such as during cell proliferation.[6]

Experimental Protocols

Phosphoglucomutase Activity Assay

This protocol describes a coupled enzyme assay to determine PGM activity.

Principle: PGM converts G1P to G6P. The G6P produced is then oxidized by G6PDH, which reduces NADP+ to NADPH. The rate of NADPH formation, measured by the increase in absorbance at 340 nm, is proportional to the PGM activity.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • α-D-Glucose-1-phosphate (G1P)

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Enzyme sample (e.g., cell lysate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, G1P, and NADP+ in a cuvette.

  • Add a saturating amount of G6PDH to the reaction mixture.

  • Initiate the reaction by adding the enzyme sample.

  • Immediately monitor the increase in absorbance at 340 nm over time in a spectrophotometer.

  • Calculate the PGM activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH (6.22 mM-1cm-1).

13C-Metabolic Flux Analysis of G1P Entry into the PPP

This protocol outlines the use of stable isotope tracing to quantify the metabolic flux from G1P into the PPP. The most direct way to trace the fate of G1P is to label the glycogen pool with a 13C-labeled glucose precursor and then stimulate glycogenolysis.

Principle: Cells are first cultured with a 13C-labeled glucose (e.g., [U-13C6]glucose) to label the glycogen stores. After a chase period with unlabeled glucose, glycogenolysis is induced, and the incorporation of 13C into PPP intermediates and products is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The resulting mass isotopomer distributions are used to calculate the relative flux through the PPP.[7]

Procedure:

  • Labeling of Glycogen:

    • Culture cells in a medium containing a 13C-labeled glucose tracer (e.g., [U-13C6]glucose) for a period sufficient to achieve significant labeling of the glycogen pool.

  • Chase and Induction of Glycogenolysis:

    • Replace the labeling medium with a medium containing unlabeled glucose for a chase period to wash out labeled precursors.

    • Induce glycogenolysis by, for example, glucagon (B607659) treatment or glucose deprivation.

  • Metabolite Extraction:

    • Quench cellular metabolism rapidly by adding a cold solvent (e.g., 80% methanol).

    • Extract intracellular metabolites.

  • MS or NMR Analysis:

    • Analyze the extracts using LC-MS, GC-MS, or NMR to determine the mass isotopomer distribution of key metabolites in the PPP (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate) and glycolysis (e.g., lactate).[8]

  • Data Analysis:

    • Correct the raw data for natural 13C abundance.

    • Use metabolic flux analysis software to calculate the relative flux of G1P-derived carbon into the PPP.

Visualizations

Metabolic Pathway of G1P Entry into the PPP

G1P_to_PPP cluster_glycogen Glycogenolysis cluster_conversion Isomerization cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis Glycogen Glycogen G1P α-D-Glucose-1-Phosphate Glycogen->G1P Glycogen Phosphorylase G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase (PGM) PPP_Intermediates Ribose-5-Phosphate NADPH G6P->PPP_Intermediates G6PDH Glycolysis_Intermediates Pyruvate ATP G6P->Glycolysis_Intermediates MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase start Cell Culture labeling 13C-Glycogen Labeling start->labeling chase Chase with Unlabeled Glucose labeling->chase induction Induce Glycogenolysis chase->induction extraction Metabolite Extraction induction->extraction ms_analysis LC-MS / GC-MS Analysis extraction->ms_analysis data_processing Data Processing & Correction ms_analysis->data_processing flux_calculation Metabolic Flux Calculation data_processing->flux_calculation interpretation Biological Interpretation flux_calculation->interpretation Regulatory_Control G1P α-D-Glucose-1-Phosphate PGM Phosphoglucomutase G1P->PGM G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis G6PDH G6PDH G6P->G6PDH PGM->G6P Metabolon Metabolon Formation (PGM-G6PDH) PGM->Metabolon PPP Pentose Phosphate Pathway G6PDH->PPP G6PDH->Metabolon NADPH NADPH NADPH->G6PDH - Pak1 Pak1 Kinase Pak1->PGM + Metabolon->PPP Channeling

References

The Role of α-D-Glucose-1-Phosphate in the Cori Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cori cycle is a critical metabolic pathway that facilitates the interplay between anaerobic glycolysis in muscles and gluconeogenesis in the liver, particularly during periods of intense physical exertion. A key, yet often understated, intermediate in this cycle is α-D-glucose-1-phosphate. This technical guide provides an in-depth exploration of the pivotal role of α-D-glucose-1-phosphate within the Cori cycle. It delves into the quantitative aspects of metabolite flux, the kinetics of associated enzymes, and detailed experimental protocols for studying this pathway. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to understand and investigate the intricate regulation of the Cori cycle, with a specific focus on the functional significance of α-D-glucose-1-phosphate.

Introduction

The Cori cycle, named after its discoverers Carl and Gerty Cori, describes the metabolic loop where lactate (B86563) produced by anaerobic glycolysis in skeletal muscles is transported to the liver and converted back into glucose.[1][2] This newly synthesized glucose is then released into the bloodstream and can be taken up by the muscles to be used as fuel or stored as glycogen (B147801).[1][2] This cycle is crucial for preventing lactic acidosis in the muscle under anaerobic conditions and for replenishing glucose during strenuous activity.[3]

The entry point of glycogen-derived glucose into glycolysis within the muscle is through the generation of α-D-glucose-1-phosphate. This initial step, catalyzed by glycogen phosphorylase, marks a critical control point in the mobilization of stored energy to fuel muscle contraction.[4][5] Understanding the regulation and fate of α-D-glucose-1-phosphate is therefore fundamental to comprehending the overall efficiency and capacity of the Cori cycle.

The Central Role of α-D-Glucose-1-Phosphate

During intense muscular activity when oxygen supply is limited, ATP is rapidly generated through anaerobic glycolysis. The primary substrate for this process is glucose, which can be derived from both blood glucose and intramuscular glycogen stores. The breakdown of glycogen, termed glycogenolysis, is initiated by the enzyme glycogen phosphorylase . This enzyme phosphorolytically cleaves α-1,4-glycosidic bonds in glycogen to release α-D-glucose-1-phosphate .[4][5]

This phosphorylation step is energetically advantageous as it traps the glucose molecule within the cell and primes it for entry into the glycolytic pathway without the immediate consumption of an ATP molecule, which would be required if starting from free glucose.

Subsequently, the enzyme phosphoglucomutase catalyzes the reversible isomerization of α-D-glucose-1-phosphate to glucose-6-phosphate .[4][5][6] Glucose-6-phosphate is a central metabolite that can then enter the glycolytic pathway to be converted to pyruvate, and ultimately lactate, under anaerobic conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the Cori cycle, focusing on metabolite concentrations, enzyme kinetics, and metabolic flux rates. These values can vary based on factors such as fitness level, nutritional state, and exercise intensity and duration.

Table 1: Metabolite Concentrations in Blood at Rest and During Intense Exercise

MetaboliteResting Concentration (mM)Concentration during Intense Exercise (mM)
Glucose4.5 ± 0.5May decrease slightly or remain stable initially
Lactate1.5 ± 0.415 - 25

Data compiled from various sources.[7][8]

Table 2: Kinetic Parameters of Key Enzymes in Muscle

EnzymeSubstrateK_m (mM)V_max (U/mg protein)
Glycogen Phosphorylase aGlycogenVariable (depends on structure)Variable
Phosphate~1-3
PhosphoglucomutaseGlucose-1-phosphate~0.05High
Glucose-6-phosphate~1.0

K_m and V_max values are approximate and can be influenced by allosteric regulators and post-translational modifications.[9][10]

Table 3: Cori Cycle and Related Metabolic Flux Rates in Humans

FluxConditionRate (mg·kg⁻¹·min⁻¹)
Glucose Production12-hour fast2.3
20-hour fast1.8
40-hour fast1.77
Cori Cycle (Glucose Recycling)12-hour fast18% of glucose production
20-hour fast35% of glucose production
40-hour fast36% of glucose production
Pyruvate Production (from glucose/glucosyl)~80% VO₂max4.38 ± 0.65 (mmol·kg⁻¹·min⁻¹)
~100% VO₂max6.38 ± 0.91 (mmol·kg⁻¹·min⁻¹)

Data adapted from studies on fasted humans and exercising individuals.[4]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Muscle Glycogenolysis

The breakdown of muscle glycogen is tightly regulated by a signaling cascade initiated by neural and hormonal signals during exercise.

Glycogenolysis_Signaling Epinephrine Epinephrine PKA Protein Kinase A (PKA) Epinephrine->PKA activates Ca2_Calmodulin Ca²⁺-Calmodulin Phosphorylase_Kinase Phosphorylase Kinase Ca2_Calmodulin->Phosphorylase_Kinase activates PKA->Phosphorylase_Kinase activates GPb Glycogen Phosphorylase b (inactive) Phosphorylase_Kinase->GPb phosphorylates GPa Glycogen Phosphorylase a (active) GPb->GPa Glycogen Glycogen GPa->Glycogen cleaves G1P α-D-Glucose-1-Phosphate Glycogen->G1P

Caption: Hormonal and neural regulation of muscle glycogenolysis.
Experimental Workflow for Cori Cycle Flux Analysis

Studying the dynamics of the Cori cycle often involves isotopic tracer studies to measure the rate of appearance and disappearance of metabolites.

Cori_Cycle_Workflow Subject Human Subject (rest or exercise) Infusion Primed-Constant Infusion of [¹³C]Lactate & [²H₂]Glucose Subject->Infusion Sampling Serial Blood Sampling (arterial and venous) Subject->Sampling Infusion->Subject Analysis Mass Spectrometry (GC-MS or LC-MS/MS) Sampling->Analysis Data Isotopic Enrichment Data of Glucose and Lactate Analysis->Data Modeling Metabolic Flux Analysis (e.g., Steele's non-steady-state equations) Data->Modeling Results Quantification of - Lactate Ra and Rd - Glucose Ra and Rd - Cori Cycle Flux Modeling->Results

Caption: Isotopic tracer workflow for Cori cycle analysis.

Detailed Experimental Protocols

Muscle Biopsy and Glycogen Content Analysis

Objective: To determine the concentration of glycogen in a muscle sample.

Protocol:

  • Sample Collection: Obtain a muscle biopsy sample (typically from the vastus lateralis) using a Bergstrom needle with suction. Immediately freeze the sample in liquid nitrogen and store it at -80°C until analysis.

  • Sample Preparation: Freeze-dry the muscle sample and powder it.

  • Hydrolysis: Hydrolyze a known weight of the powdered muscle (2-5 mg) in 1 M HCl at 100°C for 2 hours to break down glycogen into glucose residues.

  • Neutralization: Neutralize the sample with 2 M NaOH.

  • Glucose Quantification: Analyze the glucose concentration in the neutralized hydrolysate using a fluorometric or colorimetric enzymatic assay that couples the oxidation of glucose to the production of a detectable product (e.g., NADPH or a colored compound).

  • Calculation: Calculate the muscle glycogen concentration as glucosyl units per kilogram of dry or wet muscle weight.

Blood Lactate and Glucose Analysis

Objective: To measure the concentration of lactate and glucose in blood samples.

Protocol:

  • Sample Collection: Collect blood samples into tubes containing a glycolytic inhibitor (e.g., sodium fluoride) and an anticoagulant (e.g., EDTA).

  • Sample Preparation: Centrifuge the blood to separate plasma or deproteinize whole blood with perchloric acid.

  • Analysis: Use an automated enzymatic analyzer for the quantification of lactate and glucose. These assays are typically based on the specific oxidation of the metabolite by a dehydrogenase, leading to the production of NADH, which can be measured spectrophotometrically or fluorometrically.[7]

  • Timing: For accurate results, especially for lactate, it is recommended to perform the analysis within 15 minutes of sample collection if not using a preservative, due to in vitro glycolysis by red blood cells.[7]

Isotopic Tracer Infusion for Flux Analysis

Objective: To quantify the rates of glucose production, lactate production, and Cori cycle activity.

Protocol:

  • Tracer Selection: Utilize stable isotope tracers such as [6,6-²H₂]glucose and [3-¹³C]lactate.

  • Subject Preparation: Subjects are typically studied in a post-absorptive state (overnight fast).

  • Catheterization: Place catheters in an antecubital vein for tracer infusion and in a contralateral hand vein, which is arterialized by heating, for blood sampling.

  • Primed-Constant Infusion: Administer a priming bolus of the tracers to rapidly achieve isotopic steady-state, followed by a continuous infusion at a known rate.

  • Blood Sampling: Collect blood samples at baseline (before infusion) and at regular intervals during the infusion period (at rest and/or during exercise).

  • Sample Analysis: Process blood samples to extract plasma and determine the isotopic enrichment of glucose and lactate using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Flux Calculation: Calculate the rates of appearance (Ra) and disappearance (Rd) of glucose and lactate using Steele's non-steady-state equations or other appropriate metabolic models. The rate of conversion of lactate to glucose represents the Cori cycle flux.

Determination of Glycogen Phosphorylase and Phosphoglucomutase Activity

Objective: To measure the maximal activity of key enzymes involved in muscle glycogenolysis.

Protocol for Glycogen Phosphorylase:

  • Homogenization: Homogenize a freeze-dried muscle sample in a suitable buffer.

  • Assay Principle: The assay measures the rate of glucose-1-phosphate production from glycogen and inorganic phosphate. The reaction is coupled to phosphoglucomutase and glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH, which is monitored spectrophotometrically at 340 nm.

  • Reaction Mixture: The reaction mixture typically contains buffer, glycogen, inorganic phosphate, AMP (an allosteric activator), NADP⁺, phosphoglucomutase, and glucose-6-phosphate dehydrogenase.

  • Measurement: Initiate the reaction by adding the muscle homogenate and record the change in absorbance at 340 nm over time.

Protocol for Phosphoglucomutase:

  • Homogenization: Prepare a muscle homogenate as described above.

  • Assay Principle: The assay measures the conversion of glucose-1-phosphate to glucose-6-phosphate. This reaction is coupled to glucose-6-phosphate dehydrogenase, which reduces NADP⁺ to NADPH.

  • Reaction Mixture: The reaction mixture includes buffer, glucose-1-phosphate, Mg²⁺ (a cofactor), NADP⁺, and glucose-6-phosphate dehydrogenase.

  • Measurement: Start the reaction with the muscle homogenate and monitor the increase in absorbance at 340 nm.

Conclusion

α-D-Glucose-1-phosphate stands as a linchpin in the muscular segment of the Cori cycle, directly linking the vast energy reserves of glycogen to the rapid ATP-producing pathway of glycolysis. The efficiency of its production via glycogen phosphorylase and its conversion to glucose-6-phosphate by phosphoglucomutase are critical determinants of a muscle's capacity for sustained high-intensity performance. For researchers and professionals in drug development, a thorough understanding of the regulation of these enzymatic steps and the overall flux through the Cori cycle offers potential targets for interventions aimed at modulating exercise performance, managing metabolic diseases, and improving patient outcomes in critical care settings. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for furthering our understanding of this vital metabolic pathway.

References

Methodological & Application

Application Note: Enzymatic Assay for the Quantification of alpha-D-Glucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-D-Glucose-1-Phosphate (G1P) is a pivotal intermediate in carbohydrate metabolism, centrally involved in both the synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen.[1][2][3] Accurate quantification of G1P in various biological samples, such as tissues and cells, is crucial for studying metabolic pathways, analyzing enzymatic activities, and screening potential therapeutic agents for metabolic disorders.[3][4] This document provides a detailed protocol for a sensitive, colorimetric-based coupled enzymatic assay to determine the concentration of G1P.

Principle of the Assay

The quantification of G1P is achieved through a coupled enzymatic reaction.[1][2][3]

  • Phosphoglucomutase (PGM) isomerizes G1P to Glucose-6-Phosphate (G6P). This reaction requires a catalytic amount of Glucose-1,6-bisphosphate as a cofactor.

  • Glucose-6-Phosphate Dehydrogenase (G6PDH) then oxidizes G6P to 6-phosphogluconate. In this step, a chromogenic probe is reduced by the concurrently formed NADH, producing a colored product.

  • The intensity of the color, measured by absorbance at 450 nm, is directly proportional to the amount of G1P in the sample.[1][2][3]

Reaction_Pathway cluster_0 cluster_1 G1P α-D-Glucose-1-Phosphate G6P Glucose-6-Phosphate G1P->G6P Isomerization PGM Phosphoglucomutase (PGM) G1P->PGM PGL 6-Phosphogluconate G6P->PGL Oxidation G6PDH Glucose-6-Phosphate Dehydrogenase (G6PDH) G6P->G6PDH PGM->G6P G6PDH->PGL NADH NADH G6PDH->NADH reduces Probe_ox Colorless Probe Probe_red Colored Product (Abs @ 450 nm) Probe_ox->Probe_red Reduction

Caption: Coupled enzymatic reaction pathway for G1P quantification.

Materials and Reagents

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • G1P Assay Buffer

  • G1P Enzyme Mix (containing Phosphoglucomutase)

  • G1P Developer (containing G6PDH)

  • G1P Substrate Mix (containing the chromogenic probe)

  • This compound (G1P) Standard (e.g., 100 mM stock solution)

  • Ultrapure water

  • Ice bucket

Note: Commercial kits from various suppliers are available and provide pre-mixed, lyophilized reagents. Always follow the manufacturer's specific instructions for reagent reconstitution.[1][2][3]

Reagent Preparation

  • G1P Assay Buffer: Warm to room temperature before use.

  • G1P Enzyme Mix: Reconstitute the lyophilized powder in 220 µL of G1P Assay Buffer. Mix by pipetting gently. Aliquot and store at -20°C. Keep on ice during use.[1][2][3]

  • G1P Developer: Reconstitute the lyophilized powder in 220 µL of G1P Assay Buffer. Mix by pipetting gently. Aliquot and store at -20°C. Keep on ice during use.[1][2][3]

  • G1P Substrate Mix: Reconstitute the lyophilized powder in 220 µL of ultrapure water. Mix by pipetting gently. Aliquot and store at -20°C, protected from light.[1][2]

  • G1P Standard (100 mM Stock): Reconstitute the lyophilized standard in 100 µL of ultrapure water to create a 100 mM (100 nmol/µL) stock solution.[1] Mix well, aliquot, and store at -20°C.

  • G1P Standard (1 mM Working Solution): Dilute 10 µL of the 100 mM G1P Standard stock solution with 990 µL of ultrapure water to prepare a 1 mM (1 nmol/µL) working solution.[1][2][3]

Experimental Protocols

The following protocol is designed for a 96-well plate format. All samples and standards should be run in duplicate.

Workflow A Reagent & Sample Preparation B Prepare G1P Standard Curve in 96-well Plate A->B C Add Samples to Plate A->C D Prepare & Add Reaction Mix B->D C->D E Incubate at RT for 30 min (protected from light) D->E F Measure Absorbance at 450 nm E->F G Calculate G1P Concentration F->G

Caption: General experimental workflow for the G1P assay.
  • Tissues: Weigh ~10 mg of tissue, add 200 µL of ice-cold G1P Assay Buffer, and homogenize rapidly.[1][2][3]

  • Cells: Collect ~1 x 10^6 cells, add 200 µL of ice-cold G1P Assay Buffer, and homogenize.[1][2][3]

  • Processing: Incubate the homogenate on ice for 10 minutes. Centrifuge at 12,000-13,000 x g for 5-10 minutes to pellet insoluble material.[1][2][3]

  • Assay: Use the resulting supernatant for the assay. Add 1-50 µL of the supernatant to the plate wells. Adjust the final volume in each well to 50 µL with G1P Assay Buffer.

Note: If high levels of NADH are expected in the sample, a sample blank (background control) should be prepared for each sample.[1][2]

  • Add the following volumes of the 1 mM G1P standard working solution to a series of wells in a 96-well plate.

  • Adjust the volume in each well to 50 µL with G1P Assay Buffer.

Well1 mM G1P Standard (µL)G1P Assay Buffer (µL)Amount of G1P (nmol/well)
Blank0500
22482
44464
66446
88428
10104010
  • Prepare the Reaction Mix for the number of standards and samples to be tested. For each well, mix:

    • 44 µL G1P Assay Buffer

    • 2 µL G1P Enzyme Mix

    • 2 µL G1P Developer

    • 2 µL G1P Substrate Mix

  • For Sample Background Control wells: Prepare a Background Control Mix by substituting the 2 µL of G1P Enzyme Mix with 2 µL of G1P Assay Buffer.[3]

  • Add 50 µL of the appropriate Reaction Mix to each standard and sample well.

  • Add 50 µL of the Background Control Mix to the sample blank wells.

  • Mix the contents of the wells thoroughly (e.g., using a horizontal shaker).

  • Incubate the plate for 30 minutes at room temperature, protected from light.[1]

  • Measure the absorbance at 450 nm (A450) using a microplate reader.[1]

Data Analysis

  • Correct for Background: Subtract the A450 reading of the 0 nmol/well Blank from all standard and sample A450 readings.

  • Plot Standard Curve: Plot the background-corrected A450 values for the standards against the corresponding amount of G1P (nmol/well).

  • Determine Sample G1P: If a sample background control was used, subtract its A450 reading from the corresponding sample reading. Apply the final corrected sample A450 reading to the standard curve to determine the amount of G1P (B) in the sample well (in nmol).

  • Calculate G1P Concentration:

    Concentration (nmol/µL or mM) = B / V

    Where:

    • B = Amount of G1P in the sample well (nmol) from the standard curve.

    • V = Original sample volume added to the well (µL).

Assay Performance Characteristics

The performance characteristics of this assay are summarized below. These values are typical and may vary slightly depending on the specific reagents and instrumentation used.

ParameterTypical Value
Detection Method Colorimetric (Absorbance at 450 nm)
Linear Detection Range 1 µM to 10 mM (in solution)[2][3]
Assay Time ~45 minutes
Sample Types Tissue (liver, muscle), Cells (adherent, suspension)[3][4]
Lower Detection Limit ~1 µM[2]
Precision Intra-Assay CV: < 10%; Inter-Assay CV: < 12%

Troubleshooting

IssuePossible CauseSolution
Low Signal Inactive enzymes or reagents.Ensure reagents were stored and reconstituted correctly. Avoid repeated freeze-thaw cycles.[1][2]
Insufficient incubation time.Ensure incubation is carried out for the full 30 minutes.
High Background Contamination of reagents or samples.Use fresh, high-purity water and reagents.
High endogenous NADH in samples.Run a sample background control for each sample to subtract this interference.[1][2]
Non-linear Standard Curve Pipetting errors.Be precise when preparing the standard dilutions.
Sample concentration is too high.Dilute samples to fall within the linear range of the assay.

References

Application Notes and Protocols for In Vitro Glycogen Synthesis using α-D-Glucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801), a highly branched polymer of glucose, is the primary form of glucose storage in animals and fungi. The study of its synthesis (glycogenesis) is crucial for understanding metabolic regulation and diseases such as diabetes and glycogen storage diseases. These application notes provide a detailed protocol for the in vitro synthesis of glycogen starting from α-D-glucose-1-phosphate (G1P). This method utilizes a cascade of enzymatic reactions involving UDP-glucose pyrophosphorylase, glycogenin for priming, glycogen synthase for elongation, and branching enzyme for creating the characteristic α-1,6 glycosidic branches. This protocol is designed for researchers in metabolic studies, drug discovery professionals screening for modulators of glycogen metabolism, and scientists investigating the enzymatic mechanisms of glycogen synthesis.

Principle of the Method

The in vitro synthesis of glycogen from G1P proceeds through a series of sequential enzymatic steps. First, G1P and UTP are converted to UDP-glucose and pyrophosphate by UDP-glucose pyrophosphorylase. UDP-glucose then serves as the activated glucose donor for glycogen synthesis. Glycogenin, a self-glucosylating protein primer, initiates the glycogen particle by creating a short glucose chain attached to a tyrosine residue.[1][2] Glycogen synthase then catalyzes the transfer of glucosyl units from UDP-glucose to the non-reducing end of the growing glycogen chain, forming α-1,4 glycosidic linkages.[3] Finally, the branching enzyme creates α-1,6 glycosidic branches by transferring a segment of a linear α-1,4 chain to a C6 hydroxyl group on a neighboring chain. The amount of synthesized glycogen can be quantified by various methods, including enzymatic degradation to glucose followed by a colorimetric or fluorometric assay.[2][4]

Signaling Pathway and Experimental Workflow

The enzymatic cascade for in vitro glycogen synthesis is a linear pathway that can be reconstituted using purified enzymes. The following diagram illustrates the key steps.

Glycogen_Synthesis_Pathway cluster_0 Substrates cluster_1 Activated Glucose Donor cluster_2 Primer Initiation cluster_3 Active Primer cluster_4 Elongation cluster_5 Branching G1P α-D-Glucose-1-Phosphate UDPG UDP-Glucose G1P->UDPG UDP-Glucose Pyrophosphorylase UTP UTP UTP->UDPG UDP-Glucose Pyrophosphorylase PPi PPi Glycogenin_active Glucosylated Glycogenin (Primer) UDPG->Glycogenin_active Glycogenin (Autoglycosylation) UDP UDP Glycogenin_inactive Glycogenin Glycogen_linear Linear Glycogen (α-1,4 linkages) Glycogenin_active->Glycogen_linear Glycogen Synthase Glycogen_branched Branched Glycogen (α-1,4 and α-1,6 linkages) Glycogen_linear->Glycogen_branched Branching Enzyme Experimental_Workflow A Prepare Reaction Mixture (Buffer, G1P, UTP, Enzymes) B Incubate at Optimal Temperature (e.g., 37°C) A->B Initiate Synthesis C Stop Reaction (e.g., Heat Inactivation) B->C Allow Synthesis to Proceed D Quantify Synthesized Glycogen C->D Prepare for Analysis E Data Analysis D->E Generate Quantitative Data

References

Application Notes and Protocols for Studying the Kinetics of Glycogen Phosphorylase with alpha-D-Glucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycogen (B147801) phosphorylase (GP; EC 2.4.1.1) is a critical enzyme in carbohydrate metabolism, catalyzing the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[1] This process is essential for maintaining glucose homeostasis, particularly in the liver and for providing a rapid source of energy for muscle contraction. The activity of glycogen phosphorylase is tightly regulated by both allosteric effectors and covalent modification (phosphorylation), making it a key target for therapeutic intervention in metabolic diseases such as type 2 diabetes.

These application notes provide a comprehensive overview of the kinetics of glycogen phosphorylase with its substrate, alpha-D-glucose-1-phosphate (G1P). Included are detailed experimental protocols for assaying enzyme activity and a summary of key kinetic parameters. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the enzyme's regulation and the methods used to study it.

Data Presentation: Kinetic Parameters of Glycogen Phosphorylase

The kinetic properties of glycogen phosphorylase are complex, influenced by its phosphorylation state (isoforms 'a' and 'b') and the presence of allosteric regulators. Glycogen phosphorylase 'a' (GPa) is the phosphorylated, generally more active form, while glycogen phosphorylase 'b' (GPb) is the dephosphorylated, less active form that is highly dependent on the allosteric activator AMP.[2] The following table summarizes key kinetic parameters for glycogen phosphorylase with respect to its substrate, this compound.

IsoformAllosteric Effector(s)Km for α-D-Glucose-1-Phosphate (mM)Vmax (U/mg)Comments
Glycogen Phosphorylase a (GPa) None0.15 ± 0.03[3]221 ± 2[4]Basal activity of the phosphorylated, active form.
1 µM AMP↓ (Km for Pi decreased from 5.6 to 2.3 mM)[4]354 ± 2[4]AMP further activates GPa, increasing its maximal velocity.
1 µM ADP↓ (Km for Pi decreased from 5.6 to 4.1 mM)[4]209 ± 8[4]ADP also activates GPa, but less effectively than AMP.
ATPInhibits[5]ATP acts as an inhibitor, competing with AMP.[1]
GlucoseInhibits[5]Glucose is a competitive inhibitor with respect to G1P.[6]
Glycogen Phosphorylase b (GPb) NoneSame as GPa[7]~10-fold lower than GPa[7]The dephosphorylated form is largely inactive without AMP.
AMPSame as GPa[7]↑ (significantly)AMP is a potent allosteric activator, shifting the T-state to the R-state.[1]
ATPInhibits[8]ATP is an allosteric inhibitor of GPb.
Glucose-6-PhosphateInhibits[8]Glucose-6-phosphate is an allosteric inhibitor of the muscle isozyme.

Note: The Vmax of skeletal muscle glycogen phosphorylase is significantly greater than that of the liver isozyme, reflecting the different physiological roles of these tissues.[9][10] The data presented here are primarily from studies on muscle glycogen phosphorylase.

Experimental Protocols

Protocol 1: Kinetic Analysis of Glycogen Phosphorylase using a Colorimetric Assay

This protocol describes a method to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of glycogen phosphorylase for its substrate, this compound. The assay measures the amount of inorganic phosphate (B84403) released from G1P as it is incorporated into glycogen.

Materials:

  • Purified glycogen phosphorylase a or b

  • This compound (G1P) stock solution (e.g., 100 mM)

  • Glycogen solution (e.g., 10 mg/mL in assay buffer)

  • Assay Buffer: 50 mM HEPES, pH 7.2, containing 100 mM KCl and 2.5 mM MgCl₂

  • Allosteric effectors (AMP, ATP, Glucose) stock solutions, as required

  • Phosphate detection reagent (e.g., BIOMOL® Green or similar malachite green-based reagent)

  • Phosphate standard solution (e.g., 1 mM KH₂PO₄)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~620-650 nm

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the G1P stock solution in assay buffer to achieve a range of final concentrations in the assay (e.g., 0, 0.05, 0.1, 0.2, 0.5, 1, 2, 5 mM).

    • If investigating allosteric effectors, prepare working solutions of these compounds at the desired concentrations in the assay buffer.

    • Prepare a working solution of glycogen phosphorylase in assay buffer (e.g., 0.38 U/mL).

  • Assay Setup:

    • In a 96-well microplate, set up the following reactions in duplicate or triplicate for each G1P concentration:

      • Test wells: Add assay buffer, glycogen solution (final concentration e.g., 0.25 mg/mL), and the desired concentration of G1P.

      • Blank wells: Add assay buffer, glycogen solution, and the corresponding G1P concentration, but substitute the enzyme solution with an equal volume of assay buffer in the final step. This accounts for any non-enzymatic hydrolysis of G1P.

      • If studying allosteric effectors, add them to the test and blank wells at the desired final concentration.

    • Pre-incubate the microplate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.

  • Enzyme Reaction:

    • Initiate the reaction by adding the glycogen phosphorylase working solution to each well (except the blanks).

    • Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Phosphate Detection:

    • Stop the reaction and measure the released inorganic phosphate by adding the phosphate detection reagent to all wells according to the manufacturer's instructions.

    • Allow the color to develop for the recommended time.

    • Measure the absorbance of each well at the appropriate wavelength (typically 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Prepare a standard curve using the phosphate standard solution to determine the concentration of inorganic phosphate released in each well.

    • Subtract the absorbance of the blank wells from the corresponding test wells to correct for background.

    • Convert the absorbance values to the concentration of inorganic phosphate (µM or nmol/min) using the standard curve. This represents the initial reaction velocity (V₀).

    • Plot the initial velocity (V₀) against the substrate concentration ([G1P]).

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, use a linearized plot such as the Lineweaver-Burk or Hanes-Woolf plot for a graphical estimation.

Mandatory Visualizations

Signaling Pathway of Glycogen Phosphorylase Regulation

GlycogenPhosphorylaseRegulation cluster_allosteric Allosteric Regulation Hormones Glucagon (Liver) Epinephrine (Muscle) GPCR G-Protein Coupled Receptor Hormones->GPCR binds to G_protein G Protein (Gs) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP ATP -> PKA Protein Kinase A (PKA) cAMP->PKA activates PK Phosphorylase Kinase PKA->PK phosphorylates & activates GPb Glycogen Phosphorylase b (Inactive) PK->GPb phosphorylates GPa Glycogen Phosphorylase a (Active) GPb->GPa GPa->GPb Glycogenolysis Glycogenolysis (Glycogen -> G1P) GPa->Glycogenolysis catalyzes PP1 Protein Phosphatase 1 (PP1) PP1->GPa dephosphorylates Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds to Insulin_Receptor->PP1 activates (indirectly) AMP AMP AMP->GPb activates ATP ATP ATP->GPb inhibits G6P Glucose-6-P G6P->GPb inhibits Glucose Glucose (Liver) Glucose->GPa inhibits

Caption: Regulation of glycogen phosphorylase activity.

Experimental Workflow for Kinetic Analysis

KineticAssayWorkflow start Start prep_reagents Prepare Reagents (G1P dilutions, Enzyme, Buffers) start->prep_reagents setup_plate Set up 96-well Plate (Test & Blank wells) prep_reagents->setup_plate pre_incubate Pre-incubate at 37°C (5 minutes) setup_plate->pre_incubate add_enzyme Initiate Reaction (Add Glycogen Phosphorylase) pre_incubate->add_enzyme incubate Incubate at 37°C (15-30 minutes) add_enzyme->incubate add_reagent Stop Reaction & Add Phosphate Detection Reagent incubate->add_reagent develop_color Color Development add_reagent->develop_color read_absorbance Measure Absorbance (~620-650 nm) develop_color->read_absorbance data_analysis Data Analysis (Standard Curve, V₀ Calculation) read_absorbance->data_analysis determine_kinetics Determine Km and Vmax (Michaelis-Menten Plot) data_analysis->determine_kinetics end End determine_kinetics->end

Caption: Workflow for kinetic analysis of glycogen phosphorylase.

References

Application Notes and Protocols for Measuring Phosphoglucomutase (PGM) Activity with alpha-D-glucose-1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Phosphoglucomutase (PGM) is a crucial enzyme in carbohydrate metabolism, catalyzing the reversible interconversion of glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P).[1][2] This activity is central to both glycogenolysis, where G1P from glycogen (B147801) breakdown is converted to G6P for entry into glycolysis, and glycogenesis, where G6P is converted to G1P for glycogen synthesis.[3] Accurate measurement of PGM activity is vital for studying metabolic pathways, diagnosing enzyme deficiencies, and screening for potential therapeutic agents. These application notes provide detailed protocols for a sensitive and reliable coupled enzyme assay to determine PGM activity in various biological samples.[1][2]

Assay Principle:

The activity of phosphoglucomutase is determined through a coupled enzyme assay.[1] In this system, PGM first converts α-D-glucose-1-phosphate to α-D-glucose-6-phosphate. The product, glucose-6-phosphate, is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH). This oxidation is coupled to the reduction of NADP+ to NADPH. The rate of NADPH formation is directly proportional to the PGM activity in the sample and can be measured spectrophotometrically by the increase in absorbance at 340 nm for a colorimetric assay or fluorometrically at an excitation/emission of 535/587 nm for a more sensitive fluorescent assay.[3][4]

Experimental Protocols

Reagents and Equipment

Reagents:

  • PGM Assay Buffer (e.g., 250 mM Glycylglycine, pH 7.4)[5]

  • α-D-Glucose-1-Phosphate (PGM Substrate)

  • PGM Enzyme Mix (containing Glucose-6-Phosphate Dehydrogenase)

  • PGM Developer (containing a probe for colorimetric or fluorometric detection)

  • NADP+ (β-Nicotinamide adenine (B156593) dinucleotide phosphate)

  • Glucose-1,6-diphosphate (as a cofactor for PGM)[5]

  • Magnesium Chloride (MgCl2)[5]

  • NADPH or NADH Standard Solution (for standard curve)[1][6]

  • PGM Positive Control

  • Deionized Water

  • Ammonium (B1175870) Sulfate (B86663) (for optional sample preparation)[1]

  • Phosphate-Buffered Saline (PBS)

  • Reagents for protein quantification assay (e.g., Bradford, BCA)

Equipment:

  • Spectrophotometric multiwell plate reader (for colorimetric or fluorometric assays)[1]

  • 96-well flat-bottom plates (clear for colorimetric, black for fluorometric assays)[6]

  • Microcentrifuge

  • Homogenizer

  • Pipettes and pipette tips

  • Incubator

  • Vortex mixer

  • Ice bucket

Reagent Preparation
  • PGM Assay Buffer: Ready to use. Allow to come to room temperature before use.[1]

  • PGM Substrate Solution: Reconstitute lyophilized α-D-glucose-1-phosphate with PGM Assay Buffer to a final concentration of 0.2 M.[6] Aliquot and store at -20°C.

  • PGM Enzyme Mix: Reconstitute the lyophilized enzyme mix (containing G6PDH) with PGM Assay Buffer. Aliquot and store at -20°C.[6]

  • PGM Developer: Reconstitute the lyophilized developer with deionized water. Aliquot and store at -20°C, protected from light.[1]

  • NADH/NADPH Standard: Reconstitute with deionized water to generate a 1.25 mM stock solution.[1][6] Aliquot and store at -20°C.

Sample Preparation

Cell Lysates:

  • Harvest approximately 2 x 10^6 cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in 400 µL of ice-cold PGM Assay Buffer.[2]

  • Homogenize the cells on ice.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C to remove insoluble material.[1]

  • Collect the supernatant (lysate) for the assay.

Tissue Homogenates:

  • Weigh approximately 50 mg of tissue and wash with ice-cold PBS.

  • Add 200 µL of ice-cold PGM Assay Buffer and homogenize on ice.[1][6]

  • Centrifuge at 12,000 rpm for 5 minutes at 4°C.[6]

  • Collect the supernatant for the assay.

Optional Ammonium Sulfate Precipitation (to remove small molecules):

  • Add saturated ammonium sulfate solution to the sample to a final concentration of 3.2 M.[1]

  • Incubate on ice for 20 minutes.[1]

  • Centrifuge at 16,000 x g for 5 minutes.[1]

  • Discard the supernatant and resuspend the pellet in the original volume of PGM Assay Buffer.[1]

Protein Quantification:

  • Determine the protein concentration of the cell or tissue lysates to normalize PGM activity.

Assay Procedure (96-well plate format)

Standard Curve Preparation:

  • Prepare a series of NADH or NADPH standards in a 96-well plate. For example, add 0, 2, 4, 6, 8, and 10 µL of a 1.25 mM NADH standard solution to generate 0, 2.5, 5.0, 7.5, 10.0, and 12.5 nmol/well standards.[1][6]

  • Adjust the volume of each well to 50 µL with PGM Assay Buffer.[1][6]

Reaction Mix Preparation:

  • Prepare a master Reaction Mix for the number of samples to be assayed. For each well, mix:

    • 43 µL PGM Assay Buffer

    • 2 µL PGM Enzyme Mix

    • 2 µL PGM Developer

    • 2 µL PGM Substrate Solution

    • 1 µL PicoProbe (for fluorometric assay)[4]

  • Prepare a Background Control Mix by replacing the PGM Substrate Solution with PGM Assay Buffer.[4]

Measurement:

  • Add 50 µL of sample (or positive control) to the appropriate wells.

  • Add 50 µL of the Reaction Mix to the sample wells.

  • For background control, add 50 µL of the Background Control Mix to a separate set of sample wells.

  • Mix well.

  • Immediately measure the absorbance at 450 nm (colorimetric) or fluorescence at Ex/Em = 535/587 nm (fluorometric) in a kinetic mode at room temperature or 37°C.[1][4][7]

  • Record readings every 2-3 minutes for 20-60 minutes.[1][6]

Data Analysis and Calculation
  • Standard Curve: Subtract the 0 standard reading from all standard readings and plot the net values against the nmol of NADH/NADPH to generate a standard curve.

  • Corrected Sample Readings: Subtract the background control readings from the sample readings.

  • Determine Reaction Rate: Choose two time points (T1 and T2) in the linear phase of the reaction and obtain the corresponding absorbance or fluorescence values (A1/F1 and A2/F2). Calculate the change (ΔA or ΔF) = A2 - A1 or F2 - F1.

  • Calculate NADH/NADPH generated (B): Apply the ΔA or ΔF to the standard curve to determine the amount of NADH or NADPH (B) generated during the reaction time (ΔT = T2 - T1).

  • Calculate PGM Activity:

    • PGM Activity (nmol/min/mL or mU/mL) = (B / (ΔT x V)) x D

      • B = Amount of NADH/NADPH from the standard curve (nmol)

      • ΔT = Reaction time (T2 - T1) in minutes

      • V = Sample volume added to the well (mL)

      • D = Sample dilution factor

    • One unit of PGM is defined as the amount of enzyme that will generate 1.0 µmole of NADH or NADPH per minute at a specific pH and temperature.[1]

Data Presentation

Table 1: Summary of Quantitative Assay Parameters

ParameterColorimetric AssayFluorometric AssayReference
Wavelength450 nmEx/Em = 535/587 nm[1][4]
Detection Limit< 1 mU/reactionAs low as 20 µU[6][3]
Linear Range-0.5 to 20 U/L[2]
Incubation Time20-60 minutes10-60 minutes[6][3]
Incubation Temp.Room Temperature25°C or 37°C[1][7]
Sample Volume1-50 µL1-50 µL[6]
NADH Standard Range0 - 12.5 nmol/well0 - 12.5 nmol/well[1][6]

Visualizations

G Coupled Enzyme Reaction for PGM Activity Assay cluster_reactants cluster_products G1P α-D-Glucose-1-Phosphate G6P α-D-Glucose-6-Phosphate G1P->G6P PGM SixPG 6-Phospho-glucono-δ-lactone G6P->SixPG G6PDH NADP NADP+ NADPH NADPH NADP->NADPH Probe_red Colored Product (450 nm) NADPH->Probe_red Developer Probe_ox Colorless Probe PGM Phosphoglucomutase (from sample) G6PDH Glucose-6-Phosphate Dehydrogenase

Caption: Coupled enzyme reaction pathway for PGM activity measurement.

G Experimental Workflow for PGM Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Reagent Preparation Reaction_Setup Set up Reaction (Sample + Reagents) Reagent_Prep->Reaction_Setup Sample_Prep Sample Preparation Sample_Prep->Reaction_Setup Standard_Curve Prepare Standard Curve Calculation Calculate PGM Activity Standard_Curve->Calculation Measurement Kinetic Measurement (Absorbance/Fluorescence) Reaction_Setup->Measurement Measurement->Calculation

Caption: Step-by-step workflow for the PGM activity assay.

References

Application Notes and Protocols for the Laboratory Synthesis of alpha-D-Glucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and enzymatic synthesis of alpha-D-glucose-1-phosphate, a key intermediate in carbohydrate metabolism and a substrate for various enzymes used in drug development and glycobiology research.

Introduction

This compound (α-G1P) is a pivotal molecule in the metabolic pathways of glycogen (B147801) and starch synthesis and degradation.[1] In the laboratory, the synthesis of α-G1P is essential for studying the kinetics and mechanisms of enzymes such as phosphorylases and phosphoglucomutase, as well as for the chemoenzymatic synthesis of more complex carbohydrates and glycoconjugates. This document outlines two primary methodologies for the laboratory-scale synthesis of α-G1P: a multi-step chemical synthesis and a one-pot enzymatic synthesis.

Data Presentation: Comparison of Synthesis Methods

ParameterMulti-Step Chemical SynthesisOne-Pot Enzymatic Synthesis from StarchCyanogen-Induced Phosphorylation
Starting Material D-GlucoseCorn StarchD-Glucose
Key Reagents Acetic anhydride (B1165640), HBr, Silver diphenyl phosphate (B84403)α-glucan phosphorylase, isoamylase (B1167963), 4-glucanotransferaseCyanogen, Orthophosphate
Reaction Time Several days (multi-step)~24 hoursNot specified
Typical Yield Moderate to high (specifics vary)High (final titer of 200 mM)[2][3]8-20% (for α-anomer)[4]
Purity High after purificationHigh after purificationMixture of α and β anomers
Scale Gram-scale feasible[5]Gram-scale feasible[2]Laboratory scale
Complexity High (multiple steps and purifications)Moderate (enzyme production/procurement)Moderate
Stereoselectivity High (controlled)High (enzyme specific)Low (produces anomeric mixture)[4]

Experimental Protocols

Protocol 1: Multi-Step Chemical Synthesis of this compound

This method involves the protection of hydroxyl groups, introduction of a leaving group at the anomeric position, phosphorylation, and deprotection.

Materials:

  • D-Glucose

  • Acetic anhydride

  • Perchloric acid (70%)

  • Hydrogen bromide in acetic acid

  • Silver diphenyl phosphate

  • Anhydrous methanol

  • Sodium methoxide (B1231860) solution

  • Acetone

  • Silver carbonate

  • Ion-exchange resin (acidic)

  • Glacial acetic acid

  • Ice bath

  • TLC plates and developing chamber

  • Rotary evaporator

Methodology:

  • Acetylation of D-Glucose:

    • Suspend 5 g of D-glucose in 10 ml of acetic anhydride in a conical flask.

    • Cool the flask in an ice bath and, with constant swirling, slowly add 0.7 ml of 70% perchloric acid dropwise, keeping the temperature below 35 °C.[6]

    • Continue swirling until the glucose is fully dissolved and let the mixture stand at room temperature for 30 minutes.[6]

    • Pour the reaction mixture into ice water to precipitate the penta-O-acetyl-D-glucopyranose. Collect the precipitate by filtration and dry.

  • Bromination of the Anomeric Carbon:

    • Dissolve the dried penta-O-acetyl-D-glucopyranose in a minimal amount of glacial acetic acid and cool in an ice bath.

    • Slowly add a solution of hydrogen bromide in acetic acid while stirring.[6]

    • Allow the reaction to proceed at room temperature for 2 hours, monitoring by TLC.

    • Pour the reaction mixture into ice water to precipitate the crude 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide.[6] Collect and dry the product.

  • Phosphorylation:

    • Dissolve the dried α-glucopyranosyl bromide derivative in a suitable solvent such as acetone.

    • Add silver diphenyl phosphate to the solution.

    • Stir the reaction mixture at room temperature, protected from light, until the starting material is consumed (monitor by TLC).

    • Filter the reaction mixture to remove silver salts.

    • Evaporate the solvent to obtain the crude phosphorylated product.

  • Deprotection (Zemplén deacetylation):

    • Dissolve the crude phosphorylated product in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide solution in methanol.[6]

    • Monitor the reaction by TLC until completion.

    • Neutralize the reaction with an acidic ion-exchange resin.[6]

    • Filter the resin and evaporate the solvent to yield crude this compound.

  • Purification:

    • The crude product can be purified by ion-exchange chromatography.[7][8]

Protocol 2: One-Pot Enzymatic Synthesis of this compound from Starch

This method utilizes a cocktail of thermostable enzymes for the efficient conversion of starch to α-G1P.[2][3]

Materials:

  • Corn starch (5% w/v)

  • Phosphate buffer (1 M, pH 7.2)

  • Hyper-thermostable isoamylase from Sulfolobus tokodaii

  • α-glucan phosphorylase (αGP) from Thermotoga maritima

  • 4-glucanotransferase (4GT) from Thermococcus litoralis

  • Water bath or incubator capable of maintaining 85°C and 70°C

Methodology:

  • Starch Gelatinization and Debranching:

    • Prepare a 5% (w/v) solution of corn starch in a suitable reaction vessel.

    • Add hyper-thermostable isoamylase.

    • Incubate the mixture at 85°C and pH 5.5 for a designated period to allow for simultaneous starch gelatinization and debranching.[2][3] This pretreatment increases the accessibility of the starch to the subsequent enzyme.

  • Phosphorolysis to α-G1P:

    • Adjust the pH of the reaction mixture to 7.2 and cool the temperature to 70°C.

    • Add α-glucan phosphorylase (αGP) to initiate the conversion of the linear glucans to α-G1P.[2][3] The reaction is driven by the high concentration of phosphate.

  • Utilization of Oligosaccharide Intermediates:

    • During the late stage of the biotransformation, add 4-glucanotransferase (4GT) to the reaction mixture.[2][3] This enzyme utilizes maltose (B56501) and maltotriose (B133400) that may have accumulated, further increasing the yield of α-G1P.

  • Reaction Monitoring and Product Isolation:

    • Monitor the formation of α-G1P using a suitable assay, such as a coupled enzymatic assay with phosphoglucomutase and glucose-6-phosphate dehydrogenase.[9]

    • Upon completion, the α-G1P can be purified from the reaction mixture using ion-exchange chromatography.[7]

Visualizations

Logical Workflow for Multi-Step Chemical Synthesis

chemical_synthesis_workflow cluster_start Starting Material cluster_steps Synthesis Steps cluster_purification Purification cluster_product Final Product D-Glucose D-Glucose Acetylation Acetylation D-Glucose->Acetylation Acetic Anhydride, Perchloric Acid Bromination Bromination Acetylation->Bromination Phosphorylation Phosphorylation Bromination->Phosphorylation Deprotection Deprotection Phosphorylation->Deprotection Ion-Exchange Chromatography Ion-Exchange Chromatography Deprotection->Ion-Exchange Chromatography Crude Product This compound This compound Ion-Exchange Chromatography->this compound Purified

Caption: Workflow for the multi-step chemical synthesis of this compound.

Experimental Workflow for One-Pot Enzymatic Synthesis

enzymatic_synthesis_workflow Starch_Suspension 5% Corn Starch Suspension Step1_Debranching Step 1: Gelatinization & Debranching (85°C, pH 5.5) Starch_Suspension->Step1_Debranching Add Isoamylase Step2_Phosphorolysis Step 2: Phosphorolysis (70°C, pH 7.2) Step1_Debranching->Step2_Phosphorolysis Add α-Glucan Phosphorylase Step3_Oligo_Conversion Step 3: Oligosaccharide Conversion Step2_Phosphorolysis->Step3_Oligo_Conversion Add 4-Glucanotransferase (late stage) Purification Purification (Ion-Exchange Chromatography) Step3_Oligo_Conversion->Purification Reaction Mixture Final_Product This compound Purification->Final_Product

References

Application Notes: Utilizing α-D-Glucose-1-Phosphate in Coupled Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-D-glucose-1-phosphate (G1P) is a key intermediate in carbohydrate metabolism, centrally positioned at the crossroads of glycogenolysis, glycogenesis, and glycolysis. Its role as a substrate or product for several enzymes makes it a versatile component in developing coupled enzyme assays. These assays are instrumental in determining the activity of specific enzymes by linking their reaction to a subsequent, easily measurable enzymatic reaction. This approach is widely used for high-throughput screening of potential inhibitors or activators, characterization of enzyme kinetics, and clinical diagnostics.

This document provides detailed application notes and protocols for using G1P in coupled enzyme assays for several important enzymes, including Glycogen (B147801) Phosphorylase, Phosphoglucomutase, and UDP-Glucose Pyrophosphorylase.

Assay for Glycogen Phosphorylase (GP) Activity

Application: Glycogen Phosphorylase (GP) is a critical enzyme in glycogenolysis and a therapeutic target for type 2 diabetes.[1] This assay measures GP activity in the direction of glycogen breakdown (phosphorolysis) by quantifying the production of G1P.[1]

Principle: GP catalyzes the phosphorolytic cleavage of glycogen to produce G1P.[1] The G1P is then converted to glucose-6-phosphate (G6P) by the coupling enzyme phosphoglucomutase (PGM). In the final step, G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm and is directly proportional to the GP activity.[1]

Glycogen_Phosphorylase_Assay cluster_reaction Coupled Enzyme Assay Workflow Glycogen Glycogen + Pi G1P α-D-Glucose-1-Phosphate Glycogen->G1P Glycogen Phosphorylase (GP) G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase (PGM) SixPG 6-Phospho-glucono-δ-lactone G6P->SixPG Glucose-6-Phosphate Dehydrogenase (G6PDH) NADPH NADPH SixPG->NADPH Measured at 340 nm NADP NADP+ NADP->NADPH

Figure 1: Coupled assay for Glycogen Phosphorylase activity.

Quantitative Data Summary
ParameterOptimal ConcentrationReference
Glycogen Phosphorylase0.38 U/mL[1]
α-D-Glucose-1-Phosphate (for synthesis)0.25 mM[1]
Glycogen0.25 mg/mL[1]
Temperature37 °C[1]
Experimental Protocol
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.2, containing 1.5 mM MgCl₂, 0.5 mM EDTA, and 50 mM KCl).

    • Prepare stock solutions of glycogen (10 mg/mL), NADP+ (10 mM), and the coupling enzymes PGM (100 U/mL) and G6PDH (50 U/mL).

    • Prepare the sample containing Glycogen Phosphorylase (e.g., purified enzyme or cell lysate).

  • Assay Mixture Preparation (per well of a 96-well plate):

    • 50 µL of reaction buffer

    • 10 µL of glycogen stock solution (final concentration 0.25 mg/mL)

    • 10 µL of NADP+ stock solution (final concentration 1 mM)

    • 5 µL of PGM stock solution (final concentration 5 U/mL)

    • 5 µL of G6PDH stock solution (final concentration 2.5 U/mL)

    • 10 µL of sample containing GP

  • Reaction Initiation and Measurement:

    • Pre-incubate the assay mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of a potassium phosphate (B84403) buffer (pH 7.2) to provide the inorganic phosphate (Pi) substrate.

    • Immediately begin monitoring the increase in absorbance at 340 nm in a microplate reader at 37°C. Record readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Determine the rate of NADPH formation (ΔA340/min) from the linear portion of the reaction curve.

    • Calculate the specific activity of GP using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

Assay for Phosphoglucomutase (PGM) Activity

Application: Phosphoglucomutase (PGM) catalyzes the interconversion of G1P and G6P, a crucial step in both glycogenolysis and glycogenesis.[2][3] Measuring PGM activity is important for studying carbohydrate metabolism and diagnosing PGM deficiency, a glycogen storage disease.[2][3]

Principle: This assay measures the conversion of G1P to G6P by PGM.[2] The resulting G6P is then oxidized by G6PDH to 6-phosphogluconate, with the concomitant reduction of NADP+ to NADPH.[2] The rate of NADPH production, measured by the increase in absorbance at 340 nm (or fluorescence), is proportional to the PGM activity.[2] A colorimetric version of this assay uses a probe that is reduced by NADH to produce a colored product with strong absorbance at 450 nm.[3][4]

Phosphoglucomutase_Assay cluster_reaction Coupled Enzyme Assay Workflow G1P α-D-Glucose-1-Phosphate G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase (PGM) SixPG 6-Phospho-gluconate G6P->SixPG Glucose-6-Phosphate Dehydrogenase (G6PDH) NADPH NADPH SixPG->NADPH NADP NADP+ NADP->NADPH Probe_red Colored Product (Abs @ 450 nm) NADPH->Probe_red Developer Probe_ox Colorless Probe Probe_ox->Probe_red

Figure 2: Coupled assay for Phosphoglucomutase activity.

Quantitative Data Summary (from commercial kits)
ParameterConcentration/ConditionReference
Detection Limit (Fluorometric)As low as 20 µU[2]
Detection Limit (Colorimetric)Less than 1 mU/reaction[3]
Excitation/Emission (Fluorometric)535/587 nm[2]
Absorbance (Colorimetric)450 nm[3][4]
Sample Volume1-50 µL (containing ~50-100 µg protein)[3]
Experimental Protocol (Colorimetric Assay)
  • Sample Preparation:

    • Homogenize tissue (~50 mg) or cells (~5 x 10⁶) in 200 µL of ice-cold Assay Buffer.[3]

    • Incubate on ice for 10 minutes.[3]

    • Centrifuge at 12,000 rpm for 5 minutes to remove insoluble material.[3]

    • Collect the supernatant for the assay.

  • Reagent Preparation (based on commercial kit components):

    • Reconstitute PGM Substrate, PGM Enzyme Mix, and PGM Developer according to the manufacturer's instructions (e.g., with assay buffer or water).[3]

  • Assay Procedure (in a 96-well plate):

    • Add 1-50 µL of sample to each well and adjust the final volume to 50 µL with Assay Buffer.[3]

    • For samples with high background NADH, prepare a parallel sample well as a background control.

    • Prepare a Reaction Mix containing PGM Assay Buffer, PGM Substrate, PGM Enzyme Mix, and PGM Developer.

    • Add 50 µL of the Reaction Mix to each sample and standard well.

    • For background control wells, add a Background Control Mix (Reaction Mix without the substrate).

  • Measurement:

    • Incubate the plate at room temperature, protected from light.

    • Measure the absorbance at 450 nm in a microplate reader. The reaction can be measured in kinetic mode or as an endpoint assay.[3]

  • Data Analysis:

    • Subtract the background reading from all sample and standard readings.

    • Use an NADH standard curve to determine the amount of NADH produced in each sample.

    • Calculate the PGM activity based on the rate of NADH production.

Assay for UDP-Glucose Pyrophosphorylase (UGPase) Activity

Application: UDP-Glucose Pyrophosphorylase (UGPase) catalyzes the reversible reaction between UTP and G1P to form UDP-glucose and pyrophosphate (PPi).[5] This is a central reaction in the synthesis of UDP-glucose, a precursor for glycogen and other polysaccharides.[6][7]

Principle: This assay measures the UGPase activity in the direction of UDP-glucose synthesis. The production of PPi is monitored using a coupled luminescence assay.[5] The PPi produced is converted to ATP by ATP-sulfurylase. The newly synthesized ATP is then used by firefly luciferase to produce light, which is quantified with a luminometer.[5] The light output is directly proportional to the UGPase activity.

UGPase_Assay cluster_reaction Coupled Enzyme Assay Workflow G1P α-D-Glucose-1-Phosphate + UTP UDPG UDP-Glucose + PPi G1P->UDPG UDP-Glucose Pyrophosphorylase (UGPase) ATP ATP UDPG->ATP ATP-Sulfurylase (+ APS) Light Light (Luminescence) ATP->Light Luciferase (+ Luciferin)

Figure 3: Luminescence-based coupled assay for UGPase activity.

Quantitative Data Summary
ParameterValueEnzyme SourceReference
Km for UTP0.14 mMBarley UGPase[5]
Km for G1P0.26 mMBarley UGPase[5]
Km for UTP0.4 mMLeishmania USPase[5]
Km for G1P2.9 mMLeishmania USPase[5]
Experimental Protocol (Luminescence-Based Assay)
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES-KOH, pH 7.5, containing 5 mM MgCl₂).

    • Prepare stock solutions of UTP (10 mM), G1P (10 mM), adenosine (B11128) 5'-phosphosulfate (APS), D-luciferin, ATP-sulfurylase, and firefly luciferase. A commercial PPi detection kit can also be used.

    • Prepare the sample containing UGPase.

  • Assay Mixture Preparation (in a white, opaque 96-well plate):

    • Combine buffer, APS, D-luciferin, ATP-sulfurylase, and luciferase to create a detection mix.

    • To each well, add:

      • 50 µL of the detection mix.

      • 10 µL of UTP stock solution.

      • 10 µL of G1P stock solution.

      • 20 µL of sample containing UGPase.

  • Reaction Initiation and Measurement:

    • The reaction is typically initiated by the addition of the UGPase sample.

    • Immediately place the plate in a luminometer and measure the light output continuously or at fixed time points.

  • Data Analysis:

    • Generate a standard curve using known concentrations of PPi.

    • Determine the rate of PPi production from the sample measurements.

    • Calculate the specific activity of UGPase.

Conclusion

This compound is a valuable reagent for designing and implementing coupled enzyme assays for a variety of enzymes involved in carbohydrate metabolism. The protocols outlined here provide a framework for the sensitive and quantitative measurement of Glycogen Phosphorylase, Phosphoglucomutase, and UDP-Glucose Pyrophosphorylase activities. These assays are adaptable for high-throughput screening and detailed kinetic analysis, making them essential tools for basic research and drug development.

References

Application Notes and Protocols for alpha-D-Glucose-1-Phosphate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Gemini AI
Publication Date: December 21, 2025

Abstract

This document provides detailed application notes and protocols for the preparation and use of alpha-D-glucose-1-phosphate (α-G1P) solutions in a research setting. It is intended for researchers, scientists, and drug development professionals. These guidelines cover the physicochemical properties, preparation of stable aqueous solutions, storage conditions, and a standard protocol for an enzymatic assay involving α-G1P. All quantitative data are summarized in tables for clarity, and key processes are illustrated with diagrams generated using Graphviz.

Introduction

This compound, also known as Cori ester, is a pivotal intermediate in carbohydrate metabolism.[1][2] It plays a central role in both the breakdown of glycogen (B147801) (glycogenolysis) and its synthesis (glycogenesis).[2][3] In glycogenolysis, glycogen phosphorylase cleaves glycogen to produce G1P.[2][3] For utilization in glycolysis, G1P is converted to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase.[1][3] Conversely, in glycogenesis, G1P reacts with UTP to form UDP-glucose, the activated precursor for glycogen synthesis.[2][3] The accurate preparation of G1P solutions is critical for studying these pathways, screening for potential therapeutic agents, and performing enzyme kinetic analyses.

Physicochemical Properties and Storage

The disodium (B8443419) salt tetrahydrate is a common commercially available form of α-G1P.[4][5] Proper storage of both the solid compound and its solutions is crucial to prevent degradation. G1P is known to be unstable in solution at room temperature, where it can hydrolyze into glucose and phosphoric acid.[6]

Table 1: Physicochemical Data for α-D-Glucose-1-Phosphate Disodium Salt Tetrahydrate

PropertyValueSource
Molecular Formula C₆H₁₁O₉PNa₂ · 4H₂O[3]
Molecular Weight 376.2 g/mol [3]
CAS Number 150399-99-8[3]
Appearance White powder
Solubility (Water) 50 mg/mL
Solubility (PBS, pH 7.2) 10 mg/mL[3][7]

Table 2: Recommended Storage Conditions

FormTemperatureDurationNotesSource
Powder -20°C≥ 4 yearsKeep tightly closed and away from moisture.[3][7]
Stock Solution -80°CUp to 6 monthsSealed storage, away from moisture.[8]
Stock Solution -20°CUp to 1 monthSealed storage, away from moisture. Avoid repeated freeze-thaw cycles.[8][9]
Working Solution 4°CUp to 24 hoursPrepare immediately before use if possible.[6]

Protocols for Solution Preparation

This section provides a detailed protocol for preparing a sterile 100 mM stock solution of α-G1P.

Materials
  • This compound disodium salt tetrahydrate (MW: 376.2 g/mol )

  • Nuclease-free water or desired buffer (e.g., PBS, Glycylglycine)

  • Sterile conical tubes

  • 0.22 µm sterile syringe filter

Procedure: Preparation of 100 mM Stock Solution
  • Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L × 0.01 L × 376.2 g/mol = 0.3762 g (or 376.2 mg)

  • Weighing: Accurately weigh 376.2 mg of α-G1P powder and transfer it to a 50 mL sterile conical tube.

  • Dissolution: Add approximately 8 mL of nuclease-free water or desired buffer to the tube. Mix by vortexing or pipetting until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.[7]

  • Volume Adjustment: Adjust the final volume to 10 mL with the same solvent.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[8] This is particularly important for cell-based assays or long-term storage.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][9] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8]

G cluster_prep Solution Preparation Workflow weigh 1. Weigh G1P Powder dissolve 2. Dissolve in Solvent weigh->dissolve adjust 3. Adjust Final Volume dissolve->adjust filter 4. Sterile Filter (0.22 µm) adjust->filter aliquot 5. Aliquot filter->aliquot store 6. Store at -20°C / -80°C aliquot->store G cluster_assay G1P Quantification Assay Workflow prep_standards 1. Prepare G1P Standards plate_loading 3. Load Standards & Samples into 96-well Plate prep_standards->plate_loading prep_samples 2. Prepare Biological Samples (Homogenize & Centrifuge) prep_samples->plate_loading reaction_mix 4. Add Reaction Mix plate_loading->reaction_mix incubation 5. Incubate 30 min at RT reaction_mix->incubation measure 6. Measure Absorbance (450 nm) incubation->measure analyze 7. Analyze Data measure->analyze G cluster_degradation Glycogenolysis (Degradation) cluster_synthesis Glycogenesis (Synthesis) glycogen Glycogen g1p α-D-Glucose-1-Phosphate glycogen->g1p Glycogen Phosphorylase g6p Glucose-6-Phosphate g1p->g6p Phosphoglucomutase udp_glucose UDP-Glucose g1p->udp_glucose UDP-Glucose Pyrophosphorylase glycolysis Glycolysis g6p->glycolysis udp_glucose->glycogen Glycogen Synthase ppi PPi utp UTP pi Pi

References

Application Notes and Protocols for Studying Allosteric Regulation of Phosphorylase using alpha-D-Glucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen (B147801) phosphorylase (GP) is a critical enzyme in carbohydrate metabolism, catalyzing the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[1][2] This process is essential for maintaining glucose homeostasis. The activity of glycogen phosphorylase is tightly controlled through both reversible phosphorylation and allosteric regulation, making it a key target for therapeutic intervention, particularly in type 2 diabetes.[3][4][5]

Glycogen phosphorylase exists in two main forms: the generally active, phosphorylated form (phosphorylase a) and the less active, dephosphorylated form (phosphorylase b).[3][6] Both forms are subject to allosteric regulation by various metabolites that signal the energy status of the cell. Key allosteric effectors include AMP (activator), and ATP, glucose, and glucose-6-phosphate (inhibitors).[7][8] These molecules bind to sites distinct from the active site, inducing conformational changes that modulate the enzyme's catalytic efficiency.[9]

Alpha-D-glucose-1-phosphate (G1P) is the product of the physiological reaction catalyzed by glycogen phosphorylase. However, in vitro assays often utilize the reverse reaction—the synthesis of glycogen from G1P—to measure enzyme activity. This is because the release of inorganic phosphate (B84403) can be readily quantified. These assays are fundamental for screening potential allosteric inhibitors and activators of glycogen phosphorylase.

These application notes provide detailed protocols and data for studying the allosteric regulation of glycogen phosphorylase using this compound, intended for researchers in academia and the pharmaceutical industry.

Allosteric Regulation of Glycogen Phosphorylase

The intricate regulation of glycogen phosphorylase involves a combination of covalent modification and allosteric control. The enzyme transitions between a high-activity R (relaxed) state and a low-activity T (tense) state. Allosteric activators, such as AMP, stabilize the R state, while allosteric inhibitors, like ATP and glucose, favor the T state.[10][11]

The following diagram illustrates the core regulatory pathway of glycogen phosphorylase.

Allosteric_Regulation_of_Phosphorylase cluster_covalent Covalent Modification cluster_allosteric Allosteric Regulation Phosphorylase_b Phosphorylase b (less active) Phosphorylase_a Phosphorylase a (active) Phosphorylase_b->Phosphorylase_a Phosphorylase Kinase (activated by PKA, Ca2+) Phosphorylase_a->Phosphorylase_b Protein Phosphatase 1 (PP1) AMP AMP AMP->Phosphorylase_b Activates ATP ATP ATP->Phosphorylase_b Inhibits Glucose Glucose Glucose->Phosphorylase_a Inhibits G6P Glucose-6-Phosphate G6P->Phosphorylase_b Inhibits

Caption: Covalent and allosteric regulation of glycogen phosphorylase.

Quantitative Data on Allosteric Regulation

The following tables summarize key kinetic parameters for substrates and allosteric effectors of glycogen phosphorylase.

Table 1: Michaelis-Menten Constants (Km) for Substrates

SubstrateEnzyme FormKm (mM)Reference
α-D-Glucose-1-PhosphatePhosphorylase a0.25[4]
GlycogenPhosphorylase a0.25 mg/mL[4]

Table 2: Inhibition Constants (Ki) for Allosteric Inhibitors

InhibitorEnzyme FormKiReference
W1807Phosphorylase b1.6 nM[3]
W1807Phosphorylase a (-AMP)10.8 nM[3]
W1807Phosphorylase a (+1 mM AMP)19.4 µM[3]

Experimental Protocols

Protocol 1: Colorimetric Assay for Glycogen Phosphorylase Activity

This protocol measures the activity of glycogen phosphorylase in the direction of glycogen synthesis by quantifying the release of inorganic phosphate.[4][5]

Materials:

  • Glycogen phosphorylase a (GPa)

  • α-D-Glucose-1-Phosphate (G1P)

  • Glycogen

  • MES buffer (pH 6.5)

  • Malachite Green reagent

  • Ammonium (B1175870) molybdate (B1676688)

  • Polyvinyl alcohol

  • Allosteric effectors (e.g., AMP, ATP, glucose, test compounds)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

Protocol_1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare reaction buffer: 50 mM MES, pH 6.5 E Add buffer, substrate, and effector to wells A->E B Prepare substrate solution: 0.25 mM G1P, 0.25 mg/mL glycogen B->E C Prepare enzyme solution: 0.38 U/mL GPa F Initiate reaction by adding GPa solution C->F D Prepare allosteric effector solutions D->E E->F G Incubate at 37°C for 15 minutes F->G H Stop reaction with Malachite Green reagent G->H I Add ammonium molybdate and polyvinyl alcohol H->I J Measure absorbance at 620 nm I->J

Caption: Workflow for the colorimetric phosphorylase activity assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a 50 mM MES buffer, pH 6.5.

    • Prepare a stock solution of 0.25 mM α-D-glucose-1-phosphate and 0.25 mg/mL glycogen in the MES buffer.[4]

    • Prepare a stock solution of glycogen phosphorylase a at a concentration of 0.38 U/mL in the MES buffer.[4]

    • Prepare stock solutions of the desired allosteric effectors at various concentrations.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the appropriate volumes of MES buffer, the G1P/glycogen solution, and the allosteric effector solution.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the glycogen phosphorylase a solution to each well.

    • Incubate the plate at 37°C for 15 minutes.[4]

    • Stop the reaction by adding the Malachite Green reagent.

    • Add ammonium molybdate and polyvinyl alcohol to develop the color.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Construct a standard curve using known concentrations of inorganic phosphate.

    • Determine the amount of phosphate released in each well from the standard curve.

    • Calculate the enzyme activity and the percentage of inhibition or activation by the allosteric effectors.

Protocol 2: Starch Synthesis Assay for Phosphorylase Activity

This protocol is a simpler, often qualitative or semi-quantitative assay that monitors the synthesis of a starch-like polymer from glucose-1-phosphate, which forms a colored complex with iodine.[12]

Materials:

  • Potato extract (as a source of starch phosphorylase)

  • 1% (w/v) α-D-Glucose-1-Phosphate solution

  • Iodine solution (e.g., Lugol's solution)

  • Test tubes or a 96-well plate

  • Spectrophotometer or colorimeter (optional, for quantitative measurements)

Procedure:

  • Enzyme Extraction:

    • Homogenize potato tuber in a small amount of cold water.

    • Centrifuge the homogenate to pellet the starch and cell debris.

    • The supernatant contains the starch phosphorylase.

  • Assay Protocol:

    • Set up a reaction tube containing the potato extract and the 1% glucose-1-phosphate solution.[12]

    • Incubate the reaction mixture at room temperature or a controlled temperature (e.g., 25°C).

    • At regular time intervals, remove a small aliquot of the reaction mixture and add it to an iodine solution.

    • Observe the color change. The development of a blue-black color indicates the synthesis of starch.

  • Analysis:

    • The intensity of the blue-black color is proportional to the amount of starch synthesized and thus to the enzyme activity.

    • For a more quantitative analysis, the absorbance of the starch-iodine complex can be measured using a spectrophotometer or colorimeter at a wavelength around 600 nm.

Protocol 3: Studying Allosteric Effects using Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to probe the conformational dynamics of proteins in solution. It can be used to identify regions of the enzyme that are affected by the binding of allosteric effectors.[13][14]

Experimental Workflow:

Protocol_3_Workflow A Prepare Glycogen Phosphorylase solution (with and without allosteric effector) B Initiate H-D exchange by diluting in D2O buffer A->B C Quench the exchange reaction at different time points (low pH and temp) B->C D Proteolytic digestion (e.g., with pepsin) C->D E LC-MS analysis of peptides D->E F Data analysis to determine deuterium (B1214612) uptake for each peptide E->F

Caption: General workflow for an HDX-MS experiment.

Procedure:

  • Sample Preparation:

    • Prepare solutions of glycogen phosphorylase (e.g., 10 µM) in a suitable buffer (e.g., 40 mM Tris-HCl, pH 7.0).[13]

    • Prepare parallel samples containing the allosteric effector of interest (e.g., AMP for activation, glucose-6-phosphate for inhibition).[13]

  • H-D Exchange:

    • Initiate the hydrogen-deuterium exchange by diluting the protein solution into a D₂O-based buffer.

    • Allow the exchange to proceed for various time points (from seconds to hours).

  • Quenching and Digestion:

    • Quench the exchange reaction by rapidly lowering the pH and temperature (e.g., adding a quench buffer at pH 2.5 and 0°C).

    • Immediately digest the quenched protein with a protease that is active at low pH, such as pepsin.

  • LC-MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC) coupled to a mass spectrometer (MS).

    • The mass of each peptide will increase depending on the number of deuterons it has incorporated.

  • Data Analysis:

    • Compare the deuterium uptake of peptides from the enzyme in the presence and absence of the allosteric effector.

    • Regions of the protein that show altered deuterium uptake are likely involved in the allosteric conformational changes.

Conclusion

The study of glycogen phosphorylase allostery is crucial for understanding metabolic regulation and for the development of new therapeutic agents. The protocols and data presented here provide a framework for investigating the effects of allosteric modulators on this important enzyme. By combining classic enzyme kinetics with modern biophysical techniques like HDX-MS, researchers can gain a comprehensive understanding of the molecular mechanisms underlying phosphorylase regulation.

References

Application Notes and Protocols: α-D-Glucose-1-Phosphate in Metabolic Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-D-glucose-1-phosphate (α-G1P), also known as the Cori ester, is a pivotal intermediate in carbohydrate metabolism.[1] It sits (B43327) at the crossroads of glycogen (B147801) synthesis (glycogenesis) and breakdown (glycogenolysis), making the pathways that produce and consume it critical for maintaining glucose homeostasis.[2][3] In metabolic diseases such as Type 2 Diabetes (T2D) and various Glycogen Storage Diseases (GSDs), the regulation of these pathways is often impaired.[2][4] For instance, excessive hepatic glucose production, driven by unchecked glycogenolysis, is a key pathology in T2D.[4] Consequently, the enzymes that metabolize α-G1P, particularly glycogen phosphorylase, have emerged as promising targets for therapeutic intervention. These application notes provide an overview of the role of α-G1P in metabolic pathways and detail experimental protocols for investigating its utility in a drug discovery context.

Mechanism of Action and Relevant Signaling Pathways

α-G1P is the direct product of glycogenolysis, a process catalyzed by glycogen phosphorylase (GP), which cleaves α-1,4 glycosidic bonds in glycogen.[3][5] Conversely, in glycogenesis, α-G1P is converted to UDP-glucose, the activated glucose donor for glycogen synthesis by glycogen synthase.[1][3] The interconversion between α-G1P and glucose-6-phosphate (G6P) by phosphoglucomutase (PGM) links glycogen metabolism to glycolysis.[5][6]

The regulation of glycogen metabolism is tightly controlled by hormonal signaling cascades. Glucagon (in the liver) and adrenaline (in liver and muscle) stimulate glycogenolysis by increasing intracellular cyclic AMP (cAMP), which activates a kinase cascade leading to the phosphorylation and activation of glycogen phosphorylase.[2][5] Insulin opposes this effect by promoting the dephosphorylation and inactivation of GP, while simultaneously activating glycogen synthase to promote glucose storage.[4]

cluster_hormones Hormonal Signals cluster_receptors Receptors cluster_cascade Signaling Cascade cluster_enzymes Key Metabolic Enzymes cluster_metabolism Glycogen Metabolism Glucagon\n(Liver) Glucagon (Liver) Adrenaline\n(Muscle/Liver) Adrenaline (Muscle/Liver) GPCR GPCR Adrenaline\n(Muscle/Liver)->GPCR Insulin Insulin Insulin Receptor Insulin Receptor Insulin->Insulin Receptor Adenylate Cyclase Adenylate Cyclase GPCR->Adenylate Cyclase Activates IRS -> PI3K -> Akt IRS/PI3K/Akt Pathway Insulin Receptor->IRS -> PI3K -> Akt Activates cAMP cAMP Adenylate Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylase\nKinase Phosphorylase Kinase PKA->Phosphorylase\nKinase Activates Glycogen\nPhosphorylase (GP) Glycogen Phosphorylase (GP) Phosphorylase\nKinase->Glycogen\nPhosphorylase (GP) Activates (Phosphorylation) PP1 Protein Phosphatase 1 (PP1) IRS -> PI3K -> Akt->PP1 Activates PP1->Glycogen\nPhosphorylase (GP) Inhibits (Dephosphorylation) Glycogen\nSynthase (GS) Glycogen Synthase (GS) PP1->Glycogen\nSynthase (GS) Activates (Dephosphorylation) Glycogen Glycogen This compound This compound Glycogen->this compound Glycogen Synthase (GS) Glycogen->this compound Glycogen Phosphorylase (GP) cluster_workflow Coupled Assay Workflow G1P α-D-Glucose-1-Phosphate (Substrate) G6P Glucose-6-Phosphate G1P->G6P PGM NADPH NADPH (Measured Product) 6PG 6-Phospho-D-gluconate G6P->6PG G6PDH PGM Phosphoglucomutase (Enzyme of Interest) G6PDH G6P Dehydrogenase (Coupling Enzyme) NADP NADP+ NADP->NADPH Reduction Spectro Measure Absorbance at 340 nm NADPH->Spectro

References

Application Notes and Protocols: α-D-Glucose-1-Phosphate in Bacterial Polysaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pivotal role of alpha-D-glucose-1-phosphate (α-D-G1P) as a central precursor in the biosynthesis of a wide array of bacterial polysaccharides. This document details the key enzymatic pathways, presents quantitative data on enzyme kinetics and polysaccharide yields, and offers detailed protocols for relevant experimental assays.

Introduction

Bacterial polysaccharides, including capsular polysaccharides (CPS), lipopolysaccharides (LPS), and exopolysaccharides (EPS), are crucial for bacterial survival, pathogenesis, and interaction with the environment. The synthesis of these complex glycopolymers originates from simple sugar precursors, with α-D-glucose-1-phosphate serving as a key metabolic entry point. α-D-G1P is converted into activated nucleotide sugars, primarily UDP-glucose and ADP-glucose, which are the direct donor substrates for glycosyltransferases that assemble the polysaccharide chains.[1][2][3] Understanding the enzymatic conversion of α-D-G1P and the subsequent polymerization is fundamental for the development of novel antimicrobial agents and for the biotechnological production of bacterial polysaccharides.

Key Signaling Pathways

The metabolic fate of α-D-glucose-1-phosphate in bacterial polysaccharide synthesis is primarily determined by two key enzymes: UTP-glucose-1-phosphate uridylyltransferase (UDP-glucose pyrophosphorylase) and ATP:this compound adenylyltransferase (ADP-glucose pyrophosphorylase).

alpha_D_glucose_1_phosphate_pathway cluster_enzymes Key Enzymes G1P α-D-Glucose-1-Phosphate UGPase UDP-Glucose Pyrophosphorylase (GalU) G1P->UGPase ADPGlcPPase ADP-Glucose Pyrophosphorylase (GlgC) G1P->ADPGlcPPase UTP UTP UTP->UGPase ATP ATP ATP->ADPGlcPPase PPi PPi UDP_Glc UDP-Glucose Polysaccharides Bacterial Polysaccharides (Capsules, LPS, EPS) UDP_Glc->Polysaccharides Glycosyltransferases ADP_Glc ADP-Glucose ADP_Glc->Polysaccharides Glycosyltransferases UGPase->PPi UGPase->UDP_Glc ADPGlcPPase->PPi ADPGlcPPase->ADP_Glc

Caption: Central role of α-D-G1P in nucleotide sugar synthesis.

Quantitative Data

Enzyme Kinetic Parameters

The efficiency of the conversion of α-D-G1P to activated sugar nucleotides is critical for the overall rate of polysaccharide synthesis. The following table summarizes key kinetic parameters for UDP-glucose pyrophosphorylase (UGPase) from different bacterial sources.

EnzymeOrganismSubstrateKm (mM)Reference
UDP-Glucose Pyrophosphorylase (GalU)Escherichia coliUTP0.14[4]
Glucose-1-Phosphate0.26[4]
UDP-Sugar Pyrophosphorylase (USPase)LeishmaniaUTP0.4[4]
Glucose-1-Phosphate2.9[4]
Galactose-1-Phosphate3.9[4]
Bacterial Polysaccharide Yields

The production of exopolysaccharides (EPS) is highly dependent on the bacterial strain and culture conditions. The following table provides examples of EPS yields from Streptococcus thermophilus.

StrainCarbon SourceGrowth ConditionsEPS Yield (mg/L)Reference
S. thermophilus ST1Skim MilkpH 6.5, 42°C45.10[5]
Skim Milk + 2% SucrosepH 6.5, 42°C135.80[5]
Various S. thermophilus strainsFermented Milk Medium-20 - 100[6]

Experimental Protocols

Protocol 1: Colorimetric Assay for UDP-Glucose Pyrophosphorylase (UGPase) Activity

This protocol is adapted from a method used for Streptococcus pneumoniae UGPase and is based on the quantification of inorganic pyrophosphate (PPi) released during the reaction.[7] The PPi is hydrolyzed to inorganic phosphate (B84403) (Pi) by inorganic pyrophosphatase, and the Pi is then quantified using a malachite green-based colorimetric assay.[1][7]

Materials:

  • MOPS-NaOH buffer (40 mM, pH 8.0)

  • MgCl₂ (5 mM)

  • UTP (7.5 mM)

  • α-D-Glucose-1-Phosphate (7.5 mM)

  • Bovine Serum Albumin (BSA, 0.16 mg/mL)

  • Inorganic pyrophosphatase (0.5 U/mL)

  • Purified UGPase enzyme

  • Malachite green reagent (0.03% malachite green, ammonium (B1175870) molybdate, and 0.05% Triton X-100 in 0.7 N HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing MOPS-NaOH buffer, MgCl₂, UTP, BSA, and inorganic pyrophosphatase.

  • Enzyme Addition: Add the purified UGPase enzyme to the wells of the microplate containing the master mix.

  • Initiate Reaction: Start the reaction by adding α-D-Glucose-1-Phosphate to each well. The final reaction volume should be 50 µL.

  • Incubation: Incubate the microplate at 37°C for 10 minutes.

  • Stop Reaction and Color Development: Stop the reaction by adding 50 µL of the malachite green reagent to each well. This will also initiate the color development.

  • Measurement: Measure the absorbance at 650 nm using a microplate reader.

  • Quantification: The amount of Pi released is proportional to the UGPase activity. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of PPi per minute.

ugpase_assay_workflow start Start prepare_mix Prepare Reaction Master Mix start->prepare_mix add_enzyme Add UGPase Enzyme prepare_mix->add_enzyme initiate_reaction Initiate Reaction with α-D-G1P add_enzyme->initiate_reaction incubate Incubate at 37°C for 10 min initiate_reaction->incubate stop_reaction Stop Reaction & Add Malachite Green incubate->stop_reaction measure_absorbance Measure Absorbance at 650 nm stop_reaction->measure_absorbance end End measure_absorbance->end

Caption: Workflow for the colorimetric UGPase assay.

Protocol 2: Quantification of Bacterial Capsular Polysaccharide (CPS) by ELISA

This protocol provides a general framework for quantifying the amount of a specific capsular polysaccharide produced by bacteria using a sandwich ELISA. This method is highly sensitive and specific.

Materials:

  • Purified, type-specific anti-capsular polysaccharide antibody (capture antibody)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Bacterial culture supernatant or cell lysate containing the CPS

  • Purified, type-specific anti-capsular polysaccharide antibody conjugated to an enzyme (e.g., HRP) (detection antibody)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well ELISA plate

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites in the coated wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Addition: Add the bacterial samples (and a standard curve of purified CPS) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the enzyme-conjugated detection antibody to the wells and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate to the wells and incubate in the dark until sufficient color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Quantification: The concentration of CPS in the samples is determined by interpolating from the standard curve.[8]

elisa_workflow start Start coat_plate Coat Plate with Capture Antibody start->coat_plate wash1 Wash coat_plate->wash1 block Block wash1->block wash2 Wash block->wash2 add_sample Add Sample and Standards wash2->add_sample wash3 Wash add_sample->wash3 add_detection_ab Add Detection Antibody wash3->add_detection_ab wash4 Wash add_detection_ab->wash4 add_substrate Add Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction measure_absorbance Measure Absorbance stop_reaction->measure_absorbance end End measure_absorbance->end

Caption: General workflow for sandwich ELISA of CPS.

Protocol 3: Determination of Km and Vmax for a Glycosyltransferase

This protocol outlines the general steps to determine the Michaelis-Menten kinetic parameters, Km and Vmax, for a bacterial glycosyltransferase using a continuous spectrophotometric assay.[9][10]

Materials:

  • Purified glycosyltransferase

  • Nucleotide sugar donor substrate (e.g., UDP-glucose)

  • Acceptor substrate

  • Assay buffer

  • Coupling enzyme(s) and substrate(s) for a continuous assay (if the primary reaction does not produce a chromogenic product)

  • Spectrophotometer

Procedure:

  • Assay Development: Develop a continuous spectrophotometric assay where the activity of the glycosyltransferase is coupled to a reaction that produces a change in absorbance. For example, the release of UDP can be coupled to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

  • Substrate Concentration Range: Prepare a series of dilutions of the nucleotide sugar donor substrate, bracketing the expected Km value. A typical range is 0.1 to 10 times the anticipated Km.

  • Enzyme Concentration: Determine an appropriate concentration of the glycosyltransferase that results in a linear reaction rate for a defined period.

  • Kinetic Measurements:

    • Set up reaction mixtures containing a fixed concentration of the acceptor substrate, coupling enzymes, and their substrates in the assay buffer.

    • Initiate the reaction by adding the glycosyltransferase.

    • Monitor the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH oxidation).

    • Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Km and Vmax.

    • Alternatively, use a linear transformation of the data, such as a Lineweaver-Burk plot (1/v₀ vs 1/[S]), to estimate Km and Vmax.[10]

Conclusion

This compound is a critical branching point in bacterial metabolism, directing carbon flux towards the synthesis of essential cell surface polysaccharides. The enzymes that utilize α-D-G1P and its derivatives are attractive targets for the development of novel antibacterial agents. The protocols and data presented in these application notes provide a foundation for researchers to investigate these pathways, screen for inhibitors, and explore the biotechnological potential of bacterial polysaccharide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Stability of α-D-Glucose-1-Phosphate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of α-D-glucose-1-phosphate (α-G1P) in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative stability data, detailed experimental protocols, and visualizations to assist in your experimental design and execution.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments involving α-G1P solutions.

Question: My α-G1P solution shows a gradual decrease in concentration over time, even when stored in the refrigerator. What is happening?

Answer: α-D-glucose-1-phosphate is known to be labile in aqueous solutions and can undergo spontaneous, non-enzymatic hydrolysis to form glucose and inorganic phosphate (B84403).[1] This degradation can occur even at refrigerated temperatures (2-8°C), albeit at a slower rate than at room temperature. For short-term storage (up to 24 hours), it is recommended to keep the solution at 4°C. For longer-term storage, freezing aliquots at -20°C or below is advisable to minimize degradation.[1]

Question: I am observing unexpected variability in my enzymatic assays using an α-G1P solution that I prepared a few days ago. Could this be related to stability?

Answer: Yes, the degradation of α-G1P can significantly impact enzymatic assays. The decrease in the concentration of the substrate, α-G1P, will lead to a lower reaction rate. Furthermore, the hydrolysis product, glucose, can act as an inhibitor for some enzymes. It is crucial to use freshly prepared α-G1P solutions for enzymatic reactions to ensure accurate and reproducible results. If the solution must be stored, it should be kept on ice for the duration of the experiment and used as quickly as possible.

Question: Does the pH of my buffer affect the stability of α-G1P?

Answer: Absolutely. The hydrolysis of α-G1P is pH-dependent. The rate of hydrolysis for simple phosphomonoesters is generally highest in acidic conditions, with a maximum rate observed around pH 4.[1] Therefore, preparing and storing α-G1P in neutral or slightly alkaline buffers (pH 7-8) will enhance its stability compared to acidic buffers.

Question: Are there any visible signs of α-G1P degradation?

Answer: The hydrolysis of α-G1P to glucose and inorganic phosphate does not produce a visible change in the solution (e.g., color change or precipitation). The degradation can only be detected by analytical methods that can quantify the decrease in α-G1P concentration or the appearance of its degradation products.

Question: Can microbial contamination affect my α-G1P solution?

Answer: Yes, microbial contamination is a significant concern. Microorganisms can contain phosphatases, enzymes that will rapidly catalyze the hydrolysis of α-G1P.[1] It is essential to use sterile aqueous solutions and employ aseptic techniques when preparing and handling α-G1P solutions. If the experimental conditions allow, the use of a bacteriostat can help prevent microbial growth.

Quantitative Stability Data

The stability of α-D-glucose-1-phosphate is primarily affected by pH and temperature. The following tables summarize the available quantitative data on its hydrolysis.

Table 1: Pseudo-First-Order Rate Constants for the Hydrolysis of α-D-Glucose-1-Phosphate at 25°C

pHObserved Rate Constant (k_obs) x 10⁵ sec⁻¹
1.01.9
2.01.8
3.02.1
4.03.5
5.03.7
6.02.5

Data extracted from a study on the hydrolysis of various glycopyranosyl phosphates. The study indicates that the hydrolysis of the neutral species is influenced by the pyranosyl group structure, while the hydrolysis of the monoanionic species is mainly influenced by the anomeric configuration.

Table 2: Estimated Half-Life of α-D-Glucose-1-Phosphate at Various pH values at 25°C

pHEstimated Half-Life (hours)
1.010.1
2.010.7
3.09.2
4.05.5
5.05.2
6.07.7

Calculated from the rate constants in Table 1 using the formula: t_½ = ln(2) / k_obs

Experimental Protocols

Protocol for Assessing the Stability of α-D-Glucose-1-Phosphate in Aqueous Solution

This protocol outlines a method to determine the stability of α-G1P in a given aqueous buffer at a specific temperature.

1. Materials:

  • α-D-Glucose-1-Phosphate (high purity)

  • Aqueous buffer of desired pH (e.g., phosphate, citrate, or Tris buffer), sterile-filtered

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD))

  • A suitable HPLC column for carbohydrate analysis (e.g., an amino-based or a mixed-mode anion-exchange column)[2]

  • High-purity water and HPLC-grade solvents (e.g., acetonitrile)

  • Temperature-controlled incubator or water bath

  • Sterile, sealed vials

  • Micropipettes and sterile tips

  • 0.22 µm syringe filters

2. Experimental Workflow:

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare sterile buffer at target pH B Accurately weigh and dissolve α-G1P in buffer to a known concentration (e.g., 10 mg/mL) A->B C Filter-sterilize the α-G1P solution B->C D Aliquot the solution into sterile, sealed vials C->D E Place vials in a temperature-controlled environment (e.g., 25°C, 40°C) D->E F Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours) E->F H For each subsequent time point, dilute the sample if necessary and analyze by HPLC F->H G Immediately analyze the t=0 sample by HPLC G->H I Quantify the peak areas of α-G1P and glucose H->I J Plot the concentration of α-G1P vs. time I->J K Determine the degradation rate constant (k) J->K L Calculate the shelf-life (e.g., t₉₀) K->L

Caption: Experimental workflow for α-G1P stability testing.

3. HPLC Method:

  • Column: A column suitable for sugar and sugar phosphate separation, such as a reverse-phase mixed-mode anion-exchange column.[2]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetonitrile (B52724) and a buffer like formic acid in water (e.g., 50/50 MeCN/H₂O with 0.5% formic acid).[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) at 40°C is a suitable option.[2]

  • Standard Preparation: Prepare standard solutions of α-G1P and glucose at known concentrations to generate calibration curves for quantification.

4. Data Analysis:

  • From the HPLC chromatograms, determine the concentration of α-G1P remaining at each time point using the calibration curve.

  • Plot the natural logarithm of the α-G1P concentration versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the rate constant (-k).

  • Calculate the half-life (t_½) using the formula: t_½ = 0.693 / k.

  • Determine the shelf-life, which is often defined as the time it takes for the concentration to decrease by 10% (t₉₀), using the formula: t₉₀ = 0.105 / k.

Signaling Pathways and Logical Relationships

Hydrolysis of α-D-Glucose-1-Phosphate

The primary degradation pathway for α-G1P in aqueous solution is non-enzymatic hydrolysis, which is influenced by factors such as pH and temperature.

G cluster_conditions Influencing Factors G1P α-D-Glucose-1-Phosphate Glucose Glucose G1P->Glucose Pi Inorganic Phosphate G1P->Pi H2O Water Temp Increased Temperature Temp->G1P accelerates AcidicpH Acidic pH (e.g., pH 4) AcidicpH->G1P accelerates Enzymes Phosphatases Enzymes->G1P catalyzes

Caption: Factors influencing the hydrolysis of α-G1P.

References

identifying and removing contaminants from commercial alpha-D-glucose-1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial α-D-Glucose-1-Phosphate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common contaminants in commercial α-D-Glucose-1-Phosphate?

A1: Commercial α-D-Glucose-1-Phosphate is typically of high purity, often exceeding 97-99%.[1][2] However, trace amounts of contaminants can be present, arising from the synthetic or purification process. Common contaminants include:

  • Unreacted starting materials: Such as glucose and inorganic phosphate.

  • Isomers: β-D-Glucose-1-Phosphate and other sugar phosphates like glucose-6-phosphate.

  • Related compounds: Free glucose and starch may be present in some preparations.[3]

  • Solvents: Residual solvents from the purification process, such as ethanol (B145695) or methanol.

  • Cations: The product is often supplied as a salt (e.g., dipotassium (B57713) or disodium (B8443419) salt), and the cation content is a key specification.

Q2: How can I assess the purity of my α-D-Glucose-1-Phosphate sample?

A2: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying α-D-Glucose-1-Phosphate from its isomers and other impurities.[4][5]

  • Enzymatic Assays: Specific enzymatic assays can be used to quantify the active α-D-Glucose-1-Phosphate and to detect the presence of specific contaminants like glucose-6-phosphate.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and confirm the identity and purity of the compound.

Q3: I suspect my sample is contaminated with Glucose-6-Phosphate. How can I confirm this?

A3: An enzymatic assay is the most straightforward method to confirm and quantify Glucose-6-Phosphate contamination. This assay utilizes the enzyme Glucose-6-Phosphate Dehydrogenase (G6PDH), which specifically acts on Glucose-6-Phosphate. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance of NADPH at 340 nm.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using α-D-Glucose-1-Phosphate.

Possible Cause: The presence of inhibitors or contaminants in the α-D-Glucose-1-Phosphate sample.

Troubleshooting Steps:

  • Verify Purity: Assess the purity of your α-D-Glucose-1-Phosphate stock using HPLC analysis.

  • Test for Inhibitors: Perform control experiments to check for enzymatic inhibition. This can be done by spiking a known clean system with your α-D-Glucose-1-Phosphate.

  • Purify the Sample: If contaminants are suspected, purify a small batch of your α-D-Glucose-1-Phosphate using ion-exchange chromatography or recrystallization.

Issue 2: Poor separation between α-D-Glucose-1-Phosphate and other sugar phosphates in HPLC.

Possible Cause: Suboptimal HPLC method parameters.

Troubleshooting Steps:

  • Column Selection: Ensure you are using an appropriate column. Anion-exchange or mixed-mode columns are often effective for separating charged species like sugar phosphates.[4][5]

  • Mobile Phase Optimization: Adjust the mobile phase composition, including the buffer concentration and pH, to improve resolution.

  • Gradient Elution: Employ a gradient elution method to achieve better separation of compounds with different affinities for the stationary phase.

  • Detector Choice: For compounds without a strong chromophore, consider using detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for better sensitivity and specificity.[4][5]

Quantitative Data Summary

The following tables summarize the typical purity of commercial α-D-Glucose-1-Phosphate and the effectiveness of different purification methods.

Table 1: Purity Specifications of Commercial α-D-Glucose-1-Phosphate

SupplierSalt FormPurity SpecificationAnalytical Method
Supplier ADipotassium Salt Hydrate (B1144303)≥97%HPLC
Supplier BDisodium Salt Hydrate≥99%Enzymatic Assay
Supplier CDipotassium Salt Hydrate≥97% (anhydrous)Enzymatic Assay
Supplier DDisodium Salt Tetrahydrate≥98%Not Specified
Supplier ESodium Salt Hydrate≥95%Not Specified

Table 2: Comparison of Purification Method Efficiency

Purification MethodTypical Contaminants RemovedExpected PurityAdvantagesLimitations
Ion-Exchange Chromatography Inorganic salts, other charged molecules>99%High resolution and capacityCan be time-consuming, requires specialized equipment
Recrystallization Sparingly soluble impurities>98%Simple, cost-effectiveYield can be lower, may not remove all closely related impurities
Enzymatic Treatment (e.g., with apyrase) Residual ATP/ADPHigh (specific to nucleotide removal)Highly specificOnly removes specific nucleotide contaminants

Experimental Protocols

Protocol 1: HPLC Analysis of α-D-Glucose-1-Phosphate Purity

Objective: To determine the purity of an α-D-Glucose-1-Phosphate sample by separating it from potential impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10 mg of the α-D-Glucose-1-Phosphate sample.

    • Dissolve the sample in 10 mL of deionized water to prepare a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: Anion-exchange column (e.g., Dionex CarboPac™ PA1) or a mixed-mode column (e.g., Newcrom B).[4]

    • Mobile Phase: A gradient of sodium hydroxide (B78521) or a buffer system (e.g., ammonium (B1175870) formate).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Pulsed Amperometric Detection (PAD) for direct detection of carbohydrates, or UV detection at 254 nm if impurities have a chromophore. ELSD is also a suitable alternative.[4][5]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of α-D-Glucose-1-Phosphate as the percentage of its peak area relative to the total peak area of all components.

Protocol 2: Enzymatic Assay for Glucose-6-Phosphate Contamination

Objective: To quantify the amount of Glucose-6-Phosphate (G6P) in an α-D-Glucose-1-Phosphate sample.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

    • NADP⁺ Solution: 10 mM NADP⁺ in deionized water.

    • G6PDH Solution: 1 U/mL Glucose-6-Phosphate Dehydrogenase in assay buffer.

    • Sample Solution: Prepare a 1 mg/mL solution of the α-D-Glucose-1-Phosphate sample in deionized water.

  • Assay Procedure:

    • In a 96-well plate, add in the following order:

      • 150 µL of Assay Buffer

      • 20 µL of NADP⁺ Solution

      • 20 µL of Sample Solution

    • Incubate the plate at 37 °C for 5 minutes.

    • Initiate the reaction by adding 10 µL of G6PDH Solution.

    • Immediately measure the absorbance at 340 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA340/min).

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the concentration of G6P in the sample.

Protocol 3: Purification of α-D-Glucose-1-Phosphate by Anion-Exchange Chromatography

Objective: To remove charged impurities from a sample of α-D-Glucose-1-Phosphate.

Methodology:

  • Column Preparation:

    • Pack a chromatography column with a suitable anion-exchange resin (e.g., DEAE-Sephadex).

    • Equilibrate the column with a low concentration buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Sample Loading:

    • Dissolve the crude α-D-Glucose-1-Phosphate in the equilibration buffer.

    • Load the sample onto the column.

  • Elution:

    • Wash the column with the equilibration buffer to remove unbound impurities.

    • Elute the bound α-D-Glucose-1-Phosphate using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer).

  • Fraction Analysis:

    • Collect fractions and analyze each for the presence of α-D-Glucose-1-Phosphate using an appropriate method (e.g., enzymatic assay or HPLC).

  • Desalting:

    • Pool the fractions containing pure α-D-Glucose-1-Phosphate.

    • Desalt the pooled fractions using dialysis or a desalting column.

    • Lyophilize the desalted solution to obtain the purified solid product.

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in H₂O weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect Detection (PAD/UV/ELSD) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate experimental_workflow_enzymatic_assay cluster_prep Reagent & Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, NADP⁺, G6PDH mix Mix Reagents & Sample prep_reagents->mix prep_sample Prepare Sample Solution prep_sample->mix incubate Incubate at 37°C mix->incubate start_reaction Add G6PDH incubate->start_reaction measure Measure A340 start_reaction->measure calculate_rate Calculate ΔA340/min measure->calculate_rate calculate_conc Calculate [G6P] calculate_rate->calculate_conc experimental_workflow_purification start Crude α-D-G1P Sample dissolve Dissolve in Equilibration Buffer start->dissolve load Load onto Anion-Exchange Column dissolve->load wash Wash with Equilibration Buffer load->wash elute Elute with Salt Gradient wash->elute collect Collect Fractions elute->collect analyze Analyze Fractions (HPLC/Enzymatic Assay) collect->analyze pool Pool Pure Fractions analyze->pool desalt Desalt (Dialysis/Desalting Column) pool->desalt lyophilize Lyophilize desalt->lyophilize end Purified α-D-G1P lyophilize->end

References

Technical Support Center: Optimizing Enzymatic Reactions with α-D-Glucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when working with α-D-glucose-1-phosphate and associated enzymes.

Troubleshooting Guide

This section addresses specific issues that can lead to unexpected or inconsistent results in your enzymatic assays involving α-D-glucose-1-phosphate.

1. Why is there no or very low enzyme activity?

Low or absent enzyme activity is a common issue that can be attributed to several factors. A systematic check of your reagents and experimental setup is crucial.

Potential CauseRecommended Action
Inactive Enzyme Procure a new batch of the enzyme and ensure it is stored correctly at the recommended temperature. Avoid repeated freeze-thaw cycles.[1][2]
Incorrect Buffer pH Prepare fresh buffer and carefully calibrate your pH meter. The optimal pH can be enzyme-specific. For instance, phosphoglucomutase from rabbit muscle has an optimal pH of 7.5-8.0.[1] Perform a pH optimization experiment for your specific enzyme and conditions.
Substrate Degradation Use a freshly prepared α-D-glucose-1-phosphate solution for each experiment. While stable when stored properly as a solid at -20°C, it can hydrolyze in solution.[3][4][5]
Missing Cofactors/Activators Many enzymes utilizing α-D-glucose-1-phosphate require divalent cations like Mg²⁺ as activators.[1] Ensure these are present at the optimal concentration in your reaction buffer.
Presence of Inhibitors High concentrations of chelating agents (e.g., EDTA), other sugar phosphates like gluconate-6-phosphate, nucleotides, and acetate (B1210297) can inhibit enzymes like phosphoglucomutase.[1] Ensure all glassware is thoroughly cleaned to remove any residual contaminants.

2. What is causing high background absorbance or signal drift?

High background absorbance can mask the true enzyme activity and lead to inaccurate results. This issue often stems from the substrate or interfering substances in the sample.

Potential CauseRecommended Action
Substrate Contamination α-D-glucose-1-phosphate preparations may contain inorganic phosphate (B84403) as an impurity, which can lead to a drift in absorbance readings in assays that measure phosphate release.[6] Run a blank control containing all reaction components except the enzyme to measure this background rate and subtract it from your sample readings.[6]
Contaminated Buffer Prepare a new batch of buffer using high-purity water and reagents. Filter the buffer if necessary.
High Sample Turbidity Centrifuge or filter your sample to remove any particulate matter before adding it to the assay.
Spontaneous Substrate Hydrolysis While generally stable, prolonged incubation at non-optimal pH or elevated temperatures can lead to spontaneous hydrolysis of α-D-glucose-1-phosphate. Run a no-enzyme control to quantify this and subtract it from the results.

3. Why are my results inconsistent or not reproducible?

Inconsistent results can be frustrating. The following are common culprits:

Potential CauseRecommended Action
Inconsistent Pipetting Calibrate your pipettes regularly and use proper pipetting techniques, especially for small volumes, to ensure accuracy and consistency.[7]
Temperature Fluctuations Ensure that all incubations are carried out in a temperature-controlled environment, such as a water bath or incubator. Bring all reagents to the assay temperature before starting the reaction.[7]
Reagent Variability Prepare fresh reagents for each set of experiments and use the same batch of enzyme and substrate for all comparative assays. Thaw all components completely and mix gently before use.[7]
Improperly Stored Reagents Always check the expiration date and store all components as directed by the manufacturer.[7] For example, α-D-glucose-1-phosphate disodium (B8443419) salt hydrate (B1144303) should be stored at -20°C.[8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for enzymatic reactions with α-D-glucose-1-phosphate?

The optimal pH is highly dependent on the specific enzyme being used. For example, the optimal pH for rabbit muscle phosphoglucomutase is between 7.5 and 8.0.[1] It is always recommended to perform a pH optimization study for your particular enzyme and assay conditions.

Q2: Which buffer should I choose for my assay?

The choice of buffer is critical. Here are some recommendations:

  • HEPES: Often a good choice as it has a pKa within the optimal range for many relevant enzymes and low affinity for divalent metal ions.

  • Tris-HCl: While commonly used, be aware that Tris can chelate divalent cations like Mg²⁺, which may be essential for your enzyme's activity.

  • Phosphate Buffer: Use with caution. Inorganic phosphate is a product of some reactions involving α-D-glucose-1-phosphate (e.g., glycogen (B147801) phosphorylase) and can cause product inhibition. It can also precipitate with Mg²⁺.

Q3: What are the key activators and inhibitors to be aware of?

  • Activators: Divalent cations, particularly Mg²⁺, are common activators for enzymes like phosphoglucomutase.[1] Glucose-1,6-bisphosphate is also an activator for this enzyme.

  • Inhibitors: For phosphoglucomutase, be mindful of high concentrations of chelating agents, gluconate-6-phosphate, nucleotides, and acetate.[1]

Q4: How should I store and handle α-D-glucose-1-phosphate?

α-D-glucose-1-phosphate is typically supplied as a solid (e.g., disodium salt hydrate) and should be stored at -20°C for long-term stability.[4][8] For experiments, prepare fresh solutions in your desired buffer. Avoid repeated freeze-thaw cycles of the solution.

Experimental Protocols

Protocol 1: Phosphoglucomutase Activity Assay (Coupled Enzyme Assay)

This protocol measures the conversion of α-D-glucose-1-phosphate to glucose-6-phosphate, which is then used in a subsequent reaction to produce a detectable signal (e.g., NADH).

Reagents:

ReagentConcentration/Composition
Assay Buffer 50 mM Tris-HCl, pH 7.5
α-D-Glucose-1-Phosphate 1 mM
MgCl₂ 5 mM
NADP⁺ 0.5 mM
Glucose-6-Phosphate Dehydrogenase 1 unit/mL
Phosphoglucomutase Sample to be assayed

Procedure:

  • Prepare a master mix containing Assay Buffer, α-D-glucose-1-phosphate, MgCl₂, and NADP⁺.

  • Add the master mix to your microplate wells.

  • Add the Glucose-6-Phosphate Dehydrogenase to the wells.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the phosphoglucomutase sample.

  • Measure the increase in absorbance at 340 nm over time.

Protocol 2: Glycogen Phosphorylase Activity Assay (Phosphate Release)

This protocol measures the release of inorganic phosphate as glycogen phosphorylase adds a glucose unit from α-D-glucose-1-phosphate to a glycogen primer.

Reagents:

ReagentConcentration/Composition
Assay Buffer 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl₂[9]
α-D-Glucose-1-Phosphate 0.25 mM[6]
Glycogen 0.25 mg/mL[6]
Glycogen Phosphorylase Sample to be assayed
Phosphate Detection Reagent e.g., BIOMOL® Green[9]

Procedure:

  • Add the glycogen phosphorylase sample to a microplate well containing Assay Buffer.

  • Incubate with any potential inhibitors if applicable.

  • Initiate the reaction by adding a solution of α-D-glucose-1-phosphate and glycogen in Assay Buffer.

  • Incubate at 37°C for a set time (e.g., 30 minutes).[9]

  • Stop the reaction and measure the released inorganic phosphate by adding the phosphate detection reagent.

  • Read the absorbance at the appropriate wavelength (e.g., 620 nm for BIOMOL® Green).

Signaling Pathways and Workflows

experimental_workflow General Experimental Workflow for Enzymatic Assays reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) reaction_setup Reaction Setup (Master Mix, Plate Loading) reagent_prep->reaction_setup incubation Incubation (Controlled Temperature and Time) reaction_setup->incubation data_acquisition Data Acquisition (Spectrophotometry, etc.) incubation->data_acquisition data_analysis Data Analysis (Calculate Activity, IC50, etc.) data_acquisition->data_analysis

Caption: General workflow for enzymatic assays.

troubleshooting_flowchart Troubleshooting Logic for Low/No Enzyme Activity start Low or No Activity Observed check_enzyme Is the enzyme active and stored correctly? start->check_enzyme check_buffer Is the buffer pH correct? check_enzyme->check_buffer Yes resolve_enzyme Use new enzyme aliquot check_enzyme->resolve_enzyme No check_substrate Is the substrate solution fresh? check_buffer->check_substrate Yes resolve_buffer Prepare fresh buffer, verify pH check_buffer->resolve_buffer No check_cofactors Are necessary cofactors present? check_substrate->check_cofactors Yes resolve_substrate Prepare fresh substrate check_substrate->resolve_substrate No check_inhibitors Are there potential inhibitors? check_cofactors->check_inhibitors Yes resolve_cofactors Add required cofactors check_cofactors->resolve_cofactors No resolve_inhibitors Purify sample, use clean labware check_inhibitors->resolve_inhibitors Yes

Caption: Troubleshooting flowchart for low enzyme activity.

phosphoglucomutase_pathway Phosphoglucomutase in Glycogen Metabolism glycogen Glycogen g1p α-D-Glucose-1-Phosphate glycogen->g1p Glycogenolysis (Glycogen Phosphorylase) g6p Glucose-6-Phosphate g1p->g6p Phosphoglucomutase glycogenesis Glycogenesis g1p->glycogenesis g6p->g1p Phosphoglucomutase glycolysis Glycolysis g6p->glycolysis

Caption: Role of Phosphoglucomutase in metabolism.

References

Technical Support Center: Troubleshooting Low Yield in α-D-Glucose-1-Phosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the enzymatic synthesis of α-D-glucose-1-phosphate (G1P). The following troubleshooting guides and FAQs provide solutions to specific issues to help optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the enzymatic synthesis of α-D-glucose-1-phosphate?

Low yield is typically attributed to one or more of the following factors:

  • Suboptimal Enzyme Activity: The phosphorylase enzyme may be inactive or functioning poorly due to improper storage, handling, or the presence of inhibitors.

  • Unfavorable Reaction Equilibrium: The synthesis of G1P is a reversible reaction. The equilibrium may be favoring the reverse reaction (starch synthesis) if the ratio of inorganic phosphate (B84403) to G1P is not optimal.[1][2]

  • Poor Substrate Quality: The purity and solubility of the starch (or other glucan donor) and the phosphate source can significantly impact the reaction.

  • Inadequate Reaction Conditions: Non-optimal pH, temperature, or incubation times can drastically reduce enzyme efficiency.[3]

  • Product Degradation: The G1P product may be unstable or degraded by contaminating enzymes in crude enzyme preparations.

  • Issues During Purification: The product may be lost during downstream purification steps.[4]

Q2: How do substrate concentrations affect the reaction equilibrium and final yield?

The synthesis of G1P from starch and inorganic phosphate (Pi) is a reversible process catalyzed by phosphorylase. The direction of the reaction is highly dependent on the ratio of inorganic phosphate to glucose-1-phosphate.[1][2] To favor the synthesis of G1P, a high concentration of inorganic phosphate is required. However, excessively high concentrations of certain substrates can also lead to substrate inhibition. The equilibrium point for potato phosphorylase occurs at an approximate inorganic phosphate to G1P ratio of 2.2 to 1 (at pH 5-7), meaning a molar excess of phosphate is necessary to drive the reaction toward G1P production.[2]

Q3: My G1P product seems to be degrading. What could be the cause?

Product degradation can be a significant issue, especially when using crude or partially purified enzyme extracts. Potential causes include:

  • Contaminating Phosphatases: Crude enzyme preparations, such as those from potato juice, may contain phosphatases that hydrolyze the phosphate group from G1P.

  • Chemical Instability: G1P is susceptible to hydrolysis, especially under acidic conditions or during prolonged incubation at elevated temperatures. The glucose-1-phosphate solution itself is unstable and can hydrolyze to glucose and phosphoric acid at room temperature.[5][6]

Q4: What are known inhibitors of starch phosphorylase that I should be aware of?

Several compounds can inhibit phosphorylase activity, reducing your yield. These include:

  • Adenine Nucleotides: ADP and ATP can act as inhibitors.[7]

  • Sugar Phosphates: Other sugar phosphates like UDP-glucose (UDPG) can also be inhibitory.[7]

  • Natural Inhibitors: Some plants, like sweet potato, contain natural protein-based phosphorylase inhibitors.[8]

  • Herbicides: Certain commercial herbicides have been shown to competitively inhibit starch phosphorylase.[9]

  • Heavy Metals: Contamination with heavy metal ions can denature or inhibit the enzyme.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems leading to low G1P yield.

Problem 1: Low or No Enzyme Activity

Question: My reaction is not proceeding, or is extremely slow. How can I confirm my enzyme is active and troubleshoot this issue?

Answer: Start by systematically verifying the enzyme's viability and the reaction setup.

Troubleshooting Workflow for Low Enzyme Activity

Low_Enzyme_Activity start Low or No Enzyme Activity check_storage Verify Enzyme Storage (-20°C or -80°C?) Avoid freeze-thaw cycles. start->check_storage check_reagents Assess Reagent Quality start->check_reagents check_conditions Confirm Reaction Conditions (pH, Temperature) start->check_conditions check_inhibitors Rule Out Inhibitors start->check_inhibitors activity_assay Perform Control Activity Assay check_storage->activity_assay reagent_details Is G1P solution fresh? Is starch fully solubilized? Are buffers correctly made? check_reagents->reagent_details check_reagents->activity_assay condition_details Is pH optimal for G1P synthesis? (e.g., ~pH 7.0) Is temperature optimal? (e.g., ~37°C) check_conditions->condition_details check_conditions->activity_assay inhibitor_details Heavy metals? High ATP/ADP levels? Use high-purity reagents. check_inhibitors->inhibitor_details check_inhibitors->activity_assay Shift_Equilibrium sub (Glucose)n + Pi Starch + Phosphate enzyme Phosphorylase sub->enzyme prod α-D-Glucose-1-Phosphate + (Glucose)n-1 G1P + Starch(n-1) prod_manip Remove Product (e.g., coupled enzyme reaction) prod->prod_manip Shifts Equilibrium Right enzyme->prod sub_manip Increase Substrate (High [Pi]) sub_manip->sub:head Shifts Equilibrium Right

References

interference of other sugar phosphates in alpha-D-glucose-1-phosphate assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for α-D-Glucose-1-Phosphate (G1P) assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the interference of other sugar phosphates in G1P determination.

Troubleshooting Guides

The most common method for G1P determination is a coupled enzymatic assay. This assay relies on the sequential conversion of G1P to Glucose-6-Phosphate (G6P) by phosphoglucomutase (PGM), followed by the oxidation of G6P by Glucose-6-Phosphate Dehydrogenase (G6PD), which reduces NADP+ to NADPH. The resulting increase in NADPH concentration, measured spectrophotometrically at 340 nm, is proportional to the initial G1P concentration. However, the presence of other sugar phosphates or related molecules in the sample can interfere with this assay, leading to inaccurate results.

Below is a table summarizing potential interfering substances, the problems they cause, and recommended solutions.

Interfering SubstanceProblemRecommended Solution
Endogenous Glucose-6-Phosphate (G6P) G6P is a direct substrate for the second enzyme in the coupled reaction (G6PD), leading to a false positive signal and overestimation of G1P.1. Pre-incubation Step: Before adding phosphoglucomutase, incubate the sample with G6PD and NADP+ to allow for the complete conversion of endogenous G6P. Once the reaction plateaus, add PGM to initiate the G1P-specific reaction. 2. Blank Correction: Prepare a sample blank that contains all reaction components except for phosphoglucomutase. This will measure the signal from endogenous G6P, which can then be subtracted from the total signal.
Other Sugar Phosphates (e.g., Fructose-6-Phosphate, Mannose-1-Phosphate) Phosphoglucomutase can exhibit low-level activity with other sugar phosphates, potentially converting them to their 6-phosphate isomers, which can then be acted upon by G6PD if they are substrates.1. Enzyme Specificity: Use a highly specific phosphoglucomutase. Enzyme preparations from different sources may have varying substrate specificities. 2. Sample Purification: For complex biological samples, consider a sample clean-up step using techniques like solid-phase extraction (SPE) with an anion exchange resin to separate G1P from other sugar phosphates.[1]
Endogenous NADH NADH absorbs light at the same wavelength as NADPH (340 nm), leading to a high background signal and inaccurate quantification.Sample Blank: Prepare a sample blank for each sample that omits the G1P enzyme mix (containing PGM and G6PD).[2] This will measure the background absorbance from NADH, which can then be subtracted from the sample reading.
Enzymes in the Sample Biological samples may contain endogenous enzymes (e.g., phosphatases, other dehydrogenases) that can degrade G1P or G6P, or reduce NADP+, leading to underestimation or overestimation of G1P.Sample Deproteinization: Prior to the assay, deproteinize the sample to inactivate and remove endogenous enzymes. Common methods include perchloric acid (PCA) or trichloroacetic acid (TCA) precipitation, followed by neutralization.[3][4][5][6][7]
Particulates in the Sample Insoluble material in the sample can scatter light, leading to artificially high absorbance readings.Centrifugation: After homogenization or deproteinization, centrifuge the samples at high speed (e.g., 13,000 x g for 10 minutes) to pellet any insoluble material.[2] Use the clear supernatant for the assay.

Frequently Asked Questions (FAQs)

Q1: My sample readings are very high and out of the linear range of my standard curve, even after dilution. What could be the cause?

A1: This is often due to high levels of endogenous G6P or NADH in your sample. To troubleshoot this, you should first run a sample blank without the phosphoglucomutase enzyme. A high reading in this blank indicates significant G6P interference. If the blank reading is low, the issue might be high NADH levels. In either case, implementing the appropriate correction method described in the troubleshooting guide is crucial. For samples with extremely high G6P, a pre-incubation step to consume the endogenous G6P before starting the G1P measurement is recommended.

Q2: I am seeing a gradual decrease in the signal over time after the initial reaction. Why is this happening?

A2: A decreasing signal can indicate the presence of NADPH-consuming enzymes (e.g., NADPH oxidase) in your sample or instability of the reagents. Ensure that your samples have been properly deproteinized to inactivate any endogenous enzymes. Also, check the expiration date and storage conditions of your assay reagents. Preparing fresh reaction mixes immediately before use is also recommended.

Q3: Can the source of the Glucose-6-Phosphate Dehydrogenase (G6PD) affect my assay results?

A3: Yes, the source of G6PD can be a factor. G6PD from different organisms can have different kinetic properties and substrate specificities.[8][9] For instance, some G6PD variants have a higher affinity for NAD+ in addition to NADP+.[10] While the standard assay uses NADP+, using an enzyme with broader coenzyme specificity could potentially lead to side reactions if NAD+ is also present in the sample. It is important to use a G6PD that is highly specific for NADP+ and G6P to minimize off-target reactions.

Q4: How can I be sure that phosphoglucomutase is not reacting with other sugar phosphates in my sample?

A4: While phosphoglucomutase is relatively specific for glucose phosphates, some cross-reactivity with other sugar phosphates can occur. To confirm the specificity in the context of your samples, you can perform a spike-and-recovery experiment. Add a known amount of a potentially interfering sugar phosphate (B84403) (e.g., mannose-1-phosphate) to your sample and measure the signal. A significant increase in the signal would indicate cross-reactivity. If this is a concern, sample purification using methods like solid-phase extraction may be necessary.[1]

Q5: What is the best method for preparing tissue or cell samples for a G1P assay?

A5: The optimal sample preparation method aims to efficiently extract G1P while inactivating enzymes that could interfere with the assay. A common and effective method is homogenization in an ice-cold assay buffer followed by deproteinization with perchloric acid (PCA) or trichloroacetic acid (TCA).[3][4][5][6][7] This not only removes interfering proteins but also helps to stabilize the sugar phosphate analytes. After precipitation, the supernatant should be neutralized before performing the assay. Subsequent centrifugation is crucial to remove any precipitates that could interfere with spectrophotometric readings.[2]

Experimental Protocols

Key Experiment: Enzymatic Assay for α-D-Glucose-1-Phosphate with Interference Correction

This protocol describes a coupled enzymatic assay for the quantification of G1P in biological samples, incorporating steps to minimize interference from endogenous G6P and NADH.

Materials:

  • G1P Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Phosphoglucomutase (PGM) solution

  • Glucose-6-Phosphate Dehydrogenase (G6PD) solution

  • NADP+ solution (10 mM)

  • G1P Standard solution (1 mM)

  • 96-well clear flat-bottom microplate

  • Spectrophotometric microplate reader capable of measuring absorbance at 340 nm

  • Deproteinized and neutralized sample supernatant

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of G1P standards by diluting the 1 mM G1P standard solution in G1P Assay Buffer to concentrations ranging from 0 to 100 µM.

    • Add 50 µL of each standard to separate wells of the 96-well plate.

  • Sample Preparation:

    • Add 50 µL of your deproteinized and neutralized sample supernatant to at least three wells per sample: one for the total reaction, one for the G6P blank, and one for the NADH blank.

  • Reaction Setup:

    • NADH Blank Reaction Mix: Prepare a master mix containing G1P Assay Buffer and NADP+ (to a final concentration of 1 mM). Add 50 µL of this mix to the NADH blank wells.

    • G6P Blank Reaction Mix: Prepare a master mix containing G1P Assay Buffer, NADP+ (final concentration 1 mM), and G6PD. Add 50 µL of this mix to the G6P blank wells.

    • Total Reaction Mix: Prepare a master mix containing G1P Assay Buffer, NADP+ (final concentration 1 mM), G6PD, and PGM.

  • Incubation and Measurement:

    • For G6P blank and Total Reaction wells (pre-incubation for G6P): If high endogenous G6P is suspected, first add the G6P Blank Reaction Mix to both the G6P blank wells and the Total Reaction wells. Incubate for 30 minutes at room temperature to allow for the conversion of all endogenous G6P. Read the absorbance at 340 nm.

    • Initiate G1P Reaction: Add PGM to the Total Reaction wells.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light.

    • Measure the absorbance of all wells at 340 nm.

  • Data Analysis:

    • Subtract the absorbance of the NADH blank from the absorbance of the G6P blank and the total reaction for each sample.

    • Subtract the absorbance of the G6P blank from the absorbance of the total reaction for each sample to get the net absorbance due to G1P.

    • Use the standard curve to determine the concentration of G1P in your samples.

Visualizations

G1P_Assay_Pathway cluster_nuc G1P α-D-Glucose-1-Phosphate G6P Glucose-6-Phosphate G1P->G6P PGM Phosphoglucomutase PGM->G6P SixPG 6-Phosphoglucono-δ-lactone G6P->SixPG G6PD Glucose-6-Phosphate Dehydrogenase G6PD->SixPG NADP NADP+ NADPH NADPH NADP->NADPH Spectro Spectrophotometer (340 nm) NADPH->Spectro Measurement

Caption: Enzymatic cascade for the determination of α-D-Glucose-1-Phosphate.

Troubleshooting_Workflow start Unexpected Assay Results (e.g., High Background, Low Signal) check_blanks Review Sample & Reagent Blanks start->check_blanks high_nadh_blank High NADH Blank? check_blanks->high_nadh_blank Yes check_sample_prep Review Sample Preparation Protocol check_blanks->check_sample_prep No high_g6p_blank High G6P Blank? high_nadh_blank->high_g6p_blank No troubleshoot_nadh Implement NADH Blank Correction for Each Sample high_nadh_blank->troubleshoot_nadh Yes troubleshoot_g6p Implement G6P Blank Correction or Pre-incubation Step high_g6p_blank->troubleshoot_g6p Yes high_g6p_blank->check_sample_prep No troubleshoot_nadh->check_sample_prep troubleshoot_g6p->check_sample_prep deproteinization_ok Deproteinization Performed? check_sample_prep->deproteinization_ok implement_deproteinization Perform Deproteinization (e.g., PCA/TCA precipitation) deproteinization_ok->implement_deproteinization No check_centrifugation Sample Centrifuged? deproteinization_ok->check_centrifugation Yes implement_deproteinization->check_centrifugation implement_centrifugation Centrifuge Sample to Remove Particulates check_centrifugation->implement_centrifugation No check_reagents Check Reagent Integrity & Expiration check_centrifugation->check_reagents Yes implement_centrifugation->check_reagents end Re-run Assay check_reagents->end

Caption: Troubleshooting workflow for α-D-Glucose-1-Phosphate assays.

References

preventing hydrolysis of alpha-D-glucose-1-phosphate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for α-D-glucose-1-phosphate (G1P). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of G1P during storage and ensuring the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent. Could degradation of my α-D-glucose-1-phosphate be a factor?

A1: Yes, inconsistent results can be a symptom of G1P degradation. The primary degradation pathway is hydrolysis, which cleaves the phosphate (B84403) group, yielding glucose and inorganic phosphate. This can lead to lower effective concentrations of G1P in your assays. We recommend verifying the purity of your G1P stock.

Q2: What are the optimal storage conditions for solid α-D-glucose-1-phosphate?

A2: To ensure the long-term stability of solid α-D-glucose-1-phosphate, it is recommended to store it at -20°C in a tightly sealed container to protect it from moisture.[1][2][3] Under these conditions, the compound is stable for extended periods. Avoid storing it at room temperature, as this can lead to gradual degradation.

Q3: I need to prepare a stock solution of α-D-glucose-1-phosphate. How should I store it and for how long?

A3: It is always best to prepare G1P solutions fresh for each experiment. If short-term storage is necessary, store the solution at 4°C for no longer than 24 hours.[1] For longer-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: How does pH affect the stability of α-D-glucose-1-phosphate in my experiments?

A4: α-D-glucose-1-phosphate is susceptible to hydrolysis, particularly in acidic conditions. It is most labile around pH 4.[4] For optimal stability during experiments, maintain the pH of your buffers in the neutral to slightly alkaline range (pH 7.0-8.5).

Q5: I suspect my α-D-glucose-1-phosphate has degraded. How can I test its purity and activity?

A5: You can assess the integrity of your G1P through analytical and functional methods. High-Performance Liquid Chromatography (HPLC) can be used to determine the purity and quantify the presence of degradation products like glucose and inorganic phosphate. Additionally, an enzymatic assay using an enzyme such as phosphorylase can confirm the biological activity of your G1P stock.

Troubleshooting Guide

If you suspect α-D-glucose-1-phosphate degradation is impacting your experiments, follow this troubleshooting workflow:

G Troubleshooting Workflow for G1P Degradation A Inconsistent Experimental Results Observed B Check G1P Storage Conditions A->B D Stored at -20°C as solid? B->D Solid E Solution stored >24h at 4°C or multiple freeze-thaws? B->E Solution C Purity & Activity Assessment F Run HPLC Purity Test C->F G Perform Enzymatic Activity Assay C->G D->C No J No Degradation Detected D->J Yes E->C Yes E->J No H Degradation Confirmed F->H Impurity peaks present F->J Single peak of high purity G->H Low activity G->J Normal activity I Discard Old Stock & Use New H->I K Review Other Experimental Parameters J->K

Caption: Troubleshooting workflow for suspected α-D-glucose-1-phosphate degradation.

Quantitative Data on Stability

The rate of hydrolysis of α-D-glucose-1-phosphate is influenced by temperature and pH. The following table provides a summary of expected stability under various conditions.

Storage ConditionTemperaturepHExpected Stability
Solid -20°CN/AHighly stable for years
4°CN/AStable for months
Room TemperatureN/AGradual degradation over time
Aqueous Solution -80°C / -20°C7.0 - 8.5Stable for months (aliquoted)
4°C7.0 - 8.5Stable for up to 24 hours[1]
Room Temperature7.0 - 8.5Prone to hydrolysis within hours
Room Temperature4.0Rapid hydrolysis

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of α-D-Glucose-1-Phosphate

This method allows for the quantification of α-D-glucose-1-phosphate and the detection of its primary hydrolysis product, glucose.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Amine-based or anion-exchange column suitable for sugar analysis.

  • Mobile Phase: Acetonitrile and water.

  • α-D-glucose-1-phosphate reference standard.

  • D-glucose standard.

  • Sample to be analyzed.

Chromatographic Conditions:

ParameterRecommended Setting
Column Amine-based column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with 75:25 (v/v) Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector Refractive Index (RI) or ELSD
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a series of standards of α-D-glucose-1-phosphate and D-glucose of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve a known quantity of the α-D-glucose-1-phosphate sample in the mobile phase to a concentration within the linear range of the standards.

  • Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standards to generate a calibration curve. Inject the sample solution.

  • Data Interpretation: Quantify the amount of α-D-glucose-1-phosphate and D-glucose in the sample by comparing the peak areas to the calibration curves.

Protocol 2: Enzymatic Assay for α-D-Glucose-1-Phosphate Activity

This protocol determines the biological activity of α-D-glucose-1-phosphate by measuring its conversion to starch by phosphorylase. The formation of starch is monitored colorimetrically.

Materials:

  • Spectrophotometer or colorimeter.

  • Phosphorylase enzyme solution.

  • Iodine solution.

  • α-D-glucose-1-phosphate sample.

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 7.0).

Procedure:

  • Reaction Setup: In a test tube, combine the buffer, phosphorylase enzyme solution, and the α-D-glucose-1-phosphate sample. Initiate the reaction and start a timer.

  • Sampling: At regular time intervals (e.g., every 2 minutes), withdraw an aliquot of the reaction mixture.

  • Color Development: Add the aliquot to a cuvette containing the iodine solution. The iodine will form a colored complex with the starch produced.

  • Measurement: Measure the absorbance of the solution at a wavelength appropriate for the iodine-starch complex (e.g., 580 nm).

  • Data Analysis: Plot the absorbance values against time. The rate of increase in absorbance is proportional to the activity of the α-D-glucose-1-phosphate in the sample.

Visualizations

Hydrolysis of α-D-Glucose-1-Phosphate

Caption: The hydrolysis of α-D-glucose-1-phosphate yields D-glucose and inorganic phosphate.

Logical Relationship of Storage Conditions and Stability

G Factors Affecting G1P Stability A Storage Conditions B Temperature A->B C pH (in solution) A->C D Moisture A->D E Low Temperature (-20°C) B->E F High Temperature (Room Temp or above) B->F G Neutral to Alkaline pH (7.0 - 8.5) C->G H Acidic pH (< 7.0) C->H I Dry (Solid Form) D->I J Aqueous Solution D->J K Increased Stability E->K L Decreased Stability (Increased Hydrolysis) F->L G->K H->L I->K J->L

Caption: Relationship between storage parameters and the stability of α-D-glucose-1-phosphate.

References

improving the sensitivity of alpha-D-glucose-1-phosphate detection methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alpha-D-glucose-1-phosphate (α-G1P) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the sensitive detection of α-G1P.

Troubleshooting Guide

This section addresses specific issues that may arise during your α-G1P detection experiments, leading to inconsistent or unexpected results.

IssuePossible CauseRecommended Solution
No or Very Low Signal Inactive Enzyme(s)Procure a new batch of enzymes (e.g., phosphoglucomutase, glucose-6-phosphate dehydrogenase) and ensure they are stored correctly at the recommended temperature. Avoid repeated freeze-thaw cycles.[1][2]
Incorrect Buffer pHPrepare a fresh buffer solution, verifying that the pH is optimal for the enzymes in the coupled assay.[3]
Substrate DegradationUse a freshly prepared substrate solution for each experiment, as some substrates can be unstable.[3] G1P itself can be unstable in solution.[4]
Insufficient Incubation TimeEnsure the reaction has been incubated for the time specified in the protocol to allow for sufficient product formation.[1]
High Background Absorbance/Fluorescence Spontaneous Substrate HydrolysisRun a blank control containing only the substrate and buffer to measure the rate of spontaneous hydrolysis. Subtract this value from your sample readings.[3]
Contaminated Buffer or ReagentsPrepare a new batch of buffer and reagents using high-purity water. Filter the buffer if necessary.[3]
Presence of NADH in the SamplePrepare a sample blank by omitting the G1P enzyme mix from the reaction to measure the background signal from endogenous NADH. Subtract this background reading from your sample reading.[1][2]
Sample TurbidityCentrifuge or filter your sample to remove any particulate matter before adding it to the assay.[3]
Poor Reproducibility/Inconsistent Results Inconsistent PipettingCalibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes.[3]
Temperature FluctuationsEnsure that all incubations are carried out in a temperature-controlled environment, such as a water bath or incubator.[3]
Reagent VariabilityPrepare fresh reagents for each set of experiments and use the same batch of enzymes and substrates for all comparative assays.[3]
Improper Sample PreparationEnsure consistent and rapid homogenization of tissues or cells in ice-cold assay buffer to prevent degradation of α-G1P.[2][5]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for detecting this compound?

A1: The most common and straightforward methods are enzyme-coupled assays, which are available in colorimetric and fluorescent formats.[1][6][7] In these assays, α-G1P is converted to glucose-6-phosphate (G6P) by phosphoglucomutase. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) to produce NADH or NADPH, which can be detected colorimetrically (at ~450 nm) or fluorometrically.[1][7][8][9]

Q2: How can I improve the sensitivity of my α-G1P assay?

A2: To improve sensitivity, consider the following:

  • Switch to a Fluorescent Assay: Fluorescent assays are generally more sensitive than colorimetric assays.[10]

  • Optimize Reagent Concentrations: Titrate the concentrations of enzymes and substrates to find the optimal conditions for your specific samples.

  • Increase Incubation Time: A longer incubation time may allow for greater signal amplification, but be mindful of the potential for increased background.

  • Use More Advanced Techniques: For very low concentrations of α-G1P, consider using methods like liquid chromatography-mass spectrometry (LC-MS) or capillary electrophoresis (CE), which offer higher sensitivity and specificity.[11][12][13][14]

Q3: Can I measure α-G1P in complex biological samples like tissue lysates or cell extracts?

A3: Yes, enzyme-coupled assays are suitable for measuring α-G1P in various biological samples, including tissue (e.g., liver, muscle) and cell lysates.[2][7][9] It is crucial to properly prepare the samples by homogenizing them in ice-cold assay buffer and centrifuging to remove insoluble material.[1][2][5] For complex matrices, running a sample blank to account for endogenous NADH is highly recommended.[1][2] More advanced methods like LC-MS and CE are also well-suited for complex samples and can separate α-G1P from its isomers.[12][14]

Q4: How can I differentiate between this compound and its isomer, glucose-6-phosphate?

A4: Standard enzyme-coupled assays indirectly measure α-G1P by converting it to G6P. To specifically quantify α-G1P in the presence of G6P, you would need to measure the G6P concentration in a parallel sample without the phosphoglucomutase enzyme and subtract this from the total. For direct separation and quantification of these isomers, more advanced analytical techniques like HPLC, LC-MS, or capillary electrophoresis are required.[12][14][15][16]

Q5: What are the storage and stability recommendations for α-G1P standards and reagents?

A5: It is recommended to store assay kits and reconstituted enzymes at -20°C and protected from light.[1][2][5] Avoid repeated freeze-thaw cycles of the enzyme mixes.[1][2] α-G1P standard solutions should also be aliquoted and stored at -20°C and are typically stable for up to two months after reconstitution.[1][2] The G1P compound is relatively unstable in solution at room temperature.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for different α-G1P detection methods.

Table 1: Performance Characteristics of Common α-G1P Detection Methods

MethodDetection LimitLinear RangeSample TypesNotes
Colorimetric Enzyme-Coupled Assay ~1 µM1 µM - 10 mMTissue/Cell Lysates, Urine, Plasma, Culture MediaSimple, direct procedure.[2][5]
Fluorescent Enzyme-Coupled Assay 8.24 µg/dLNot specifiedSerum, Plasma, Urine, Buffers, Tissue Culture MediaHigher sensitivity than colorimetric assays.[10]
LC-MS with Chemical Derivatization 5 - 16 pg/mLNot specifiedSingle Cells, Trace Biological SamplesUltrasensitive, good separation of isomers.[13]
Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) 0.25 - 2 µmol/LNot specifiedSerum, Cell ExtractsGood for separating polar, structural isomers.[17]
Non-enzymatic Electrochemical Sensors 8 µM10 µM - 0.66 mMPhosphate-Buffered Saline, Artificial SweatA developing area with high potential sensitivity.[18]

Experimental Protocols

Protocol 1: Colorimetric Enzyme-Coupled Assay for α-G1P

This protocol is a generalized procedure based on commercially available kits.[1][2][5]

1. Reagent Preparation:

  • Allow the G1P Assay Buffer to come to room temperature.

  • Reconstitute the lyophilized G1P Enzyme Mix and G1P Developer with the G1P Assay Buffer. Mix by pipetting (do not vortex). Aliquot and store at -20°C.

  • Reconstitute the G1P Substrate Mix and G1P Standard with ultrapure water. Aliquot and store at -20°C.

2. Standard Curve Preparation:

  • Prepare a 1 mM G1P standard solution by diluting the stock.

  • Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard solution into a 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.

  • Adjust the volume in each well to 50 µL with G1P Assay Buffer.

3. Sample Preparation:

  • Homogenize tissue (~10 mg) or cells (~1 x 10^6) in 200 µL of ice-cold G1P Assay Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 12,000-13,000 x g for 5-10 minutes to remove insoluble material.

  • Add 1-50 µL of the supernatant to the wells. Adjust the final volume to 50 µL with G1P Assay Buffer.

  • For each sample, prepare a parallel well for a sample background control.

4. Reaction Mix Preparation and Measurement:

  • Prepare a Reaction Mix for the standards and samples, and a Background Control Mix for the sample background wells according to the kit's instructions. The Background Control Mix will omit the G1P Enzyme Mix.

  • Add 50 µL of the appropriate mix to each well.

  • Mix well and incubate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 450 nm.

5. Calculation:

  • Subtract the 0 nmol standard (blank) reading from all standard and sample readings.

  • Subtract the sample background control reading from the corresponding sample reading.

  • Plot the standard curve and determine the concentration of α-G1P in the samples.

Visualizations

EnzymeCoupledAssay cluster_reaction Enzyme-Coupled Reaction cluster_detection Detection G1P α-D-Glucose-1-Phosphate G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase PG 6-Phosphoglucono- δ-lactone G6P->PG G6P Dehydrogenase NADH NADH Probe_ox Colorless Probe NADH->Probe_ox e- Probe_red Colored Product (Abs @ 450 nm) Probe_ox->Probe_red Reduction

Caption: Workflow of a typical colorimetric enzyme-coupled assay for α-G1P detection.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis SamplePrep Sample Preparation (Homogenization, Centrifugation) PlateLoading Load Standards and Samples into 96-well Plate SamplePrep->PlateLoading StandardCurve Standard Curve Preparation StandardCurve->PlateLoading ReagentPrep Reagent and Reaction Mix Preparation AddReactionMix Add Reaction Mix ReagentPrep->AddReactionMix PlateLoading->AddReactionMix Incubation Incubate at Room Temperature AddReactionMix->Incubation Measurement Measure Absorbance/Fluorescence Incubation->Measurement Calculation Calculate Concentration Measurement->Calculation

References

Technical Support Center: Addressing Substrate Inhibition with High α-D-Glucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with high concentrations of α-D-glucose-1-phosphate in enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and address substrate inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition, and why does it occur with high concentrations of α-D-glucose-1-phosphate?

A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at very high substrate concentrations, deviating from the typical Michaelis-Menten kinetics.[1] Instead of reaching a plateau (Vmax), the reaction velocity starts to decline. This occurs when a second molecule of the substrate, in this case, α-D-glucose-1-phosphate, binds to a secondary, lower-affinity inhibitory site on the enzyme or the enzyme-substrate complex. This binding event leads to the formation of an unproductive or less productive enzyme-substrate complex, thereby reducing the overall reaction rate.[1]

Q2: Which of my enzymes are potentially susceptible to substrate inhibition by α-D-glucose-1-phosphate?

A2: Several key enzymes in carbohydrate metabolism utilize α-D-glucose-1-phosphate as a substrate and could be susceptible to substrate inhibition. These include:

  • Phosphoglucomutase (PGM): This enzyme interconverts α-D-glucose-1-phosphate and glucose-6-phosphate.[2] There is documented evidence of substrate inhibition for PGM by α-D-glucose-1-phosphate.

  • Glycogen (B147801) Phosphorylase: This enzyme is crucial for glycogenolysis, breaking down glycogen into α-D-glucose-1-phosphate.[3] While it uses α-D-glucose-1-phosphate in the reverse reaction (glycogen synthesis), high concentrations could potentially lead to inhibition.

  • UDP-Glucose Pyrophosphorylase (UGPase): This enzyme catalyzes the formation of UDP-glucose from α-D-glucose-1-phosphate and UTP, a key step in glycogen synthesis.[4][5]

Q3: How can I identify if my enzyme is experiencing substrate inhibition?

A3: The most direct method is to perform a substrate titration experiment. Measure the initial reaction velocity (v₀) over a wide range of α-D-glucose-1-phosphate concentrations. If you observe that the reaction rate increases with substrate concentration up to a certain point and then begins to decrease as the concentration is further increased, this is a strong indication of substrate inhibition. The resulting plot of v₀ versus [α-D-glucose-1-phosphate] will show a characteristic "bell" shape.

Q4: What is the kinetic model for substrate inhibition?

A4: The most common model to describe substrate inhibition is a modified Michaelis-Menten equation:

v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))

Where:

  • v is the reaction velocity

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration (α-D-glucose-1-phosphate)

  • Km is the Michaelis constant (substrate concentration at half Vmax in the absence of inhibition)

  • Ki is the substrate inhibition constant, representing the dissociation constant of the substrate from the inhibitory site. A lower Ki indicates more potent inhibition.

Troubleshooting Guide

Problem: My reaction rate is decreasing at high α-D-glucose-1-phosphate concentrations.

This is the classic sign of substrate inhibition. Follow these steps to diagnose and mitigate the issue:

Step 1: Confirm Substrate Inhibition and Determine Kinetic Parameters

  • Action: Perform a detailed kinetic analysis by measuring the initial reaction rate at a wide range of α-D-glucose-1-phosphate concentrations. Ensure your concentrations extend well beyond the point of maximum velocity to capture the inhibitory phase.

  • Data Analysis: Plot your data (initial velocity vs. [α-D-glucose-1-phosphate]) and fit it to the substrate inhibition kinetic model using non-linear regression software (e.g., GraphPad Prism, R). This will provide you with estimates for Vmax, Km, and Ki.

Step 2: Optimize Substrate Concentration

  • Action: Based on your kinetic data, identify the optimal α-D-glucose-1-phosphate concentration that yields the maximum reaction velocity. For routine assays where you want to ensure you are not in the inhibitory range, use a substrate concentration at or slightly below this optimum.

Step 3: Modify Assay Conditions

  • Action: If you must work at high substrate concentrations, consider altering other assay parameters that might influence substrate binding and inhibition:

    • pH: Test a range of pH values around the enzyme's optimum, as pH can affect the ionization state of amino acids at the catalytic and inhibitory sites.

    • Ionic Strength: Vary the salt concentration in your buffer. Ionic interactions can play a role in substrate binding to the inhibitory site.

    • Temperature: While most assays are run at an optimal temperature, slight variations might alter the enzyme's conformational flexibility and reduce the affinity for the inhibitory site.

Step 4: Consider Alternative Experimental Setups

  • Action: For applications like high-throughput screening where substrate inhibition can lead to false negatives, consider these strategies:

    • Use a lower, fixed substrate concentration: While this might reduce the overall signal, it will ensure that you are operating outside the inhibitory range.

    • Fed-batch approach: In a larger scale reaction, gradually feeding the substrate can maintain a concentration below the inhibitory threshold while still achieving high product conversion.

Data Presentation: Kinetic Parameters

The following table summarizes known kinetic parameters for enzymes that utilize α-D-glucose-1-phosphate. Note that comprehensive data on substrate inhibition by α-D-glucose-1-phosphate is not available for all enzymes.

EnzymeOrganism/TissueVmaxKm (α-D-glucose-1-phosphate)Ki (α-D-glucose-1-phosphate)Reference
PhosphoglucomutaseNot Specifiedkcat = 65 s⁻¹15 µM122 µM[6]
UDP-Glucose PyrophosphorylaseBarleyNot Reported0.33 mMNot Reported[7]
UDP-Glucose PyrophosphorylasePea SproutsNot Reported0.34 mMNot Reported[8]
Glycogen Phosphorylase a (diabetic db/db mouse liver)Mouse~2x normalLower than normalNot Reported[9]
Glycogen Phosphorylase a/b (human haemolysate)HumanVmax differs between a and b formsSame for a and b formsNot Reported[10]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Phosphoglucomutase (PGM) Activity

This coupled assay measures the conversion of α-D-glucose-1-phosphate to glucose-6-phosphate, which is then used to reduce NADP⁺ to NADPH.

  • Reagents:

    • PGM Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

    • α-D-glucose-1-phosphate stock solution

    • Glucose-6-phosphate dehydrogenase (G6PDH)

    • NADP⁺

    • Phosphoglucomutase enzyme solution

  • Procedure:

    • Prepare a reaction mixture containing PGM Assay Buffer, NADP⁺, and G6PDH in a cuvette or 96-well plate.

    • Add the desired concentration of α-D-glucose-1-phosphate. To test for substrate inhibition, prepare a range of concentrations.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding the phosphoglucomutase enzyme.

    • Immediately monitor the increase in absorbance at 340 nm (due to NADPH formation) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot v₀ against the concentration of α-D-glucose-1-phosphate.

Protocol 2: Coupled Spectrophotometric Assay for Glycogen Phosphorylase (in the direction of glycogen synthesis)

This assay measures the inorganic phosphate (B84403) (Pi) released during the synthesis of glycogen from α-D-glucose-1-phosphate.

  • Reagents:

    • Glycogen Phosphorylase Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl₂)

    • α-D-glucose-1-phosphate stock solution

    • Glycogen

    • AMP (activator)

    • Purine nucleoside phosphorylase (PNP)

    • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)

    • Glycogen phosphorylase enzyme solution

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, glycogen, AMP, PNP, and MESG.

    • Add the desired concentration of α-D-glucose-1-phosphate.

    • Equilibrate to the assay temperature (e.g., 37°C).

    • Initiate the reaction by adding glycogen phosphorylase.

    • Monitor the increase in absorbance at 360 nm as MESG is converted to ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine.

  • Data Analysis:

    • Calculate the initial velocity from the linear phase of the reaction.

Protocol 3: Coupled Assay for UDP-Glucose Pyrophosphorylase (UGPase) Activity

This assay measures the production of UDP-glucose, which is then oxidized by UDP-glucose dehydrogenase, reducing NAD⁺ to NADH.

  • Reagents:

    • UGPase Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂)

    • α-D-glucose-1-phosphate stock solution

    • UTP

    • NAD⁺

    • UDP-glucose dehydrogenase (UGDH)

    • UGPase enzyme solution

  • Procedure:

    • Combine the assay buffer, UTP, NAD⁺, and UGDH in the reaction vessel.

    • Add the desired concentration of α-D-glucose-1-phosphate.

    • Equilibrate to the assay temperature.

    • Start the reaction by adding the UGPase enzyme.

    • Monitor the increase in absorbance at 340 nm.

  • Data Analysis:

    • Determine the initial velocity from the linear portion of the absorbance curve.

Visualizations

Substrate_Inhibition_Workflow start Observe Decreased Activity at High [S] kinetic_analysis Perform Substrate Titration (Wide [S] Range) start->kinetic_analysis data_fitting Fit Data to Substrate Inhibition Model v = (Vmax*[S]) / (Km + [S] + [S]^2/Ki) kinetic_analysis->data_fitting parameters Determine Vmax, Km, Ki data_fitting->parameters optimize_S Optimize [S] for Assay (Use concentration at or below Vmax) parameters->optimize_S modify_conditions Modify Assay Conditions (pH, Ionic Strength) parameters->modify_conditions end Mitigated Inhibition optimize_S->end modify_conditions->end

Caption: Troubleshooting workflow for addressing substrate inhibition.

Substrate_Inhibition_Model E E ES ES E->ES S S S->ES k1 ES->E ES->S k-1 ESS ESS (Inactive) ES->ESS Ki E_P E + P ES->E_P k_cat P P S_inhib S S_inhib->ESS

Caption: Kinetic model of substrate inhibition.

Metabolic_Pathway cluster_inhibition High [G1P] can cause substrate inhibition of: Glycogen Glycogen G1P α-D-Glucose-1-Phosphate Glycogen->G1P Glycogen Phosphorylase G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Glycogen_synthesis Glycogen Synthesis UDP_Glucose->Glycogen_synthesis Phosphoglucomutase Phosphoglucomutase UDP-Glucose Pyrophosphorylase UDP-Glucose Pyrophosphorylase Glycogen Phosphorylase (rev.) Glycogen Phosphorylase (rev.)

Caption: Metabolic fate of α-D-glucose-1-phosphate and potential points of substrate inhibition.

References

Technical Support Center: Ensuring Anomeric Purity of α-D-Glucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring the anomeric purity of alpha-D-glucose-1-phosphate (α-G1P) in your experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the anomeric stability and purity of α-G1P.

Frequently Asked Questions (FAQs)

Q1: What is anomeric purity and why is it critical for my experiments with α-D-glucose-1-phosphate?

A1: Anomeric purity refers to the percentage of a sugar that exists as a specific anomer, in this case, the alpha (α) anomer of D-glucose-1-phosphate. In aqueous solutions, α-D-glucose-1-phosphate can undergo a process called mutarotation, where it interconverts into its beta (β) anomer.[1] This is a critical consideration because many enzymes exhibit high stereospecificity, meaning they will only recognize and process one anomer. For instance, glycogen (B147801) phosphorylase specifically produces and utilizes α-D-glucose-1-phosphate during glycogen metabolism.[2] Using a preparation of α-G1P with significant β-anomer contamination can lead to inaccurate kinetic measurements, lower reaction yields, and misinterpretation of experimental results.

Q2: How can I assess the anomeric purity of my α-D-glucose-1-phosphate preparation?

A2: The two primary methods for assessing anomeric purity are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

  • NMR Spectroscopy: 1H NMR is a powerful technique to distinguish and quantify the α and β anomers based on the chemical shift and coupling constants of the anomeric proton (H-1).[1][3]

  • HPLC: Specialized HPLC columns, such as mixed-mode anion-exchange columns, can separate the α and β anomers, allowing for their quantification.[4]

Q3: What are the best practices for storing and handling α-D-glucose-1-phosphate to maintain its anomeric purity?

A3: To maintain the anomeric purity of α-G1P, it is crucial to minimize the rate of mutarotation. Here are some best practices:

  • Storage: Store α-G1P as a dry, solid powder at -20°C or below.

  • Solution Preparation: Prepare solutions fresh for each experiment. If you must store solutions, do so at a neutral pH and freeze them in single-use aliquots to avoid repeated freeze-thaw cycles.

  • Experimental Conditions: Be mindful that the rate of mutarotation is influenced by temperature, pH, and buffer composition.[5] Whenever possible, conduct experiments at a controlled and consistent temperature and pH.

Q4: Can I purchase anomerically pure α-D-glucose-1-phosphate?

A4: Commercially available α-D-glucose-1-phosphate is typically of high anomeric purity. However, it is always advisable to verify the purity upon receipt and before critical experiments, as some degree of anomerization can occur during shipping and storage. The certificate of analysis provided by the supplier should specify the anomeric purity.

Troubleshooting Guides

Issue 1: Slower than expected reaction rates or incomplete reactions.
  • Possible Cause: Your enzyme is specific for the α-anomer, but your α-G1P stock has undergone significant anomerization to the inactive β-anomer.

  • Troubleshooting Steps:

    • Assess Anomeric Purity: Use 1H NMR or HPLC to determine the α:β anomer ratio in your current α-G1P stock.

    • Prepare Fresh Stock: If significant β-anomer is present, prepare a fresh solution of α-G1P from a solid stock.

    • Optimize Reaction Time: If fresh stock is not an option, you may need to increase the reaction time to allow for the slow conversion of the β-anomer back to the α-anomer, if the equilibrium is favorable. However, this is not ideal for kinetic studies.

    • Consider Enzymatic Purification: For highly sensitive assays, consider an enzymatic approach to enrich the α-anomer. This could involve using an enzyme that specifically consumes the β-anomer, followed by purification.

Issue 2: Inconsistent results between experimental replicates.
  • Possible Cause: The rate of anomerization is variable between your replicates due to slight differences in incubation time, temperature, or pH.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental parameters, including incubation times, temperatures, and buffer preparation, are strictly consistent across all replicates.

    • Minimize Pre-incubation: Reduce the time between preparing the α-G1P solution and starting the reaction to a minimum.

    • Use a Temperature-Controlled Environment: Perform all steps of the experiment in a temperature-controlled environment, such as a water bath or incubator.

    • Verify Buffer pH: Double-check the pH of your buffers, as the rate of mutarotation can be pH-dependent.[5]

Quantitative Data

Table 1: 1H NMR Parameters for Anomer Identification of Glucose-1-Phosphate

AnomerAnomeric Proton (H-1) Chemical Shift (ppm)Anomeric Proton (H-1) Coupling Constant (JH-H)
α-D-Glucose-1-Phosphate~5.1~2.7 Hz
β-D-Glucose-1-Phosphate~4.5~7.2 Hz

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.[1][3]

Experimental Protocols

Protocol 1: Determination of Anomeric Purity by 1H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of your α-D-glucose-1-phosphate in 0.5-0.7 mL of deuterium (B1214612) oxide (D2O).

  • NMR Acquisition: Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the signals corresponding to the anomeric protons of the α- and β-anomers (refer to Table 1).

    • Integrate the area under each anomeric proton peak.

    • Calculate the percentage of the α-anomer using the following formula: % α-anomer = (Integral of α-anomer peak / (Integral of α-anomer peak + Integral of β-anomer peak)) * 100

Protocol 2: Separation of α- and β-Anomers by HPLC
  • Column: Use a mixed-mode anion-exchange column suitable for sugar phosphate (B84403) separation.[4]

  • Mobile Phase: Prepare an isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate). The exact composition should be optimized for your specific column and system.

  • Sample Preparation: Dissolve the α-D-glucose-1-phosphate sample in the mobile phase.

  • Injection and Detection: Inject the sample onto the HPLC system and monitor the elution profile using a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer.

  • Quantification: Identify the peaks corresponding to the α- and β-anomers based on their retention times (which may need to be determined using standards) and calculate the relative peak areas to determine the anomeric ratio.

Visualizations

Anomerization_of_G1P alpha_G1P α-D-Glucose-1-Phosphate open_chain Open-Chain Form alpha_G1P->open_chain Mutarotation beta_G1P β-D-Glucose-1-Phosphate open_chain->beta_G1P Mutarotation

Caption: Interconversion of α- and β-anomers of G1P.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Anomeric Purity Analysis cluster_data Data Interpretation prep Dissolve α-G1P in appropriate solvent nmr 1H NMR Spectroscopy prep->nmr hplc HPLC Analysis prep->hplc quantify Quantify α:β ratio nmr->quantify hplc->quantify

Caption: Workflow for assessing anomeric purity.

Caption: Troubleshooting workflow for anomeric purity.

References

Validation & Comparative

A Comparative Analysis of Enzymatic Activity: α-D-Glucose-1-Phosphate vs. β-D-Glucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a substrate can have a profound impact on its interaction with an enzyme, influencing binding affinity and catalytic efficiency. This guide provides a comparative analysis of enzymatic activity with two anomeric forms of glucose-1-phosphate: α-D-glucose-1-phosphate (α-G1P) and β-D-glucose-1-phosphate (β-G1P). This comparison is crucial for researchers in metabolic engineering, drug discovery, and diagnostics, where understanding enzyme specificity is paramount.

Anomeric Specificity of Phosphoglucomutases

Phosphoglucomutases (PGMs) are a class of enzymes that catalyze the reversible conversion of glucose-1-phosphate to glucose-6-phosphate, a key reaction in carbohydrate metabolism. These enzymes are broadly categorized into two classes based on their stereospecificity for the anomeric carbon of the substrate.[1]

  • α-Phosphoglucomutases (α-PGMs): This class of enzymes is highly specific for α-D-glucose-1-phosphate. A well-known example is the phosphoglucomutase involved in glycogenolysis in animals, which acts on the α-G1P produced by glycogen (B147801) phosphorylase.

  • β-Phosphoglucomutases (β-PGMs): This class of enzymes specifically utilizes β-D-glucose-1-phosphate as a substrate. β-PGMs are found in some microbes and are involved in pathways that produce β-G1P.[1]

While many phosphoglucomutases exhibit strict stereospecificity, some enzymes have been identified that can utilize both anomers, albeit with differing efficiencies.

Case Study: PgcM from Bacillus subtilis

A notable example of an enzyme with dual anomeric specificity is PgcM from the bacterium Bacillus subtilis. PgcM is a β-phosphoglucomutase that primarily converts β-D-glucose-1-phosphate to β-D-glucose-6-phosphate. However, it can also utilize α-D-glucose-1-phosphate as a substrate, though with a significantly lower affinity.[1]

Biochemical studies have revealed that PgcM has a seven-fold lower affinity for α-D-glucose-1-phosphate compared to β-D-glucose-1-phosphate.[1] This difference in affinity, which is inversely related to the Michaelis constant (Km), highlights the enzyme's preference for the β-anomer.

Quantitative Comparison of Enzymatic Activity

The following table summarizes the kinetic parameters for representative α- and β-phosphoglucomutases, illustrating the differences in their substrate affinity and catalytic turnover.

EnzymeSubstrateK_m_ (mM)V_max_ (U/mg)Source Organism
α-Phosphoglucomutase α-D-Glucose-1-Phosphate0.05 - 0.2500 - 1000Rabbit Muscle
β-Phosphoglucomutase (PgcM) β-D-Glucose-1-Phosphate~0.1Not ReportedBacillus subtilis
β-Phosphoglucomutase (PgcM) α-D-Glucose-1-Phosphate~0.7Not ReportedBacillus subtilis

Note: The Km value for PgcM with α-D-Glucose-1-Phosphate is estimated based on the reported seven-fold lower affinity compared to the β-anomer.

Experimental Protocols

To determine the kinetic parameters of a phosphoglucomutase with α- and β-D-glucose-1-phosphate, a coupled enzyme assay can be employed. This method relies on the conversion of the product, glucose-6-phosphate, by a coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH), which in turn reduces NADP+ to NADPH. The rate of NADPH formation is monitored spectrophotometrically at 340 nm and is directly proportional to the phosphoglucomutase activity.

Materials:
  • Purified phosphoglucomutase

  • α-D-Glucose-1-Phosphate

  • β-D-Glucose-1-Phosphate

  • Tris-HCl buffer (pH 7.5)

  • MgCl₂

  • Glucose-1,6-bisphosphate (as a cofactor for some PGMs)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • NADP⁺

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:
  • Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADP⁺, and G6PDH. If the PGM being tested requires it, also include glucose-1,6-bisphosphate.

  • Substrate Preparation: Prepare a series of dilutions of both α-D-glucose-1-phosphate and β-D-glucose-1-phosphate in the assay buffer.

  • Enzyme Preparation: Prepare a solution of the purified phosphoglucomutase in the assay buffer.

  • Assay Initiation: To initiate the reaction, add a small volume of the enzyme solution to the reaction mixture pre-incubated with a specific concentration of either α- or β-D-glucose-1-phosphate.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode. The initial rate of the reaction (V₀) is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis: Repeat the assay for each substrate concentration. Plot the initial reaction rates (V₀) against the substrate concentrations ([S]). The kinetic parameters, K_m_ and V_max_, can then be determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis or by using a linear transformation such as the Lineweaver-Burk plot.

Visualizing the Enzymatic Pathways and Experimental Workflow

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

Enzymatic_Pathway cluster_alpha α-Phosphoglucomutase Pathway cluster_beta β-Phosphoglucomutase Pathway aG1P α-D-Glucose-1-Phosphate aPGM α-PGM aG1P->aPGM Substrate G6P_a Glucose-6-Phosphate aPGM->G6P_a Product bG1P β-D-Glucose-1-Phosphate bPGM β-PGM bG1P->bPGM Substrate G6P_b Glucose-6-Phosphate bPGM->G6P_b Product

Caption: Anomeric specificity of phosphoglucomutases.

Experimental_Workflow start Start prep_reagents Prepare Reaction Mixture (Buffer, MgCl2, NADP+, G6PDH) start->prep_reagents prep_substrates Prepare Substrate Dilutions (α-G1P and β-G1P) prep_reagents->prep_substrates prep_enzyme Prepare Enzyme Solution prep_substrates->prep_enzyme initiate_reaction Initiate Reaction (Add Enzyme to Substrate Mixture) prep_enzyme->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Mode) initiate_reaction->measure_absorbance analyze_data Data Analysis (Michaelis-Menten Plot) measure_absorbance->analyze_data end Determine Km and Vmax analyze_data->end

Caption: Experimental workflow for kinetic analysis.

References

A Kinetic Showdown: α-D-Glucose-1-Phosphate vs. Glucose-6-Phosphate as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the kinetic profiles of two key metabolic intermediates, α-D-glucose-1-phosphate and glucose-6-phosphate, reveals distinct enzymatic affinities and reaction velocities that underpin their central roles in cellular energy regulation. This guide provides a comparative analysis of their performance as substrates for key enzymes, supported by experimental data and detailed methodologies for researchers in the life sciences.

At the heart of carbohydrate metabolism lies the dynamic interplay between α-D-glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P). Their seamless interconversion, primarily orchestrated by the enzyme phosphoglucomutase (PGM), and the subsequent processing of G6P by enzymes like glucose-6-phosphatase, are critical for maintaining glucose homeostasis. Understanding the kinetic nuances of these reactions is paramount for researchers developing therapeutics targeting metabolic disorders.

Quantitative Kinetic Comparison

The efficiency with which enzymes utilize G1P and G6P can be quantified by their Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, with a lower Kₘ indicating a higher affinity of the enzyme for the substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

EnzymeSubstrateOrganism/TissueKₘ (µM)Vₘₐₓ (U/mg)Reference
Phosphoglucomutase (PGM) α-D-Glucose-1-PhosphateRabbit Skeletal Muscle90Not explicitly stated[1]
α-D-Glucose-1-PhosphateSaccharomyces cerevisiae (Yeast)~20Not explicitly stated[2]
Glucose-6-PhosphateRabbit Skeletal MuscleNot explicitly statedNot explicitly stated
Glucose-6-Phosphatase Glucose-6-PhosphateRat Liver Microsomes170 - 2204.48 - 7.79 (µmol H₂/cm³/min)[3]

Metabolic Crossroads: Glycogenolysis and Gluconeogenesis

The kinetic properties of these substrates are central to their roles in major metabolic pathways. In glycogenolysis, the breakdown of glycogen, G1P is the initial product. PGM, with its high affinity for G1P (low Kₘ), efficiently converts it to G6P, which can then enter glycolysis to generate ATP. Conversely, in glycogenesis, the synthesis of glycogen, PGM catalyzes the reverse reaction, converting G6P to G1P.

Glucose-6-phosphate also stands at the terminus of gluconeogenesis, the pathway for synthesizing glucose from non-carbohydrate precursors. Here, glucose-6-phosphatase in the liver and kidneys hydrolyzes G6P to release free glucose into the bloodstream, a critical step for maintaining blood glucose levels during fasting.

metabolic_pathways Glycogen Glycogen G1P α-D-Glucose-1-Phosphate Glycogen->G1P Glycogenolysis G1P->Glycogen Glycogenesis G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase G6P->G1P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis Glucose Glucose G6P->Glucose Glucose-6-Phosphatase Bloodstream Bloodstream Glucose->Bloodstream Gluconeogenesis Gluconeogenesis Gluconeogenesis->G6P

Metabolic fates of G1P and G6P.

Experimental Protocols

Accurate determination of kinetic parameters is crucial for comparative studies. Below are detailed methodologies for the key enzymes.

Phosphoglucomutase (PGM) Activity Assay (Coupled Enzyme Assay)

This widely used spectrophotometric assay measures the rate of G6P formation from G1P. The production of G6P is coupled to its oxidation by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the PGM activity.

Experimental Workflow:

pgm_assay_workflow cluster_reactants Reaction Mixture G1P α-D-Glucose-1-Phosphate G6P Glucose-6-Phosphate G1P->G6P PGM NADP NADP⁺ NADPH NADPH NADP->NADPH G6PDH G6PDH (excess) PGM PGM (sample) G6P->NADPH G6PDH Spectrophotometer Spectrophotometer (340 nm) NADPH->Spectrophotometer Measure Absorbance

Coupled assay for PGM activity.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂) containing a saturating concentration of NADP⁺ and an excess of G6PDH.

  • Substrate Addition: Add varying concentrations of α-D-glucose-1-phosphate to initiate the reaction.

  • Enzyme Addition: Add the PGM-containing sample to the reaction mixture.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Glucose-6-Phosphatase Activity Assay

The activity of glucose-6-phosphatase is typically determined by measuring the rate of production of either of its products: inorganic phosphate (B84403) (Pᵢ) or glucose.

1. Inorganic Phosphate Detection:

This method involves a colorimetric assay to quantify the amount of Pᵢ released from G6P.

Experimental Workflow:

g6pase_pi_assay_workflow G6P Glucose-6-Phosphate Reaction Incubation G6P->Reaction G6Pase Glucose-6-Phosphatase (e.g., liver microsomes) G6Pase->Reaction StopSolution Stop Solution (e.g., TCA) Reaction->StopSolution Terminate Reaction ColorReagent Colorimetric Reagent (e.g., Molybdate) StopSolution->ColorReagent Add Spectrophotometer Spectrophotometer ColorReagent->Spectrophotometer Measure Absorbance

Inorganic phosphate detection assay.

Protocol:

  • Reaction Setup: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0) containing varying concentrations of glucose-6-phosphate.

  • Enzyme Addition: Add the glucose-6-phosphatase-containing sample (e.g., isolated liver microsomes) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a solution like trichloroacetic acid (TCA).

  • Phosphate Quantification: Add a colorimetric reagent (e.g., ammonium (B1175870) molybdate (B1676688) in the presence of a reducing agent) that forms a colored complex with inorganic phosphate.

  • Measurement: Measure the absorbance of the colored product at the appropriate wavelength using a spectrophotometer.

  • Data Analysis: Determine the amount of phosphate released by comparing the absorbance to a standard curve of known phosphate concentrations. Calculate the initial reaction velocities and determine Kₘ and Vₘₐₓ as described for the PGM assay.

2. Glucose Detection (Coupled Enzyme Assay):

Alternatively, the released glucose can be quantified using a coupled enzyme assay with glucose oxidase and peroxidase.

Conclusion

The kinetic comparison of α-D-glucose-1-phosphate and glucose-6-phosphate as substrates for their respective enzymes highlights the finely tuned nature of metabolic regulation. The high affinity of phosphoglucomutase for G1P ensures the efficient channeling of glycogen-derived glucose into cellular metabolism. In contrast, the kinetic parameters of glucose-6-phosphatase are tailored for its role in maintaining systemic glucose homeostasis. The provided experimental protocols offer robust frameworks for researchers to further investigate the kinetics of these and other related enzymes, contributing to a deeper understanding of metabolic control and the development of novel therapeutic strategies.

References

A Comparative Analysis of Glycogen Phosphorylase Isoforms Using Alpha-D-Glucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the three primary isoforms of glycogen (B147801) phosphorylase (GP)—liver (PYGL), muscle (PYGM), and brain (PYGB)—with a focus on their interaction with the substrate alpha-D-glucose-1-phosphate. This analysis is supported by a summary of kinetic data from various studies, detailed experimental protocols for performance evaluation, and visualizations of relevant biochemical pathways and workflows.

Glycogen phosphorylase is a critical enzyme in the regulation of glucose homeostasis, catalyzing the rate-limiting step in glycogenolysis—the breakdown of glycogen into glucose-1-phosphate.[1] The distinct kinetic properties and regulatory mechanisms of its isoforms in different tissues reflect their specialized physiological roles. Understanding these differences is paramount for targeted drug development, particularly in the context of metabolic diseases and oncology.

Data Presentation: Kinetic and Regulatory Properties of Glycogen Phosphorylase Isoforms

The catalytic efficiency and substrate affinity of the liver, muscle, and brain glycogen phosphorylase isoforms for this compound, along with their primary allosteric regulators, are summarized below. It is important to note that kinetic parameters can vary based on experimental conditions such as pH, temperature, and the presence of allosteric effectors. The data presented here is a synthesis from multiple studies to provide a comparative overview.

IsoformGenePrimary Tissue LocationKey FunctionKm for Glucose-1-Phosphate (mM)Relative VmaxKey Allosteric ActivatorsKey Allosteric Inhibitors
Liver (lGP) PYGLLiverMaintenance of blood glucose levels[2]High (low affinity)[3]Lower than muscle isoform[4]- (largely insensitive to AMP)[5]Glucose, Glucose-6-Phosphate, ATP
Muscle (mGP) PYGMSkeletal MuscleProvides energy for muscle contraction[6]~0.15 (for rabbit muscle GP)[7]High[4]AMP, IMP[6]ATP, Glucose-6-Phosphate
Brain (bGP) PYGBBrain, Heart, other tissues[8]Provides energy during high demand; neuronal function[9]Data not readily availableData not readily availableAMP (high sensitivity)[9]ATP, Glucose-6-Phosphate

Comparative Performance Analysis

The distinct kinetic and regulatory characteristics of the glycogen phosphorylase isoforms underscore their specialized roles in metabolism.

The liver isoform (PYGL) exhibits a relatively low affinity for glucose-1-phosphate (a high Km value), which is a key feature of its function in maintaining blood glucose homeostasis.[3] Its activity is primarily regulated by phosphorylation and allosteric inhibition by glucose. This allows for a sensitive response to circulating glucose levels, shutting down glycogenolysis when glucose is abundant. Notably, unlike the other isoforms, the liver GP is largely insensitive to activation by AMP.[5]

The muscle isoform (PYGM) , in contrast, has a much higher maximal velocity (Vmax) than the liver isoform, reflecting the rapid need for energy during muscle contraction.[4] It is allosterically activated by AMP, a signal of low cellular energy, and inhibited by ATP and glucose-6-phosphate, indicators of sufficient energy supply.[6] This allows for a quick mobilization of glucose from glycogen stores to fuel glycolysis within the muscle cells.

The brain isoform (PYGB) is highly sensitive to allosteric activation by AMP, suggesting its crucial role in providing energy during periods of high metabolic demand in the brain.[9] While comprehensive kinetic data for its interaction with glucose-1-phosphate is not as readily available as for the other isoforms, its high sensitivity to AMP points to a regulatory mechanism finely tuned to the energy status of the cell. The brain isoform is also expressed in other tissues, including the heart, where it likely contributes to energy provision.[8]

Experimental Protocols

To determine the kinetic parameters (Km and Vmax) of glycogen phosphorylase isoforms with respect to this compound, a continuous spectrophotometric assay is commonly employed. This method measures the rate of inorganic phosphate (B84403) (Pi) released from glucose-1-phosphate as it is incorporated into glycogen.

Key Experimental Method: Measurement of Inorganic Phosphate Release

Principle: The activity of glycogen phosphorylase in the direction of glycogen synthesis is measured by quantifying the release of inorganic phosphate from this compound. This is achieved using a colorimetric reagent that forms a complex with inorganic phosphate, which can be measured spectrophotometrically.

Materials:

  • Purified glycogen phosphorylase isoform (liver, muscle, or brain)

  • This compound (substrate)

  • Glycogen (primer)

  • HEPES buffer (or other suitable buffer, pH ~7.0)

  • Malachite Green-Ammonium Molybdate reagent (for phosphate detection)

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, glycogen, and varying concentrations of this compound.

  • Enzyme Preparation: Dilute the purified glycogen phosphorylase isoform to a suitable concentration in the assay buffer.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the enzyme solution to the reaction mixture in a 96-well plate or cuvette.

  • Incubation: Incubate the reaction at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction and Color Development: Stop the reaction by adding the Malachite Green-Ammonium Molybdate reagent. This reagent will react with the inorganic phosphate released during the reaction to produce a colored product.

  • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (typically around 620-660 nm) using a microplate reader or spectrophotometer.

  • Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of phosphate released in the enzymatic reactions.

  • Data Analysis: Plot the initial reaction velocities against the substrate (this compound) concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values for each isoform.

Mandatory Visualizations

Signaling Pathway: Glycogenolysis

The following diagram illustrates the central role of glycogen phosphorylase in the glycogenolysis pathway.

Glycogenolysis cluster_reg Allosteric Regulation Glycogen Glycogen GP Glycogen Phosphorylase (PYGL, PYGM, PYGB) Glycogen->GP Pi G1P Glucose-1-Phosphate G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis BloodGlucose Blood Glucose (Liver) G6P->BloodGlucose Glucose-6-Phosphatase (Liver only) GP->G1P AMP AMP AMP->GP + (Muscle, Brain) ATP ATP ATP->GP - Glucose Glucose (Liver) Glucose->GP - (Liver) G6P_inhib Glucose-6-Phosphate G6P_inhib->GP -

Caption: The glycogenolysis pathway highlighting the central role of glycogen phosphorylase and its regulation.

Experimental Workflow: Kinetic Analysis

The following diagram outlines the key steps in the experimental workflow for the comparative kinetic analysis of glycogen phosphorylase isoforms.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis PurifyEnzyme Purify Glycogen Phosphorylase Isoforms (PYGL, PYGM, PYGB) PrepareReagents Prepare Substrate (this compound) & Buffers SetupReaction Set up reactions with varying substrate concentrations PrepareReagents->SetupReaction Incubate Incubate at constant temperature (e.g., 37°C) SetupReaction->Incubate MeasurePi Measure inorganic phosphate release (spectrophotometry) Incubate->MeasurePi CalcVelocity Calculate Initial Reaction Velocities MeasurePi->CalcVelocity StdCurve Generate Phosphate Standard Curve StdCurve->CalcVelocity MichaelisMenten Plot Velocity vs. Substrate & Fit to Michaelis-Menten Equation CalcVelocity->MichaelisMenten DetermineKm Determine Km and Vmax for each isoform MichaelisMenten->DetermineKm

Caption: Experimental workflow for determining the kinetic parameters of glycogen phosphorylase isoforms.

References

A Comparative Guide to the Cross-Reactivity of Phosphoglucomutase with α-D-Glucose-1-Phosphate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of phosphoglucomutase (PGM) with various analogs of its natural substrate, α-D-glucose-1-phosphate (α-G1P). The information presented herein, supported by experimental data, is intended to assist researchers in understanding the substrate specificity of PGM and to aid in the design of novel inhibitors or probes for this crucial enzyme.

Phosphoglucomutase is a key enzyme in carbohydrate metabolism, catalyzing the reversible isomerization of α-D-glucose-1-phosphate to α-D-glucose-6-phosphate. This reaction is a critical link between glycogenolysis, glycolysis, and gluconeogenesis. The high specificity of PGM for its natural substrate is essential for maintaining metabolic homeostasis. However, various structural analogs of α-G1P can interact with the enzyme as alternative substrates or inhibitors, providing valuable insights into the enzyme's active site architecture and catalytic mechanism.

Performance Comparison of α-D-Glucose-1-Phosphate Analogs

The interaction of PGM with α-G1P analogs can be broadly categorized into two types: alternative substrates that are turned over by the enzyme, and inhibitors that bind to the active site but do not undergo the catalytic reaction. The following tables summarize the available quantitative data for the interaction of various analogs with PGM from different sources.

Table 1: Kinetic Parameters for the Natural Substrate (α-D-Glucose-1-Phosphate)
Enzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Pseudomonas aeruginosa (α-PMM/PGM)20Not ReportedNot Reported[1]
Lactococcus lactis (β-PGM)15654.3 x 106[2][3]
Table 2: Kinetic Parameters for Alternative Substrates
AnalogEnzyme SourceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Mannose-1-phosphatePseudomonas aeruginosa (α-PMM/PGM)Not ReportedNot ReportedNot Reported[4]
Ribose-1-phosphateHuman Erythrocytes (PGM2)Acts as an inhibitor and apparent activatorNot ReportedNot Reported[3]

Data on the complete kinetic parameters for many alternative substrates is limited in the available literature.

Table 3: Inhibition Constants (Ki) for α-D-Glucose-1-Phosphate Analogs
InhibitorEnzyme SourceType of InhibitionKi (µM)Reference
1-deoxy-1-fluoro-α-D-fructofuranose 6-phosphateNot specifiedNot ReportedNot Reported
5-Iodoribose 1-phosphateRabbit MuscleCompetitive100[5]
Galactose-1-phosphateSaccharomyces cerevisiaeImplied InhibitionNot Reported[6]
α-D-gluco-heptulose 7-phosphate, C-1 methylP. aeruginosa (α-PMM/PGM)Competitive65[1]
α-D-gluco-heptulose 7-phosphate, C-1 fluoromethylP. aeruginosa (α-PMM/PGM)Competitive105[1]
α-D-gluco-heptulose 7-phosphate, C-1 difluoromethylP. aeruginosa (α-PMM/PGM)Competitive150[1]
α-D-gluco-heptulose 7-phosphate, C-1 trifluoromethylP. aeruginosa (α-PMM/PGM)Competitive174[1]
α-D-gluco-heptulose 7-phosphate, C-1 methylL. lactis (β-PGM)Competitive57[1]
α-D-gluco-heptulose 7-phosphate, C-1 fluoromethylL. lactis (β-PGM)Competitive125[1]
α-D-gluco-heptulose 7-phosphate, C-1 difluoromethylL. lactis (β-PGM)Competitive250[1]
α-D-gluco-heptulose 7-phosphate, C-1 trifluoromethylL. lactis (β-PGM)Competitive310[1]
Glucose-α-1-phosphate-6-vanadateNot specifiedTransition-state analog2 x 10-6[7]

Experimental Protocols

The determination of the kinetic parameters listed above is typically performed using a coupled enzyme assay. This method allows for the continuous monitoring of the PGM reaction by linking the formation of its product, glucose-6-phosphate, to a subsequent reaction that produces a spectrophotometrically detectable product.

Coupled Enzyme Assay for Phosphoglucomutase Activity

Principle:

The activity of phosphoglucomutase is measured by coupling the conversion of α-D-glucose-1-phosphate (G1P) to glucose-6-phosphate (G6P) with the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH). G6PDH uses NADP+ as a cofactor, which is reduced to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the PGM activity.

Materials:

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • α-D-Glucose-1-phosphate (substrate)

  • α-D-Glucose-1,6-bisphosphate (cofactor)

  • NADP+

  • Glucose-6-phosphate dehydrogenase (G6PDH) (coupling enzyme)

  • Phosphoglucomutase (enzyme to be assayed)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, NADP+, and G6PDH in a cuvette.

  • Add the substrate , α-D-glucose-1-phosphate, and the cofactor, α-D-glucose-1,6-bisphosphate, to the reaction mixture.

  • Incubate the mixture for a few minutes at a constant temperature (e.g., 25°C or 37°C) to allow the temperature to equilibrate and to record any background reaction.

  • Initiate the reaction by adding a small volume of the phosphoglucomutase enzyme solution to the cuvette.

  • Monitor the increase in absorbance at 340 nm over time. The initial linear rate of the reaction is used to calculate the enzyme activity.

For Kinetic Analysis of Substrates and Inhibitors:

  • To determine Km and kcat for a substrate: The assay is performed with varying concentrations of the substrate analog, while keeping the concentrations of all other components, including the coupling enzyme, constant and non-limiting. The initial rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation.

  • To determine the Ki of an inhibitor: The assay is performed with a fixed concentration of the natural substrate (α-G1P) and varying concentrations of the inhibitor. The type of inhibition and the Ki value can be determined by analyzing the data using methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the inhibition data.

Visualizations

Signaling Pathway Context

Phosphoglucomutase plays a central role in carbohydrate metabolism, acting as a crucial node linking glycogen (B147801) metabolism with glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

G Glycogen Glycogen G1P α-D-Glucose-1-Phosphate Glycogen->G1P Glycogenolysis PGM Phosphoglucomutase G1P->PGM G6P Glucose-6-Phosphate PGM->G6P G6P->G1P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP

Figure 1. Role of PGM in carbohydrate metabolism.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cross-reactivity of PGM with substrate analogs.

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Analog Substrate Analog (Alternative Substrate or Inhibitor) Incubation Incubate at various analog concentrations Analog->Incubation PGM Phosphoglucomutase PGM->Incubation Assay_Components Coupled Assay Components (G6PDH, NADP+, etc.) Assay_Components->Incubation Measurement Measure NADPH formation (Absorbance at 340 nm) Incubation->Measurement Kinetics Determine Kinetic Parameters (Km, kcat, Ki) Measurement->Kinetics

Figure 2. Workflow for kinetic analysis of PGM analogs.

Logical Relationship of Inhibition

The inhibitory effect of analogs on PGM can be understood through their interaction with the enzyme's active site, competing with the natural substrate.

G E PGM (E) ES E-S Complex E->ES + S EI E-I Complex (Inactive) E->EI + I S α-G1P (S) S->ES I Inhibitor Analog (I) I->EI ES->E + P EI->E P Product (G6P)

Figure 3. Competitive inhibition of PGM by a substrate analog.

References

A Comparative Guide to the Specificity of Enzymes for alpha-D-Glucose-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the substrate specificity of key enzymes that utilize alpha-D-glucose-1-phosphate (α-G1P). The information presented is intended to aid researchers in selecting the appropriate enzyme for their specific application, be it in metabolic pathway analysis, drug discovery, or synthetic biology.

Introduction to Key Enzymes

Several enzymes from different classes demonstrate activity towards α-D-glucose-1-phosphate, each playing a distinct role in cellular metabolism. This guide will focus on the comparative specificity of three prominent examples:

  • Phosphoglucomutase (PGM): An isomerase that catalyzes the reversible conversion of α-D-glucose-1-phosphate to glucose-6-phosphate. It is a central enzyme in glycogen (B147801) metabolism and glycolysis.

  • Glycogen Phosphorylase (GP): A phosphorylase that catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds in glycogen to release α-D-glucose-1-phosphate. It is a key regulatory enzyme in glycogenolysis.

  • Sucrose (B13894) Phosphorylase (SP): A glycosyltransferase that catalyzes the reversible conversion of sucrose and inorganic phosphate (B84403) to α-D-glucose-1-phosphate and fructose. While its primary role is in sucrose metabolism, its ability to utilize α-G1P makes it relevant to this comparison.

Comparative Analysis of Substrate Specificity

The specificity of an enzyme for its substrate is a critical determinant of its biological function. This is quantitatively expressed by the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), which represents the turnover number of the enzyme. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.

Due to the challenges in finding a single study with a direct head-to-head comparison of these enzymes under identical conditions, the following tables summarize kinetic data from various sources. It is crucial to consider the specified conditions when comparing these values.

Phosphoglucomutase (PGM)

Phosphoglucomutase exhibits a high degree of specificity for its primary substrates, glucose-1-phosphate and glucose-6-phosphate. However, it can also interact with other sugar phosphates, albeit with different efficiencies.

SubstrateEnzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
α-D-Glucose-1-phosphate Acetobacter xylinum---Data on mutant enzymes show sensitivity to Km and kcat variations.[1]
Glucose-6-phosphate Acetobacter xylinum---Data on mutant enzymes show sensitivity to Km and kcat variations.[1]
Mannose-1-phosphate Pseudomonas aeruginosa (PMM/PGM)---Catalyzes the interconversion of mannose-1-phosphate and mannose-6-phosphate.[2]
Mannose-6-phosphate Pseudomonas aeruginosa (PMM/PGM)---Catalyzes the interconversion of mannose-1-phosphate and mannose-6-phosphate.[2]
Galactose-1-phosphate Saccharomyces cerevisiae---Indicated to have an inhibitory effect on phosphoglucomutase.[3]

Note: Comprehensive comparative kinetic data for PGM with a wide range of alternative sugar phosphates is limited in the available literature.

Glycogen Phosphorylase (GP)

Glycogen phosphorylase demonstrates high specificity for its natural substrate, the non-reducing ends of glycogen chains. Its activity is significantly lower with smaller oligosaccharides and it does not act on β-glycosidic linkages.

Substrate/InhibitorEnzyme SourceKm / Ki (mM)NotesConditions
Glycogen Rabbit MuscleApparent Km is lowHighly specific for α-1,4-glycosidic linkages in linear glycogen chains.[4]pH 7.0, 30°C
Glucose-1-phosphate Rabbit Muscle-Utilized in the direction of glycogen synthesis in vitro.[5]pH 7.0, 30°C
α-D-Glucose (Inhibitor) Rabbit MuscleKi = 1.7Acts as an inhibitor.[6]-
β-D-Glucose (Inhibitor) Rabbit MuscleKi = 7.4Weaker inhibitor compared to the α-anomer.[6]-
α-hydroxymethyl-1-deoxy-D-glucose (Inhibitor) Rabbit MuscleKi = 1.5A potent inhibitor designed based on the glucose binding site.[6]-
Sucrose Phosphorylase (SP)

Sucrose phosphorylase exhibits broader substrate promiscuity compared to PGM and GP, a characteristic that has been exploited for various biocatalytic applications.[7]

SubstrateEnzyme SourceKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
Sucrose Leuconostoc mesenteroides5.31841.58 x 10⁴pH 7.0, 30°C[8][9]
α-D-Glucose-1-phosphate Leuconostoc mesenteroides-22-pH 7.0, 30°C[9]
Sucrose-6F-phosphate Thermoanaerobacterium thermosaccharolyticum13--Shows preference over sucrose.[10]
Inorganic Phosphate Leuconostoc mesenteroides4.44--In the direction of sucrose phosphorolysis.[8]

Experimental Protocols

Detailed methodologies for assessing enzyme specificity are crucial for obtaining reliable and reproducible data. The following section outlines common experimental protocols for the enzymes discussed.

Phosphoglucomutase (PGM) Activity Assay (Coupled Enzyme Assay)

This is a continuous spectrophotometric assay that measures the conversion of α-D-glucose-1-phosphate to glucose-6-phosphate.[2]

Principle: Phosphoglucomutase converts G1P to G6P. The product, G6P, is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the PGM activity.

Reagents:

  • PGM Assay Buffer (e.g., 176 mM metal-free glycylglycine, pH 7.4)

  • α-D-Glucose-1-phosphate (Substrate)

  • Glucose-1,6-bisphosphate (Cofactor)

  • NADP⁺

  • Glucose-6-phosphate dehydrogenase (G6PDH) (coupling enzyme)

  • Metal cation (e.g., Mg²⁺)

  • Enzyme sample (purified PGM or cell lysate)

Procedure:

  • Prepare a reaction mixture containing PGM Assay Buffer, G1P, glucose-1,6-bisphosphate, NADP⁺, and the metal cation in a cuvette.

  • Add the G6PDH coupling enzyme to the mixture. Ensure it is in excess so that it is not the rate-limiting step.

  • Initiate the reaction by adding the phosphoglucomutase sample.

  • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • To determine kinetic parameters (Km and Vmax), the assay is performed with varying concentrations of α-D-glucose-1-phosphate.

Glycogen Phosphorylase (GP) Activity Assay (Colorimetric)

This assay measures the amount of inorganic phosphate released during the synthesis of glycogen from glucose-1-phosphate.[11]

Principle: In the direction of glycogen synthesis, glycogen phosphorylase incorporates glucose from glucose-1-phosphate into a glycogen primer, releasing inorganic phosphate (Pi). The released Pi is then quantified using a colorimetric reagent (e.g., Malachite Green-based reagent), where the absorbance is proportional to the amount of Pi produced.

Reagents:

  • GP Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

  • α-D-Glucose-1-phosphate (Substrate)

  • Glycogen (Primer)

  • Enzyme sample (purified GP or cell lysate)

  • Phosphate detection reagent (e.g., BIOMOL® Green)

  • Stop solution (if required by the detection reagent)

Procedure:

  • Prepare a reaction mixture containing GP Assay Buffer, glycogen, and the enzyme sample in a microplate well.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding α-D-glucose-1-phosphate.

  • Incubate for a fixed period (e.g., 30 minutes).

  • Stop the reaction (if necessary) and add the phosphate detection reagent.

  • After color development, measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

  • A standard curve using known concentrations of inorganic phosphate is used to quantify the amount of Pi released.

  • For kinetic analysis, vary the concentration of α-D-glucose-1-phosphate or glycogen.

Sucrose Phosphorylase (SP) Activity Assay (Coupled Enzyme Assay)

This is a continuous spectrophotometric assay for the phosphorolysis of sucrose.

Principle: Sucrose phosphorylase catalyzes the conversion of sucrose and inorganic phosphate to α-D-glucose-1-phosphate and fructose. The product, α-G1P, is then converted to glucose-6-phosphate by phosphoglucomutase (PGM). G6P is subsequently oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NAD⁺ to NADH. The increase in absorbance at 340 nm is proportional to the SP activity.

Reagents:

  • SP Assay Buffer (e.g., Potassium phosphate buffer)

  • Sucrose (Substrate)

  • NAD⁺

  • Phosphoglucomutase (PGM) (coupling enzyme)

  • Glucose-6-phosphate dehydrogenase (G6PDH) (coupling enzyme)

  • Enzyme sample (purified SP or bacterial lysate)

Procedure:

  • Prepare a reaction mixture containing SP Assay Buffer, sucrose, NAD⁺, PGM, and G6PDH in a cuvette.

  • Initiate the reaction by adding the sucrose phosphorylase sample.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • The initial reaction rate is calculated from the linear phase of the reaction.

  • To determine kinetic parameters, the assay is performed with varying concentrations of sucrose or inorganic phosphate.

Visualizations

Experimental Workflow for Enzyme Specificity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Enzyme Enzyme Stock ReactionMix Prepare Reaction Mix (Buffer, Cofactors, etc.) Enzyme->ReactionMix Substrate Substrate Stocks (α-G1P & Alternatives) Substrate->ReactionMix Buffer Assay Buffer Buffer->ReactionMix Incubation Incubate at Constant Temperature ReactionMix->Incubation Initiate Initiate Reaction (Add Enzyme or Substrate) Incubation->Initiate Monitor Monitor Reaction (e.g., Spectrophotometry) Initiate->Monitor Rates Calculate Initial Reaction Rates (v₀) Monitor->Rates Plot Plot v₀ vs. [Substrate] Rates->Plot Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Plot->Kinetics

Caption: A typical experimental workflow for determining enzyme kinetic parameters.

Logical Relationship of Substrate Specificity

substrate_specificity cluster_substrates Potential Substrates Enzyme Enzyme Primary Primary Substrate (e.g., α-D-Glucose-1-Phosphate) Enzyme->Primary High Affinity (Low Km) High Catalytic Rate (High kcat) High Specificity (High kcat/Km) Alternative1 Alternative Substrate 1 (e.g., Mannose-1-Phosphate) Enzyme->Alternative1 Lower Affinity (Higher Km) Lower Catalytic Rate (Lower kcat) Lower Specificity (Lower kcat/Km) Alternative2 Alternative Substrate 2 (e.g., Galactose-1-Phosphate) Enzyme->Alternative2 Very Low Affinity (High Km) Very Low Catalytic Rate (Low kcat) Very Low Specificity (Low kcat/Km) NonSubstrate Non-Substrate (e.g., β-anomer) Enzyme->NonSubstrate No Binding or Reaction

Caption: The relationship between an enzyme and various potential substrates, illustrating specificity.

References

A Comparative Analysis of the Metabolic Fates of Alpha-D-Glucose-1-Phosphate and Free Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of alpha-D-glucose-1-phosphate (G1P) and free glucose, focusing on their distinct entry points into cellular metabolism and the resulting bioenergetic and biosynthetic consequences. This analysis is supported by a review of key metabolic pathways, experimental data, and detailed methodologies for comparative studies.

Introduction

Free glucose and its phosphorylated form, this compound, are central molecules in carbohydrate metabolism. While free glucose is the primary circulating sugar and the initial substrate for glycolysis, G1P is a key intermediate in the synthesis and breakdown of glycogen (B147801), the body's principal storage form of glucose. Understanding the differential metabolic outcomes of utilizing these two molecules is crucial for research in metabolic diseases, bioenergetics, and the development of therapeutic interventions targeting carbohydrate metabolism. This guide will dissect these differences, from cellular uptake to their ultimate catabolic or anabolic fates.

Cellular Uptake and Initial Metabolism

The initial entry into the cell and the first metabolic steps are fundamentally different for free glucose and G1P, dictating their subsequent roles.

Free Glucose: Free glucose is transported across the cell membrane by glucose transporters (GLUTs).[1] Upon entering the cytosol, it is immediately phosphorylated by hexokinase (or glucokinase in the liver) to form glucose-6-phosphate (G6P).[1][2] This irreversible step consumes one molecule of ATP and effectively traps glucose within the cell, committing it to intracellular metabolism.[1][3]

This compound: The cellular uptake of G1P is less direct. In mammals, there is no known dedicated transporter for G1P at the plasma membrane. However, in some organisms like E. coli, G1P can be utilized as a carbon source through two main mechanisms: periplasmic acid glucose-1-phosphatase can cleave it into glucose and inorganic phosphate (B84403), with the glucose then being taken up by the cell, or under phosphate starvation conditions, a hexose (B10828440) phosphate permease can transport G1P directly into the cell. While direct transport in mammalian cells is not established, exogenous G1P could potentially be dephosphorylated by extracellular phosphatases before the glucose moiety is taken up.

Internally, G1P is primarily generated from the breakdown of glycogen (glycogenolysis).[4] The enzyme glycogen phosphorylase cleaves glucose residues from glycogen, releasing them as G1P.[4] This G1P is then converted to G6P by the enzyme phosphoglucomutase to enter glycolysis.[5]

Glycolysis and Energy Yield

The entry point into the glycolytic pathway has significant implications for the net energy yield.

Starting with Free Glucose: The glycolytic pathway begins with the ATP-dependent phosphorylation of glucose to G6P.[6] The subsequent conversion of one molecule of glucose to two molecules of pyruvate (B1213749) yields a net gain of 2 ATP and 2 NADH.[6]

Starting with this compound (from Glycogenolysis): When glycolysis is fueled by G1P from glycogen breakdown, the initial ATP-consuming hexokinase step is bypassed.[7] G1P is converted to G6P by phosphoglucomutase, a reaction that does not require ATP.[5] Therefore, the net energy yield from one molecule of glucose-1-phosphate entering glycolysis is 3 ATP and 2 NADH. This makes glycogen a more energy-efficient storage form of glucose for rapid mobilization.

Comparative Energetics of Glycolysis
Starting SubstrateATP InvestedATP ProducedNet ATP YieldNADH Produced
Free Glucose 2422
α-D-Glucose-1-Phosphate 1432

Glycogenesis (Glycogen Synthesis)

Both free glucose and G1P are central to the synthesis of glycogen, but their roles are distinct.

From Free Glucose: After a meal, excess blood glucose is taken up by liver and muscle cells.[8] It is first converted to G6P, which is then isomerized to G1P by phosphoglucomutase.[4] This G1P is then activated to UDP-glucose, the direct precursor for glycogen synthesis, in a reaction that consumes UTP.[9] Glycogen synthase then adds these UDP-glucose units to a growing glycogen chain.[9]

From Exogenous this compound: If G1P were to be supplied exogenously and transported into the cell, it would directly enter the glycogenesis pathway at the UDP-glucose pyrophosphorylase step, bypassing the hexokinase and phosphoglucomutase steps required for free glucose.

Metabolic Fates and Regulation

The metabolic fate of glucose and G1P is tightly regulated by the energetic state of the cell and hormonal signals.

Free Glucose Metabolism: The flux of glucose through glycolysis is primarily regulated at the level of phosphofructokinase-1 (PFK-1), an enzyme that is allosterically inhibited by high levels of ATP and citrate, and activated by AMP and fructose-2,6-bisphosphate.[10] This ensures that glucose is catabolized for energy when ATP levels are low. When energy stores are sufficient, G6P can be shunted into the pentose (B10789219) phosphate pathway to produce NADPH and precursors for nucleotide biosynthesis, or converted to G1P for glycogen storage.[2]

This compound Metabolism: The metabolism of G1P is largely governed by the balance between glycogenolysis and glycogenesis. The key regulatory enzymes, glycogen phosphorylase and glycogen synthase, are reciprocally controlled by hormonal signals like insulin (B600854) and glucagon.[8] Glucagon (in the liver) and epinephrine (B1671497) (in muscle and liver) stimulate glycogenolysis, leading to the production of G1P for energy. Insulin, on the other hand, promotes the storage of glucose as glycogen by activating glycogen synthase.[8]

Experimental Protocols

In Vitro Cell Culture Labeling with 13C-Glucose or 13C-Glucose-1-Phosphate

This protocol outlines a general method for tracing the metabolic fate of either glucose or G1P in cultured mammalian cells using stable isotope labeling.

a. Media Preparation:

  • Start with a glucose-free basal medium (e.g., DMEM, RPMI-1640).

  • Supplement with 10% dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose.

  • Add necessary supplements like L-glutamine and antibiotics.

  • Dissolve either [U-13C6]-D-glucose or a custom-synthesized [U-13C6]-α-D-glucose-1-phosphate to the desired final concentration (typically matching the standard medium, e.g., 11-25 mM).

  • Sterile filter the complete labeling medium.[11]

b. Cell Culture and Labeling:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to mid-exponential phase.[12]

  • To initiate labeling, aspirate the standard medium, wash cells once with pre-warmed sterile PBS, and add the pre-warmed 13C-labeling medium.[11]

  • Incubate for a predetermined time course to achieve isotopic steady state.

c. Quenching and Metabolite Extraction:

  • To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl.[12]

  • Immediately add ice-cold 80% methanol (B129727) to the cells and scrape them.[13]

  • Transfer the cell lysate to a microcentrifuge tube and incubate at -80°C for at least 15 minutes to precipitate proteins.[13]

  • Centrifuge at high speed to pellet cell debris and collect the supernatant containing the intracellular metabolites.[13]

d. Analysis:

  • Analyze the metabolite extracts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopologue distributions (MIDs) of downstream metabolites.[11]

Measurement of CO2 and Lactate (B86563) Production

This protocol can be adapted to compare the rates of glycolysis and oxidative phosphorylation from glucose versus G1P.

a. Incubation:

  • Culture cells in a sealed system with media containing either radiolabeled [U-14C]-glucose or [U-14C]-glucose-1-phosphate.

  • The system should allow for the continuous capture of evolved 14CO2.[14]

b. CO2 Measurement:

  • The captured 14CO2 can be quantified by scintillation counting to determine the rate of oxidative phosphorylation.[14]

c. Lactate Measurement:

  • At the end of the incubation period, collect the culture medium.

  • Measure the concentration of lactate produced using a lactate assay kit.

  • If using radiolabeled substrates, the amount of 14C-lactate can be determined to specifically measure lactate produced from the provided substrate.

Signaling Pathways and Experimental Workflows

Metabolic_Entry_Points

Experimental_Workflow

Conclusion

The metabolic effects of this compound and free glucose are distinct, primarily due to their different points of entry into cellular metabolism. Free glucose requires an initial investment of ATP to enter the glycolytic pathway, whereas G1P, derived from glycogenolysis, bypasses this step, resulting in a higher net ATP yield. This highlights the bioenergetic advantage of stored glycogen for rapid energy provision. While both molecules are precursors for glycogen synthesis, the pathways they take to become activated UDP-glucose differ. The regulation of their respective metabolic routes is also distinct, with glycolysis being sensitive to the cell's immediate energy status and glycogen metabolism being under tight hormonal control. For researchers, understanding these differences is paramount for designing experiments that accurately probe carbohydrate metabolism and for developing novel therapeutic strategies for metabolic disorders. The provided experimental frameworks offer a starting point for conducting direct comparative studies to further elucidate the nuanced roles of these two critical metabolites.

References

evaluating the efficiency of different enzymatic methods for alpha-D-glucose-1-phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Enzymatic Synthesis of α-D-Glucose-1-Phosphate

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of α-D-glucose-1-phosphate (α-G1P), a key precursor in the biosynthesis of various carbohydrates and glycoconjugates, is of significant interest in biochemical research and pharmaceutical development. This guide provides a comparative analysis of three primary enzymatic methods for α-G1P synthesis, utilizing sucrose (B13894) phosphorylase, cellobiose (B7769950) phosphorylase, and α-glucan phosphorylase. The comparison is based on reported experimental data to aid researchers in selecting the most suitable method for their specific applications.

Comparative Performance of Enzymatic Methods

The selection of an appropriate enzymatic method for α-G1P synthesis depends on several factors, including substrate availability and cost, desired product concentration, and the operational stability of the enzyme. The following table summarizes the key performance indicators for the three enzymes based on available literature.

ParameterSucrose Phosphorylase (SP)Cellobiose Phosphorylase (CBP)α-Glucan Phosphorylase (αGP) / Starch Phosphorylase
Substrate SucroseCellobioseStarch, Glycogen, Maltodextrins
Byproduct FructoseGlucose-
Reported Yield/Titer High yields, often used in cascades. Space-time yields of ~200 g/L/h reported for related processes.[1]85% conversion of added α-G1P to cellobiose in a synthetic direction.[2]Up to 200 mM α-G1P from corn starch.[3][4]
Enzyme Source (Examples) Leuconostoc mesenteroides, Bifidobacterium adolescentis[5]Clostridium thermocellum, Cellulomonas uda[6][7]Thermotoga maritima, Potato tubers[3][8]
Optimal Temperature (°C) ~30 - 60 (Varies with source and immobilization)[9]Thermophilic variants can operate at higher temperatures.70 (for T. maritima αGP)[3][4]
Optimal pH ~6.0 - 7.5[10]~6.2 - 7.0~5.5 - 7.2[3][4]
Key Advantages High substrate solubility, relatively simple reaction.Can be used in cascades with α-glucan phosphorylase.[1]Utilizes inexpensive and abundant starch as a substrate.
Key Disadvantages Substrate cost may be higher than starch.Cellobiose is less abundant and more expensive than sucrose or starch.Substrate is a complex polysaccharide requiring pretreatment.

Experimental Protocols

Detailed methodologies for the enzymatic synthesis of α-D-glucose-1-phosphate using the three discussed enzymes are provided below.

Synthesis using Sucrose Phosphorylase

This protocol is based on the general principles of using sucrose phosphorylase for glucosyl transfer.

Materials:

  • Sucrose phosphorylase (e.g., from Leuconostoc mesenteroides)

  • Sucrose

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Tris-HCl buffer

  • Enzyme quenching solution (e.g., perchloric acid)

  • Apparatus for incubation at a controlled temperature

  • Analytical equipment for product quantification (e.g., HPLC)

Procedure:

  • Prepare a reaction mixture containing sucrose and potassium phosphate buffer. A typical starting concentration would be in the range of 100-300 mM for both sucrose and phosphate.

  • Equilibrate the reaction mixture to the optimal temperature for the specific sucrose phosphorylase being used (e.g., 30°C).

  • Initiate the reaction by adding a predetermined amount of sucrose phosphorylase.

  • Incubate the reaction mixture with gentle agitation for a set period. The reaction progress can be monitored by taking aliquots at different time intervals.

  • Stop the reaction by adding a quenching solution.

  • Analyze the concentration of α-D-glucose-1-phosphate in the reaction mixture using a suitable analytical method.

Synthesis using Cellobiose Phosphorylase

This method utilizes cellobiose as the glucosyl donor.

Materials:

  • Cellobiose phosphorylase (e.g., from Clostridium thermocellum)

  • Cellobiose

  • Inorganic phosphate (Pi)

  • Buffer solution (e.g., MES buffer, pH 7.0)

  • Equipment for temperature-controlled incubation

  • Analytical instruments for product analysis

Procedure:

  • Prepare a reaction mixture containing cellobiose and inorganic phosphate in a suitable buffer.

  • Incubate the mixture at the optimal temperature for the cellobiose phosphorylase.

  • Add the enzyme to start the reaction.

  • Monitor the formation of α-D-glucose-1-phosphate and glucose over time.

  • Terminate the reaction and quantify the product. In some setups, this reaction is coupled with others where the produced glucose is consumed to shift the equilibrium towards α-G1P formation.[6]

Synthesis using α-Glucan Phosphorylase from Starch

This protocol describes a one-pot synthesis of high-concentration α-G1P from corn starch using a thermostable α-glucan phosphorylase.[3][4]

Materials:

  • α-Glucan phosphorylase from Thermotoga maritima

  • Hyper-thermostable isoamylase (B1167963) from Sulfolobus tokodaii

  • Thermostable 4-α-glucanotransferase from Thermococcus litoralis

  • Corn starch (5% w/v)

  • Phosphate buffer (1 M, pH 7.2)

  • MES buffer (pH 5.5)

  • Water bath or incubator capable of maintaining 70°C and 85°C

Procedure:

  • Starch Pretreatment:

    • Suspend 5% (w/v) corn starch in a buffer solution at pH 5.5.

    • Add hyper-thermostable isoamylase.

    • Incubate at 85°C for simultaneous starch gelatinization and debranching.

  • Phosphorolysis:

    • Cool the mixture to 70°C and adjust the pH to 7.2.

    • Add 1 M phosphate buffer.

    • Initiate the reaction by adding α-glucan phosphorylase from Thermotoga maritima.

    • Incubate at 70°C.

  • Enhancement of Yield:

  • Product Quantification:

    • Monitor the concentration of α-G1P throughout the reaction. A final titer of up to 200 mM can be achieved with this method.[4]

Visualizations

Enzymatic Reaction Pathways

The following diagrams illustrate the catalytic action of each phosphorylase in the synthesis of α-D-glucose-1-phosphate.

Sucrose_Phosphorylase_Pathway Sucrose Sucrose SP Sucrose Phosphorylase Sucrose->SP Phosphate Phosphate (Pi) Phosphate->SP aG1P α-D-Glucose-1-Phosphate SP->aG1P Fructose Fructose SP->Fructose

Caption: Reaction scheme of Sucrose Phosphorylase.

Cellobiose_Phosphorylase_Pathway Cellobiose Cellobiose CBP Cellobiose Phosphorylase Cellobiose->CBP Phosphate Phosphate (Pi) Phosphate->CBP aG1P α-D-Glucose-1-Phosphate CBP->aG1P Glucose Glucose CBP->Glucose

Caption: Reaction scheme of Cellobiose Phosphorylase.

aGlucan_Phosphorylase_Pathway Starch Starch / Glycogen (α-1,4-glucan) aGP α-Glucan Phosphorylase Starch->aGP Phosphate Phosphate (Pi) Phosphate->aGP aG1P α-D-Glucose-1-Phosphate aGP->aG1P ShorterGlucan Shorter α-1,4-glucan aGP->ShorterGlucan

Caption: Reaction scheme of α-Glucan Phosphorylase.

General Experimental Workflow

The logical flow for a typical enzymatic synthesis of α-D-glucose-1-phosphate is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Substrate_Prep Substrate Preparation (e.g., Starch gelatinization) Reaction_Setup Reaction Mixture Assembly Substrate_Prep->Reaction_Setup Buffer_Prep Buffer & Enzyme Solution Preparation Buffer_Prep->Reaction_Setup Incubation Controlled Incubation (Temperature, Time) Reaction_Setup->Incubation Monitoring Reaction Monitoring (e.g., Sampling, HPLC) Incubation->Monitoring Quenching Reaction Quenching Incubation->Quenching Monitoring->Incubation Feedback Purification Product Purification (e.g., Chromatography) Quenching->Purification Analysis Final Product Analysis Purification->Analysis

Caption: General workflow for enzymatic α-G1P synthesis.

References

A Comparative Guide to the Structural Analysis of Enzyme-α-D-Glucose-1-Phosphate Binding Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three key enzymes that bind α-D-glucose-1-phosphate (G1P), a central molecule in carbohydrate metabolism. The structural and kinetic properties of Phosphoglucomutase (PGM), Glycogen (B147801) Phosphorylase (GP), and α-D-Glucose-1-Phosphate Cytidylyltransferase are reviewed, with a focus on their interaction with G1P. This information is critical for understanding their biological roles and for the development of novel therapeutics targeting these enzymatic pathways.

Executive Summary

This document details the structural and functional characteristics of three vital enzymes that interact with α-D-glucose-1-phosphate. Phosphoglucomutase facilitates the isomerization of G1P to glucose-6-phosphate, a key step in both glycolysis and glycogenesis. Glycogen Phosphorylase catalyzes the phosphorolytic cleavage of glycogen to produce G1P, initiating glycogenolysis. α-D-Glucose-1-Phosphate Cytidylyltransferase is involved in the synthesis of nucleotide-activated sugars. Understanding the nuances of their G1P binding sites and catalytic mechanisms is paramount for targeting these enzymes in various disease contexts.

Comparative Analysis of Enzyme Properties

The following table summarizes the key quantitative data for the interaction of each enzyme with α-D-glucose-1-phosphate. While direct dissociation constants (Kd) are not uniformly available in the literature for all enzymes under identical conditions, Michaelis constants (Km) are provided as a measure of substrate affinity during catalysis.

EnzymeSource OrganismPDB ID of G1P Complex (or related)Binding Affinity (Km for G1P)Optimal pHOptimal Temperature (°C)
Phosphoglucomutase (PGM) Pseudomonas aeruginosa5EPC (Human, wild-type)[1]~14 µM[2]7.4[3]30-37
Glycogen Phosphorylase (GP) Rabbit Muscle1GPA0.25 mM[4]7.2[4]37[4]
α-D-Glucose-1-Phosphate Cytidylyltransferase Salmonella typhi1TZF (with CDP-glucose)[5][6]Not explicitly reported for G1P alone~8.0[7]Not specified

Structural Insights into G1P Recognition

Phosphoglucomutase (PGM): PGM catalyzes the reversible conversion of α-D-glucose-1-phosphate to α-D-glucose-6-phosphate. The crystal structure of human PGM1 reveals a deep active site cleft formed at the convergence of its four domains. The binding of G1P involves a network of hydrogen bonds with polar residues lining this pocket, and the catalytic mechanism proceeds through a glucose-1,6-bisphosphate intermediate, requiring a phosphorylated serine residue in the active site.

Glycogen Phosphorylase (GP): GP is a large, multi-subunit enzyme regulated by both allosteric effectors and reversible phosphorylation. The catalytic site is located in a crevice that connects the glycogen storage site to the active site. The binding of G1P in the active site is crucial for the synthetic direction of the reaction (glycogenesis), though under physiological conditions, the high concentration of inorganic phosphate (B84403) favors the breakdown of glycogen (glycogenolysis)[8].

α-D-Glucose-1-Phosphate Cytidylyltransferase: This enzyme catalyzes the formation of CDP-glucose from G1P and CTP. Structural studies of the enzyme from Salmonella typhi show that the binding pocket for the nucleotide and sugar is located at the interface between subunits. Key residues involved in binding the nucleotide portion have been identified, and the reaction proceeds via a sequential mechanism[5]. While the structure with the product CDP-glucose is known, the specific interactions with only G1P are less well characterized.

Signaling and Metabolic Pathways

The interplay of these enzymes is central to glucose homeostasis. The following diagram illustrates their positions in the metabolic pathways of glycogenolysis and glycogenesis.

metabolic_pathway Glycogen Glycogen G1P G1P Glycogen->G1P Glycogen Phosphorylase (GP) G6P G6P G1P->G6P Phosphoglucomutase (PGM) UDP_Glucose UDP_Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase Nucleotide_Sugars Nucleotide_Sugars G1P->Nucleotide_Sugars α-D-Glucose-1-Phosphate Cytidylyltransferase G6P->G1P PGM Glycolysis Glycolysis G6P->Glycolysis Glycogenesis Glycogenesis UDP_Glucose->Glycogenesis protein_purification_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification cluster_qc Quality Control Gene_Isolation Isolate Gene of Interest Vector_Ligation Ligate into Expression Vector Gene_Isolation->Vector_Ligation Transformation Transform into E. coli Culture_Growth Grow Bacterial Culture Transformation->Culture_Growth Induction Induce Protein Expression (e.g., IPTG) Culture_Growth->Induction Cell_Lysis Cell Lysis (Sonication/French Press) Clarification Centrifugation to Remove Debris Cell_Lysis->Clarification Affinity_Chromatography Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chromatography Size_Exclusion Size-Exclusion Chromatography Affinity_Chromatography->Size_Exclusion SDS_PAGE SDS-PAGE for Purity Activity_Assay Enzyme Activity Assay SDS_PAGE->Activity_Assay

References

Safety Operating Guide

Safe Disposal of alpha-D-Glucose-1-Phosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of alpha-D-glucose-1-phosphate is crucial for maintaining a safe and compliant laboratory environment. While some forms of this chemical are not classified as hazardous, it is essential to follow established protocols to minimize environmental impact and ensure personnel safety. This guide provides a step-by-step procedure for the appropriate handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.[1] Handle the chemical in a well-ventilated area to avoid inhalation of any dust.[1][2] In case of a spill, immediately clean up the material, avoiding dust generation by using dry clean-up procedures such as sweeping or vacuuming.[1][3] The collected material should be placed in a clean, dry, and sealable labeled container for disposal.[1]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation :

    • Identify the waste as this compound. Note the specific salt form (e.g., disodium (B8443419) salt, dipotassium (B57713) salt) as this may influence local disposal regulations.

    • Segregate the this compound waste from other chemical waste streams to prevent unintended reactions. Avoid mixing with oxidizing agents.[1]

  • Containerization :

    • Place the solid waste into a clearly labeled, sealed container. The label should include the chemical name and any relevant hazard information.

    • For solutions, consult your institution's chemical hygiene plan. Generally, aqueous solutions should be collected in a labeled container designated for aqueous chemical waste.

  • Consult Local Regulations :

    • The primary directive for chemical disposal is to adhere to local, regional, and national regulations.[2][3] Chemical waste generators are responsible for correctly classifying their waste.[2][3]

  • Disposal Route :

    • Solid Waste : The recommended disposal method for solid this compound is to transfer it to an approved waste disposal plant.[4] Other options may include burial in a licensed landfill or incineration in a suitable facility.[1]

    • Prohibited Disposal : Do not dispose of this compound in the regular trash or down the drain.[1][5] It is important to prevent the chemical from entering drains, sewers, or waterways.[1][4][5]

Summary of Disposal and Safety Parameters

ParameterGuidelineSource(s)
Hazard Classification Generally not considered a hazardous substance or mixture under OSHA and CLP regulations. However, some forms may cause skin and eye irritation.[3][5][6]
Personal Protective Equipment (PPE) Safety glasses, gloves. Use a dust respirator if dust is generated.[1]
Spill Cleanup Use dry cleanup methods to avoid dust generation. Place in a sealed, labeled container.[1][3]
Recommended Disposal Method Dispose of via an approved waste disposal plant, licensed landfill, or incineration.[1][4]
Prohibited Disposal Do not allow entry into drains, sewers, or waterways. Do not dispose of in regular trash.[1][4][5]
Incompatible Materials Oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated identify 1. Identify Waste & Don Personal Protective Equipment (PPE) start->identify spill Is it a spill? identify->spill cleanup 2. Clean up spill using dry methods. Avoid generating dust. spill->cleanup Yes containerize 3. Place waste in a clean, dry, sealed, and labeled container. spill->containerize No cleanup->containerize consult 4. Consult institutional and local waste regulations. containerize->consult prohibited Prohibited Disposal: - Do NOT discard in regular trash. - Do NOT pour down the drain. consult->prohibited transfer 5. Arrange for pickup by an approved chemical waste management service. consult->transfer end End: Waste Disposed of Safely transfer->end

References

Personal protective equipment for handling alpha-D-glucose-1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and precise handling of chemical reagents is fundamental to experimental success and laboratory safety. This guide provides essential safety protocols, operational plans, and disposal procedures for alpha-D-glucose-1-phosphate, an important intermediate in glycogen (B147801) metabolism.[1] Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, observing standard laboratory safety measures is essential to minimize exposure and prevent contamination.[2][3] The primary concerns are the potential for dust inhalation and contact with eyes and skin. The following table summarizes the recommended personal protective equipment for handling this compound.[4][5][6][7][8]

Protection TypeRecommended EquipmentSpecifications & Notes
Eye/Face Protection Safety glasses with side shields or safety gogglesMust conform to EN 166 (EU) or NIOSH (US) standards to protect against dust particles. A face shield may be necessary for tasks with a high risk of splashing.[5]
Hand Protection Disposable nitrile glovesProvides adequate protection for incidental contact.[5][6] For prolonged contact, consider double-gloving or using more robust chemical-resistant gloves such as polychloroprene or butyl rubber.[9]
Body Protection Laboratory coatA standard lab coat is recommended to protect skin and personal clothing from dust and spills.[5][7][8]
Respiratory Protection N95 respirator or equivalentRequired when handling the powder in poorly ventilated areas or when there is a likelihood of dust formation.[5][10]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for the safe and effective handling of this compound. The following diagram and procedural steps outline a comprehensive operational plan.

Figure 1. Operational Workflow for Handling this compound receiving Receiving and Inspection storage Storage receiving->storage Intact Container preparation Preparation and Weighing storage->preparation Retrieve for Use handling Experimental Use preparation->handling Proceed to Experiment disposal Waste Disposal preparation->disposal Dispose of Contaminated Items spill Spill Management handling->spill If Spill Occurs handling->disposal Post-Experiment spill->disposal Contain and Clean

Operational workflow for handling this compound.

Step-by-Step Handling Procedures:

  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks. Confirm that the product label matches the order information.[6]

  • Storage : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][9] For long-term stability, some suppliers recommend storage in a freezer.[2] Keep the container tightly sealed to prevent moisture absorption.[6]

  • Preparation and Weighing :

    • Ventilation : Always handle this compound powder in a well-ventilated area, such as a chemical fume hood, to minimize dust inhalation.[5][10]

    • Preventing Dust Formation : Handle the powder carefully to avoid generating dust.[5][9]

    • Hygiene : Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5][9]

  • Experimental Use : When preparing solutions, add the solvent to the weighed powder slowly to prevent splashing.[7]

  • Spill Management :

    • Minor Spills : For small spills, clean up immediately.[9] Wear appropriate PPE, and use dry clean-up procedures such as sweeping or vacuuming.[9] Avoid generating dust.[9] Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[9]

    • Major Spills : In the event of a large spill, clear the area of personnel and move upwind.[9] Alert the appropriate emergency responders and inform them of the location and nature of the hazard.[9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization:

  • Unused Product : Although not classified as a hazardous substance, it should be disposed of as chemical waste in accordance with local, state, and federal regulations.[3][5]

  • Contaminated Materials : Items such as gloves, weighing boats, and paper towels that have come into contact with this compound should be collected in a designated waste container.[6][8]

Step-by-Step Disposal Protocol:

  • Containerization : Place the waste this compound in a clearly labeled and securely sealed container.[5][9] The label should include the full chemical name.

  • Waste Segregation : Store the waste container with other non-hazardous solid chemical waste, separate from other waste streams.[5][6]

  • Professional Disposal : It is recommended to contact a licensed professional waste disposal service to ensure full compliance with all applicable regulations. Do not allow the product to enter the sewage system or open water.[10]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.